3-Acetyl-1,6-naphthyridin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)8-4-7-5-11-3-2-9(7)12-10(8)14/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXSMTUTDPPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CN=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370646 | |
| Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52816-63-4 | |
| Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and kinase inhibitory agents. This technical guide provides a comprehensive overview of a strategic synthesis for a key derivative, 3-Acetyl-1,6-naphthyridin-2(1H)-one. The described methodology is grounded in established chemical principles, focusing on a robust and adaptable cyclocondensation strategy. This document will delve into the mechanistic underpinnings of the synthetic route, provide a detailed experimental protocol, and present key analytical data for the characterization of the target compound.
Introduction: The Significance of the 1,6-Naphthyridin-2(1H)-one Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a "privileged scaffold" in drug discovery. Their rigid structure and ability to participate in various non-covalent interactions make them ideal candidates for targeting a diverse array of biological macromolecules. The 1,6-naphthyridin-2(1H)-one subclass, in particular, has garnered substantial interest due to the versatile chemistry of the pyridone ring and the potential for substitution at multiple positions, allowing for the fine-tuning of pharmacological properties.
The introduction of an acetyl group at the C3 position of the 1,6-naphthyridin-2(1H)-one core, yielding this compound, provides a valuable handle for further chemical modifications. This acetyl moiety can serve as a key building block for the synthesis of more complex derivatives through reactions such as aldol condensations, heterocycle formation, or conversion to other functional groups. Consequently, the efficient and reliable synthesis of this intermediate is of paramount importance for the exploration of this chemical space in drug development programs.
Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of the 1,6-naphthyridin-2(1H)-one ring system can be approached from several perspectives, with the most common strategies involving the construction of the pyridone ring onto a pre-existing pyridine or the annulation of a pyridine ring onto a pyridone precursor.[1] For the synthesis of this compound, a convergent and efficient approach involves the cyclocondensation of a suitably substituted 4-aminopyridine with a three-carbon synthon already bearing the acetyl functionality.
A plausible retrosynthetic analysis points towards 4-aminopyridine-3-carbonitrile as a readily available starting material for the pyridine core. The choice of the three-carbon component is critical for the introduction of the C3-acetyl group. Diethyl 2-acetylmalonate is an ideal candidate, as it possesses the required carbon framework and functional groups to facilitate the desired cyclization.
Proposed Reaction Mechanism
The synthesis is proposed to proceed via a multi-step, one-pot reaction sequence initiated by a nucleophilic attack of the 4-amino group of the pyridine onto one of the ester carbonyls of diethyl 2-acetylmalonate, followed by an intramolecular cyclization and subsequent aromatization.
Diagram of the Proposed Reaction Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on analogous cyclocondensation reactions for the formation of naphthyridinone cores.[1] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials and Reagents:
-
4-Aminopyridine-3-carbonitrile
-
Diethyl 2-acetylmalonate
-
Sodium metal
-
Anhydrous Ethanol
-
Dowtherm A (or other high-boiling solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., reflux condenser, dropping funnel, filtration apparatus, rotary evaporator, column chromatography setup)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add small, freshly cut pieces of sodium metal (e.g., 1.1 equivalents) to the ethanol under a nitrogen atmosphere. The mixture will exotherm and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Initial Condensation: To the freshly prepared sodium ethoxide solution, add 4-aminopyridine-3-carbonitrile (1.0 equivalent) and stir until dissolved.
-
Addition of the Three-Carbon Synthon: Add diethyl 2-acetylmalonate (1.05 equivalents) dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Thermal Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
High-Temperature Annulation: After the initial reflux, carefully distill off the ethanol. To the resulting residue, add a high-boiling solvent such as Dowtherm A (sufficient to ensure good stirring). Heat the mixture to a high temperature (e.g., 240-250 °C) for 1-2 hours to drive the cyclization to completion.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water with vigorous stirring. The crude product may precipitate. Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation of the product.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 52816-63-4 | |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >300 °C (decomposes) | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~12.5 (s, 1H, NH), 8.8 (d, 1H), 8.5 (s, 1H), 7.8 (d, 1H), 7.4 (dd, 1H), 2.6 (s, 3H, COCH₃) | Predicted, based on similar structures |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | ~195 (C=O, acetyl), 162 (C=O, lactam), 150, 148, 140, 135, 125, 120, 118, 115, 30 (CH₃) | Predicted, based on similar structures |
| Mass Spectrometry (ESI+) | m/z 189.06 [M+H]⁺ | Calculated |
Note: The NMR data provided are predicted values based on the analysis of structurally related 1,6-naphthyridin-2(1H)-one derivatives and should be confirmed by experimental data.
Trustworthiness and Self-Validation
The integrity of this synthetic protocol is ensured by several key factors:
-
Established Reaction Precedent: The proposed cyclocondensation is a well-established method for the synthesis of pyridone and naphthyridinone ring systems.
-
In-Process Controls: The progress of the reaction can be effectively monitored by TLC, allowing for adjustments to reaction times and temperatures to optimize the yield.
-
Definitive Characterization: The final product can be unambiguously identified and its purity confirmed through a suite of standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis. Any significant deviation from the expected data would indicate the presence of impurities or the formation of an unexpected product, necessitating further investigation and purification.
Conclusion
This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of this compound, a valuable intermediate in medicinal chemistry. The proposed method, based on the cyclocondensation of 4-aminopyridine-3-carbonitrile and diethyl 2-acetylmalonate, offers a convergent and adaptable route to this important scaffold. The detailed protocol and analytical data provided herein serve as a comprehensive resource for researchers engaged in the synthesis and development of novel naphthyridinone-based therapeutic agents.
References
-
Oliveras, J. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14(11), 1109. [Link][1]
Sources
An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that can bind to a variety of biological targets with high affinity.[1][2] This structural motif, composed of two fused pyridine rings, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions.[1][3] Consequently, derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The introduction of a 2-oxo functionality, creating the 1,6-naphthyridin-2(1H)-one system, further refines the electronic and steric properties of the scaffold, enhancing its potential for targeted drug design. This guide focuses specifically on the 3-acetyl derivative, a modification poised to influence the molecule's reactivity and biological interactions significantly.
Physicochemical Characteristics of 3-Acetyl-1,6-naphthyridin-2(1H)-one
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its behavior in various experimental settings, from reaction conditions to biological assays.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 52816-63-4 | [5][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [6] |
| Molecular Weight | 188.18 g/mol | [6] |
| Appearance | Off-White solid | [2] |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are essential for designing experimental conditions, predicting compound behavior, and ensuring safe handling.
| Property | Value | Remarks | Source |
| Melting Point | >300°C (decomposition) | The high melting point suggests a stable crystalline lattice with strong intermolecular forces. Decomposition at this temperature indicates thermal instability. | [1] |
| Boiling Point | 482.3 ± 45.0 °C | This is a predicted value and should be treated as an estimate. Experimental determination is challenging due to the high melting point and decomposition. | [1] |
| Density | 1.301 ± 0.06 g/cm³ | This is a predicted value. | [1] |
| Solubility | Slightly soluble in aqueous acid | The basic nitrogen atoms in the pyridine rings can be protonated in acidic conditions, increasing solubility in aqueous media. Solubility in organic solvents is likely to vary depending on polarity. | [1] |
| Storage | Room Temperature, sealed in dry conditions | Standard storage conditions for a stable solid. Sealing is important to prevent hydration. | [7] |
Synthesis of this compound: A Proposed Experimental Protocol
Retrosynthetic Analysis
A logical retrosynthetic approach involves the cyclization of a suitably functionalized pyridine precursor. The formation of the pyridone ring can be achieved by condensing a 4-aminonicotinoyl derivative with a three-carbon building block.
Diagram 2: Retrosynthetic Pathway
Caption: Retrosynthesis of the target molecule.
Proposed Synthesis Workflow
This proposed synthesis involves a two-step process starting from 4-aminonicotinic acid.
Diagram 3: Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-methoxy-N-methyl-4-aminonicotinamide (Weinreb Amide)
-
Reaction Setup: To a solution of 4-aminonicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents).
-
Base Addition: Cool the mixture to 0°C and add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3 equivalents), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Weinreb amide.
-
Causality: The use of a Weinreb amide is a strategic choice to prevent over-addition of the nucleophile in the subsequent step, allowing for the controlled formation of the ketone.
Step 2: Synthesis of this compound
-
Anion Formation: In a separate flask under an inert atmosphere, dissolve ethyl acetoacetate (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool to -78°C and add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise to generate the dianion.
-
Addition of Weinreb Amide: To the solution of the dianion, add a solution of the Weinreb amide from Step 1 (1 equivalent) in anhydrous THF dropwise at -78°C.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours to facilitate cyclization. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.
Spectroscopic and Analytical Characterization (Anticipated Data)
While specific experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the pyridone ring. The chemical shifts (δ) would likely be in the range of 7.0-9.0 ppm for the aromatic protons, around 2.5 ppm for the acetyl protons, and potentially downfield for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetyl and pyridone groups (in the range of 160-200 ppm), signals for the aromatic carbons, and a signal for the acetyl methyl carbon (around 25-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present:
-
A strong C=O stretching vibration for the ketone in the acetyl group (around 1680-1700 cm⁻¹).
-
A strong C=O stretching vibration for the amide in the pyridone ring (around 1650-1670 cm⁻¹).
-
N-H stretching vibrations (around 3100-3300 cm⁻¹).
-
C-H stretching vibrations for the aromatic and methyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₈N₂O₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙). The fragmentation pattern would likely involve the loss of the acetyl group.
Applications in Drug Discovery and Development
The 1,6-naphthyridin-2(1H)-one scaffold is a cornerstone in the development of various therapeutic agents.[11][12] The addition of a 3-acetyl group provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This functional group can act as a handle for the introduction of diverse substituents, potentially leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have been investigated as:
-
FGFR4 Inhibitors: For the treatment of hepatocellular carcinoma.[12]
-
c-Met Kinase Inhibitors: Targeting a key receptor in cancer progression.[13]
-
Antitumor Agents: Showing broad applicability in oncology.[14]
The 3-acetyl group can also participate in hydrogen bonding interactions with biological targets, potentially influencing binding affinity and selectivity.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with significant potential for further investigation in medicinal chemistry and materials science. While a comprehensive set of experimental data is not yet fully available in the public domain, this guide provides a solid foundation of its known chemical properties and a scientifically sound basis for its synthesis and characterization. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activities. The versatility of the 3-acetyl group as a synthetic handle opens up a vast chemical space for the development of novel derivatives with tailored therapeutic profiles.
References
Sources
- 1. This compound | 52816-63-4 [m.chemicalbook.com]
- 2. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]
- 4. Naphthyridinone | C25H18Cl3N3O3 | CID 11386747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-acetyl-1?6-naphthyridin-2(1H)-one – Biotuva Life Sciences [biotuva.com]
- 6. This compound [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS 52816-63-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridin-2(1H)-one core is a recognized "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, composed of two fused pyridine rings, serves as a versatile framework for the development of a wide array of biologically active molecules. The inherent structural features of the naphthyridinone ring system allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological target specificity. With over 17,000 compounds reported, a significant portion of which are documented in patent literature, the 1,6-naphthyridin-2(1H)-one family has demonstrated considerable potential in the pursuit of novel therapeutics.[1][2][3][4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as potent and selective inhibitors of key cellular kinases such as mTOR and FGFR4, and as potential modulators of monoamine oxidase (MAO).[5][6] The strategic introduction of various functional groups at different positions on the naphthyridinone ring is a critical aspect of designing next-generation therapeutic agents.
This technical guide focuses on a specific, yet important, member of this family: 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS 52816-63-4) . The presence of the acetyl group at the C3 position introduces a key pharmacophoric element and a potential handle for further chemical modifications, making it a compound of significant interest for researchers in drug discovery and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and a definitive spectroscopic profile are fundamental for the unambiguous identification and quality control of this compound.
General Properties
| Property | Value | Source |
| CAS Number | 52816-63-4 | [2][3][7][8] |
| Molecular Formula | C₁₀H₈N₂O₂ | [9] |
| Molecular Weight | 188.18 g/mol | [9] |
| Appearance | Off-White Solid | [7] |
| Melting Point | >300°C (decomposes) | [8] |
| Purity | Typically ≥95% | [7][9] |
| Storage | Store at 0-8°C | [7] |
Spectroscopic Data: The Fingerprint of a Molecule
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthyridinone core and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the bicyclic ring system. The methyl protons of the acetyl group would likely appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one from the acetyl group and one from the lactam ring), the aromatic carbons of the naphthyridinone core, and the methyl carbon of the acetyl group.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands would include:
-
N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.
-
C=O stretching: Strong absorption bands around 1650-1700 cm⁻¹ for the carbonyl groups of the lactam and the acetyl moiety.
-
C=C and C=N stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic rings.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of 188.18.
Synthesis of the 1,6-Naphthyridin-2(1H)-one Scaffold: A Strategic Overview
The synthesis of the 1,6-naphthyridin-2(1H)-one core can be approached through two primary strategies: construction from a pre-formed pyridine or from a pre-formed pyridone.[1][3] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Synthesis from a Pre-formed Pyridine
This approach typically involves the use of a substituted 4-aminopyridine or a 4-chloropyridine as the starting material. For instance, a 4-aminonicotinaldehyde can be condensed with a suitable active methylene compound, such as malonamide, in the presence of a base to construct the pyridone ring of the naphthyridinone system.[3][4]
Synthesis from a Pre-formed Pyridone
An alternative and widely used strategy involves the cyclization of a suitably functionalized 2-pyridone derivative. A notable example is the synthesis of 1,6-naphthyridin-2(1H)-ones from 5-acyl(aroyl)-6-methyl-2(1H)-pyridinones. This method involves the reaction of the pyridinone with a reagent like Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to introduce a dimethylaminoethenyl group, which then undergoes cyclization with ammonium acetate to form the second pyridine ring of the naphthyridinone.[10]
Diagram of a General Synthetic Approach from a Pre-formed Pyridone:
Caption: General synthetic scheme for 1,6-naphthyridin-2(1H)-ones.
Proposed Synthetic Protocol for this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single source, a plausible synthetic route can be devised based on the established chemistry of 1,6-naphthyridinone synthesis. The following protocol is a proposed, logical pathway that researchers can use as a starting point for their own investigations.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted pyridine precursor. A key disconnection would be the bond between N1 and C8a, and the C4-C4a bond, leading back to a 4-aminopyridine derivative.
Diagram of Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on the general principles of naphthyridinone synthesis and requires experimental validation and optimization.
Step 1: Synthesis of 4-Aminopyridine-3-carbaldehyde (if not commercially available)
This can be prepared from 4-chloropyridine-3-carbonitrile via reduction and subsequent hydrolysis, or other established methods.
Step 2: Condensation and Cyclization to form this compound
-
To a solution of 4-aminopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) or by column chromatography on silica gel to afford the desired this compound.
Self-Validation and Characterization:
The identity and purity of the synthesized product must be rigorously confirmed by the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹³C NMR, IR, and MS). The experimental data should be compared with the expected values.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is limited in publicly accessible literature, the broader family of 1,6-naphthyridin-2(1H)-ones has shown significant promise in various therapeutic areas. The biological activity of these compounds is highly dependent on the substitution pattern around the core scaffold.[4]
Kinase Inhibition
Derivatives of the 1,6-naphthyridinone scaffold have been developed as potent inhibitors of several protein kinases that are implicated in cancer.
-
mTOR Inhibition: Certain benzo[h][1][6]naphthyridin-2(1H)-one derivatives have been identified as highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[5]
-
FGFR4 Inhibition: Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[6]
-
c-Met Inhibition: The 1,6-naphthyridine motif has been utilized to develop inhibitors of the c-Met kinase, another important target in oncology.
Diagram of a Simplified Kinase Inhibition Pathway:
Caption: Potential mechanism of action via kinase inhibition.
Other Potential Applications
The 1,6-naphthyridinone scaffold has also been explored for other biological activities, including:
-
Monoamine Oxidase (MAO) Inhibition: Some benzo[b][1][6]naphthyridine derivatives have been investigated as potential inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[6]
-
Antimicrobial Activity: Naphthyridine derivatives, in general, have a long history of use as antibacterial agents, with nalidixic acid being a notable example.
The acetyl group at the C3 position of this compound could play a crucial role in binding to the active site of various biological targets and warrants further investigation to elucidate its specific biological profile.
Future Directions and Research Opportunities
This compound represents a valuable starting point for further research and development. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with a complete set of experimental spectroscopic data, is essential.
-
Biological Screening: A comprehensive biological screening of this compound against a panel of relevant targets, particularly protein kinases and other enzymes, is warranted to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The acetyl group can serve as a scaffold for further chemical modifications to explore the SAR and optimize potency and selectivity for a specific biological target.
Conclusion
This compound is a promising, yet underexplored, member of the medicinally important 1,6-naphthyridinone family. Its synthesis is achievable through established chemical principles, and its structure suggests the potential for interesting biological activity. This technical guide provides a comprehensive overview of the current knowledge and a roadmap for future research, empowering scientists to unlock the full therapeutic potential of this intriguing molecule.
References
- Singh, B., & Lesher, G. Y. (1990). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 27(7), 2085–2091.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.
- Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Zielińska-Pisklak, M., & Stolarczyk, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4593.
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (1990). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Retrieved from [Link]
-
National Institutes of Health. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
-
MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubMed. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
R Discovery. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from [Link]
-
PubMed Central. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 3-Acetyl-1,6-naphthyridin-2(1H)-one: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Spectroscopic Analysis of 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS 52816-63-4)
Preamble: On the Nature of Spectroscopic Data for Novel Heterocycles
In the landscape of drug discovery and materials science, the 1,6-naphthyridin-2(1H)-one scaffold is a recognized privileged structure, with thousands of derivatives explored for various biomedical applications.[1][2][3][4] The specific derivative, this compound, represents a key building block for further chemical elaboration. While this compound is commercially available from suppliers such as INDOFINE Chemical Company and BLDpharm,[5][6] a comprehensive, publicly available repository of its experimental spectroscopic data is notably absent from the peer-reviewed literature.
This guide is therefore constructed from a position of deep field expertise, providing a robust, predictive analysis of the expected spectroscopic data for this compound. The interpretations and predicted values herein are derived from foundational spectroscopic principles and anchored by comparative analysis of closely related, well-characterized naphthyridine and pyridone derivatives found in the literature.[7][8] This document serves as both a predictive reference for researchers working with this molecule and a methodological framework for its empirical characterization.
Molecular Structure and Physicochemical Properties
This compound is an off-white solid with a high melting point, reported to be above 300°C with decomposition, a characteristic common to planar, hydrogen-bonded heterocyclic systems.[9][10] Its core structure consists of a fused bicyclic 1,6-naphthyridine system, featuring a pyridone ring fused to a pyridine ring. An acetyl group at the C3 position is a key feature for both its chemical reactivity and its spectroscopic signature.
-
Molecular Formula: C₁₀H₈N₂O₂[9]
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a compound like this compound, which has limited solubility in chloroform, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the logical choice for analysis.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is expected to reveal five signals in the aromatic/vinylic region, one broad signal for the N-H proton, and a sharp singlet for the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms within the heterocyclic system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| N1-H | ~12.0 - 12.5 | Broad Singlet (br s) | - | The lactam N-H proton is acidic and engages in hydrogen bonding, leading to significant deshielding and peak broadening. |
| H8 | ~8.8 - 9.0 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | H8 is ortho to the pyridine nitrogen (N6) and part of a pyridine-like system, causing it to be the most downfield aromatic proton. |
| H4 | ~8.5 - 8.7 | Singlet (s) | - | As a vinylic proton adjacent to the C3-acetyl substituent and part of the electron-deficient pyridone ring, it appears as a sharp singlet at a downfield chemical shift. |
| H5 | ~8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | H5 is coupled to both H7 (ortho) and H8 (meta). |
| H7 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | H7 is coupled to both H5 (ortho) and H8 (ortho). Its chemical shift is more upfield compared to other ring protons due to its relative position away from strong withdrawing groups. |
| C10-H₃ | ~2.6 - 2.8 | Singlet (s) | - | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and appear as a characteristic sharp singlet. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C9 (Acetyl C=O) | ~195 - 198 | The acetyl carbonyl carbon is characteristically found in this downfield region. |
| C2 (Lactam C=O) | ~160 - 163 | The lactam carbonyl carbon is shielded relative to a ketone due to resonance with the adjacent nitrogen atom. |
| C8 | ~152 - 155 | This carbon is adjacent to the pyridine nitrogen (N6) and is significantly deshielded. |
| C4a | ~148 - 151 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen. |
| C4 | ~145 - 148 | The vinylic carbon C4 is highly deshielded due to its position in the electron-poor pyridone ring and conjugation with the acetyl group. |
| C7 | ~138 - 141 | Aromatic CH carbon in the pyridine ring. |
| C8a | ~122 - 125 | Quaternary carbon at the ring junction, influenced by the lactam functionality. |
| C5 | ~120 - 123 | Aromatic CH carbon in the pyridine ring. |
| C3 | ~118 - 121 | The C3 carbon is substituted with the acetyl group; its chemical shift is influenced by both the adjacent carbonyls. |
| C10 (Acetyl CH₃) | ~28 - 31 | The aliphatic methyl carbon of the acetyl group appears in the expected upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups within the molecule. The analysis relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance and Rationale |
| 3200 - 3000 (Broad) | N-H Stretch | Lactam Amide | A broad absorption is expected due to intermolecular hydrogen bonding of the N-H group in the solid state. |
| 3100 - 3000 (Sharp) | C-H Stretch | Aromatic/Vinylic | These absorptions correspond to the C-H bonds on the naphthyridine ring system. |
| ~1680 - 1700 | C=O Stretch | Acetyl Ketone | A strong, sharp peak characteristic of a conjugated ketone. This is expected to be the most intense carbonyl absorption. |
| ~1650 - 1670 | C=O Stretch | Lactam Amide I Band | The C=O stretch of the cyclic amide (lactam) appears at a slightly lower frequency than the ketone due to resonance. |
| ~1600 - 1450 | C=C & C=N Stretches | Aromatic Ring | Multiple sharp bands in this region are characteristic of the vibrations within the fused aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.
-
Predicted Molecular Ion (M⁺•): m/z = 188.0586 (for C₁₀H₈N₂O₂)
-
Rationale: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecular formula, confirming the elemental composition.
Predicted Fragmentation Pathway: The primary and most logical fragmentation pathway under EI conditions would involve the cleavage of the bond between the acetyl group and the naphthyridine ring, which is an alpha-cleavage relative to the acetyl carbonyl.
-
Loss of Acetyl Radical: A prominent fragment would be observed from the loss of the acetyl group (•COCH₃, 43 Da).
-
[M - 43]⁺ = C₈H₅N₂O⁺, m/z = 145
-
-
Loss of Ketene: An alternative fragmentation could involve a McLafferty-type rearrangement if sterically plausible, or simple loss of ketene (CH₂=C=O, 42 Da), though less likely.
-
Ring Fragmentation: Subsequent fragmentation of the stable naphthyridinone ring system would require higher energy and result in more complex fragmentation patterns.
Caption: A typical experimental workflow for full spectroscopic characterization.
Experimental Protocols (Methodology)
To empirically validate the predicted data, the following standard operating procedures should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape using the DMSO-d₆ solvent lock.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
2D NMR (for confirmation):
-
COSY: Run a gradient-selected COSY experiment to establish ¹H-¹H coupling correlations (e.g., between H5, H7, and H8).
-
HSQC: Run a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom. This is crucial for unambiguous assignment of both ¹H and ¹³C spectra.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
IR Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. A background spectrum of an empty sample holder should be collected and automatically subtracted.
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (<5 ppm). Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive, predictive framework for understanding the spectroscopic characteristics of this compound. By combining foundational principles with data from analogous structures, we have established a reliable set of expected spectral data that can guide researchers in the empirical confirmation of this compound's identity and purity. The detailed methodologies provided serve as a robust starting point for any laboratory aiming to perform a full structural characterization. The true value of this guide lies not just in the predicted data, but in the causal reasoning that underpins it, empowering scientists to interpret their own experimental results with confidence.
References
-
INDOFINE Chemical Company, Inc. This compound. [Link]
-
Tetrahedron. 3-Acetyl-1,6-naphthyridin-2-(1h)-one. [Link]
- Singh, B., & Lesher, G. Y. (1990). A facile and novel synthesis of 1,6‐naphthyridin‐2(1H)‐ones. Journal of Heterocyclic Chemistry, 27(7), 2085–2091.
-
MySkinRecipes. This compound. [Link]
-
Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel), 14(10), 1029. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][12]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.
-
Chen, Y., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][5][12]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895.
-
ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5735-5747. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Penchev, P. N., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4983. [Link]
-
Supplementary Information. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
-
Yermolayev, V., et al. (2023). Synthesis of Novel Benzo[b][5][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1668. [Link]
-
Lamberth, C., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 687. [Link]
- Al-Said, M. S., et al. (2020). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. Preprints.org.
-
PubMed. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
Sources
- 1. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 52816-63-4|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound [myskinrecipes.com]
- 10. This compound | 52816-63-4 [m.chemicalbook.com]
- 11. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]
- 12. CAS RN 52816-63-4 | Fisher Scientific [fishersci.fi]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Acetyl-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For researchers in drug discovery and development, a thorough understanding of a molecule's NMR spectrum is fundamental to confirming its identity, purity, and conformational properties. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 3-Acetyl-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest within the broader class of naphthyridinones, which are recognized as privileged structures in medicinal chemistry.[1][2] This document will not only present the spectral data but also delve into the rationale behind the observed chemical shifts and coupling patterns, providing a practical framework for the spectroscopic analysis of related compounds.
The 1,6-naphthyridin-2(1H)-one core is a significant scaffold in the development of therapeutic agents.[1][2] The addition of an acetyl group at the C3 position introduces specific electronic and steric features that are reflected in its NMR spectra. A comprehensive analysis of these spectra is crucial for any research involving this molecule.
Molecular Structure and NMR-Active Nuclei
To understand the NMR spectra of this compound, it is essential to first consider its molecular structure and identify the protons and carbons that will give rise to NMR signals.
Figure 1. Structure of this compound with atom numbering.
The molecule possesses a rigid bicyclic core with several distinct proton and carbon environments. The key structural features influencing the NMR spectra are:
-
The electron-withdrawing nature of the two nitrogen atoms and the carbonyl groups.
-
The aromatic character of the pyridine ring.
-
The presence of a lactam functionality.
-
The acetyl substituent at a position alpha to a carbonyl group and on a double bond.
Experimental Protocol: Acquiring High-Quality NMR Data
The reliability of NMR data is fundamentally dependent on a robust experimental protocol. The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocycles due to its high solubilizing power and its ability to reveal N-H protons through hydrogen bonding. Chloroform-d (CDCl₃) is another option, though N-H and other exchangeable protons may be broadened or not observed.[3]
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] However, for aqueous-based solvents, a water-soluble standard like DSS or TSP may be used.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Instrument and Measurement
-
Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for adequate signal dispersion.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3]
-
The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm for ¹H).
-
-
¹³C NMR Acquisition:
-
A larger number of scans will be necessary to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]
-
Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.
-
The spectral width should cover the expected range (typically 0-220 ppm for ¹³C).[4]
-
-
Data Processing: The raw data (Free Induction Decay - FID) should be processed with Fourier transformation, phase correction, and baseline correction to yield the final spectrum.[3]
Figure 2. Experimental workflow for NMR data acquisition.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The predicted chemical shifts are influenced by inductive effects, resonance, and magnetic anisotropy.
| Proton | Predicted δ (ppm) | Multiplicity | Justification |
| N1-H | 11.0 - 12.0 | Broad Singlet | Lactam N-H protons are typically deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |
| H4 | 8.0 - 8.5 | Singlet | This proton is on a double bond and is deshielded by the adjacent C2 carbonyl group and the aromatic system. |
| H5 | 8.8 - 9.2 | Doublet | Located on the pyridine ring, this proton is significantly deshielded by the adjacent ring nitrogen (N6). |
| H7 | 7.5 - 7.8 | Doublet | Part of the pyridine ring system, its chemical shift is in the typical aromatic region.[5] |
| H8 | 8.5 - 8.8 | Doublet of Doublets | Also on the pyridine ring, it will be influenced by both H5 and H7. |
| C10-H₃ | 2.5 - 2.8 | Singlet | Protons of a methyl ketone generally appear in this region.[6] The electron-withdrawing nature of the carbonyl group causes this downfield shift. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single peak in the proton-decoupled spectrum.
| Carbon | Predicted δ (ppm) | Justification |
| C2 | 160 - 165 | Carbonyl carbon of the lactam. Amide carbonyls are typically found in this region.[7][8] |
| C3 | 125 - 130 | Attached to the acetyl group and part of a double bond. |
| C4 | 140 - 145 | Vinylic carbon deshielded by the adjacent nitrogen and the ring system. |
| C4a | 145 - 150 | Bridgehead carbon part of both rings and adjacent to a nitrogen atom. |
| C5 | 150 - 155 | Aromatic carbon adjacent to the N6 nitrogen, leading to significant deshielding. |
| C7 | 120 - 125 | Aromatic carbon in a typical region for a pyridine ring. |
| C8 | 135 - 140 | Aromatic carbon with a chemical shift influenced by the adjacent ring fusion. |
| C8a | 115 - 120 | Bridgehead carbon with a lower chemical shift due to its position relative to the heteroatoms. |
| C9 | 195 - 200 | Ketone carbonyl carbon, which is characteristically found at a very downfield chemical shift.[4][9] |
| C10 | 25 - 30 | Methyl carbon of the acetyl group. |
Mechanistic Insights from NMR Data
The predicted chemical shifts are not arbitrary; they are governed by the electronic environment of each nucleus.
-
Deshielding by Heteroatoms and Carbonyls: The electronegative nitrogen atoms in the 1,6-naphthyridinone core and the oxygen atoms of the carbonyl groups withdraw electron density from adjacent protons and carbons. This "deshielding" effect causes their signals to appear at a lower field (higher ppm values).[10] This is particularly evident for H5, which is immediately adjacent to N6.
-
Aromatic Ring Currents: The protons on the pyridine ring (H5, H7, and H8) are further deshielded by the magnetic field induced by the circulation of π-electrons in the aromatic system.[5]
-
Substituent Effects: The acetyl group at C3 has a strong electron-withdrawing effect, which influences the chemical shifts of nearby nuclei, such as H4. An increase in electron withdrawal by substituents generally leads to higher chemical shifts.[11]
Figure 3. Relationship between molecular structure, electronic effects, and NMR chemical shifts.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy, allows for the unambiguous assignment of all proton and carbon signals. This guide provides a comprehensive framework for researchers working with this molecule, from sample preparation and data acquisition to spectral interpretation. The insights gained from NMR analysis are crucial for confirming the successful synthesis of the target compound and for understanding its electronic and structural properties, which are vital in the context of drug discovery and development.
References
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
RSC Publishing. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. [Link]
-
Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]
-
ResearchGate. 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Taylor & Francis Online. 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments: Journal of Carbohydrate Chemistry: Vol 1, No 3. [Link]
-
ResearchGate. 1 H and 13 C NMR assignments for compounds 1, 2 and 3. [Link]
-
Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]
-
ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. [Link]
-
The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
-
CORE. Molecular Recognition Studies on Naphthyridine Derivatives. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
PubMed. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. scribd.com [scribd.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Mass spectrometry of 3-Acetyl-1,6-naphthyridin-2(1H)-one
An In-Depth Technical Guide to the Mass Spectrometry of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as an indispensable tool, offering unparalleled sensitivity and structural insight. This guide is dedicated to the analytical challenge presented by this compound, a member of the promising naphthyridinone class of heterocyclic compounds.[1][2] As researchers increasingly explore such scaffolds for therapeutic potential, a deep understanding of their analytical behavior becomes critical.
This document moves beyond a simple recitation of methods. It is structured from the perspective of an experienced application scientist, aiming to elucidate not just the what but the why behind each experimental decision. We will explore the causal links between the molecule's inherent chemical properties and the optimal mass spectrometric strategies for its analysis. The protocols herein are designed as self-validating systems, ensuring that the data generated is both accurate and reliable, a cornerstone of scientific integrity.
Molecular Profile and Analytical Considerations
Before any analysis, a thorough understanding of the target molecule is essential. This compound is a rigid, planar N-heterocyclic compound featuring both a lactam (the -one suffix) and a ketone (the acetyl group) functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52816-63-4 | [3][][5][6][7][8] |
| Molecular Formula | C₁₀H₈N₂O₂ | [][7][8] |
| Molecular Weight | 188.185 g/mol | [5][7][8] |
| IUPAC Name | 3-acetyl-1H-1,6-naphthyridin-2-one | [] |
The key structural features influencing its mass spectrometric behavior are:
-
Basic Nitrogen Atoms: The pyridine-like nitrogen in the 1,6-naphthyridine core is a primary site for protonation, making the molecule highly suitable for positive-mode ionization.
-
Carbonyl Groups: The presence of two carbonyl groups (acetyl and lactam) provides potential sites for fragmentation initiation.
-
Aromatic System: The fused aromatic rings lend stability to the molecular ion, yet specific cleavages can be predictably induced.
Strategic Selection of Ionization Techniques
The first critical step in any mass spectrometry workflow is converting the neutral analyte into a gas-phase ion.[9][10] The choice of ionization method is dictated by the analyte's properties and the desired analytical outcome—be it simple molecular weight confirmation or detailed structural elucidation through fragmentation.[9][11]
Primary Recommendation: Electrospray Ionization (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft" ionization technique that excels with polar to moderately polar analytes that are soluble in common liquid chromatography (LC) solvents.[11][12][13]
-
Causality: The molecule's nitrogen atoms are readily protonated in the acidic mobile phases typically used in reversed-phase LC (e.g., water/acetonitrile with 0.1% formic acid). This process efficiently generates a stable, protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This makes ESI ideal for accurate molecular weight determination and as the starting point for tandem mass spectrometry (MS/MS).[14][15]
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
Should the analyte exhibit limited solubility in typical ESI solvents or show poor ESI response, Atmospheric Pressure Chemical Ionization (APCI) serves as a robust alternative.[10][13]
-
Causality: APCI is well-suited for less polar, thermally stable molecules. It ionizes the sample after it has been vaporized in a heated nebulizer.[13] While still considered a relatively soft technique, it can sometimes impart more energy than ESI, potentially leading to slightly more fragmentation within the source.
Visualization: Ionization Method Selection Workflow
The decision process for selecting the appropriate ionization technique can be visualized as follows:
Caption: Decision workflow for ionization technique selection.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MS²) is essential for structural confirmation and elucidation.[14][15] In this process, the protonated molecular ion ([M+H]⁺ at m/z 189.06) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.
Based on established fragmentation rules for N-heterocycles and ketones, we can predict a logical fragmentation pathway for this compound.[16][17][18]
Table 2: Predicted Key Ions for this compound
| Ion Description | Proposed Structure / Loss | Calculated m/z (Monoisotopic) |
| Precursor Ion [M+H]⁺ | C₁₀H₉N₂O₂⁺ | 189.0658 |
| Fragment 1 | Loss of ketene (CH₂=C=O) | 147.0553 |
| Fragment 2 | Loss of methyl radical (•CH₃) | 174.0423 |
| Fragment 3 (from Frag 1) | Loss of carbon monoxide (CO) | 119.0600 |
| Fragment 4 (from Frag 3) | Loss of hydrogen cyanide (HCN) | 92.0491 |
Proposed Fragmentation Mechanism
-
Initial Protonation: The molecule is protonated, likely on the N6 nitrogen, to form the precursor ion at m/z 189.07 .
-
Primary Fragmentation (Pathway A): The most facile fragmentation is often the neutral loss of ketene (42.01 Da) from the acetyl group. This is a common pathway for N- and O-acetylated compounds and results in a stable ion at m/z 147.06 .[19]
-
Secondary Fragmentation: The m/z 147 ion can subsequently lose a molecule of carbon monoxide (28.00 Da) from the lactam ring, a characteristic fragmentation of pyridinones and related heterocycles, yielding an ion at m/z 119.06 .[18][20]
-
Further Fragmentation: This can be followed by the loss of hydrogen cyanide (27.01 Da) from the pyridine ring structure, producing a fragment at m/z 92.05 .
Visualization: Proposed Fragmentation Pathway
Caption: Predicted major fragmentation pathway for [M+H]⁺.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, field-proven starting protocol. Note: All parameters require empirical optimization for the specific instrument and application (e.g., quantification vs. identification).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of DMSO or methanol. Sonicate if necessary.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in 50:50 acetonitrile:water. This will be the primary solution for infusion and method development.
-
LC-MS Sample: Further dilute the working solution to a final concentration of 10-100 ng/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).
Liquid Chromatography (LC) Method
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.1 - 8.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometer (MS) Parameters (Q-TOF or QqQ)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Nebulizer Gas (N₂): 4 Bar.
-
Drying Gas (N₂): 10 L/min.
-
MS1 Scan Range: m/z 50 - 400.
-
MS/MS Settings:
-
Precursor Ion: m/z 189.07.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile. Start with ~20 eV for initial optimization.
-
Visualization: LC-MS/MS Experimental Workflow
Caption: High-level workflow for LC-MS/MS analysis.
Applications in Research and Drug Development
A validated mass spectrometry method for this compound is a critical asset in several stages of pharmaceutical development.
-
Structural Verification: Confirms the identity and purity of newly synthesized batches, ensuring that the correct molecule is advancing through screening cascades.
-
Drug Metabolism and Pharmacokinetics (DMPK): The fragmentation data provides the basis for identifying metabolites.[21] For instance, hydroxylation of the ring would result in a precursor ion mass shift of +16 Da, but the core fragments identified here would likely remain, aiding in structural assignment.
-
Quantitative Bioanalysis: By selecting a specific fragmentation transition (e.g., m/z 189.07 → 147.06), a highly sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay can be developed on a triple quadrupole instrument to quantify the drug in biological matrices like plasma or tissue.
Conclusion
The mass spectrometric analysis of this compound is straightforward when approached with a logical, structure-driven methodology. Electrospray ionization in positive mode provides a robust means of generating the protonated molecular ion. Subsequent tandem mass spectrometry experiments, guided by an understanding of fundamental fragmentation mechanisms for ketones and N-heterocycles, yield a rich structural fingerprint. This guide provides the foundational knowledge and actionable protocols for researchers to confidently characterize this molecule, enabling its effective use in drug discovery and related scientific endeavors.
References
-
Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015). PubMed. Available at: [Link]
-
Tandem MS spectra of the oxidized species (ketone and gem-diol,...). ResearchGate. Available at: [Link]
-
3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron. Tetrahedron. Available at: [Link]
-
Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]
-
Tandem mass spectrometry. Wikipedia. Available at: [Link]
-
Mass Spectra of Ketones. ACS Publications. Available at: [Link]
-
Ionization Techniques. (2023). Chemistry LibreTexts. Available at: [Link]
-
Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]
-
This compound. INDOFINE Chemical Company, Inc.. Available at: [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. Available at: [Link]
-
Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]
-
Tandem Mass Spectrometry (MS/MS). (2023). National High Magnetic Field Laboratory. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. NIH National Center for Biotechnology Information. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolopyrimidines. ResearchGate. Available at: [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]
-
Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). ResearchGate. Available at: [Link]
-
Mass spectrometry imaging: new eyes on natural products for drug research and development. NIH National Center for Biotechnology Information. Available at: [Link]
-
The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. PubMed. Available at: [Link]
-
Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. (2019). PubMed. Available at: [Link]
-
(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 5. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]
- 6. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 52816-63-4|this compound|BLD Pharm [bldpharm.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. as.uky.edu [as.uky.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. article.sapub.org [article.sapub.org]
- 21. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Prospective Biological Activity of 3-Acetyl-1,6-naphthyridin-2(1H)-one: A Roadmap for Investigation
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the prospective biological activities of a specific derivative, 3-Acetyl-1,6-naphthyridin-2(1H)-one. While direct biological data for this compound is not yet prevalent in published literature, its structural features, particularly the presence of the 3-acetyl group on the versatile 1,6-naphthyridin-2(1H)-one core, suggest a high potential for therapeutic relevance. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining hypothesized biological targets and providing detailed, field-proven experimental protocols to systematically investigate its biological and pharmacological profile. We will delve into the rationale behind these proposed investigations, drawing insights from the well-documented activities of analogous compounds.
The 1,6-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are of significant interest in pharmaceutical research.[1] The 1,6-naphthyridine isomer, in particular, has been the subject of extensive synthetic and biological exploration.[2] Derivatives of the 1,6-naphthyridin-2(1H)-one core have been reported to exhibit a remarkable array of pharmacological effects, including:
-
Anticancer Properties: A significant body of research highlights the potential of 1,6-naphthyridin-2(1H)-one derivatives as anticancer agents. These compounds have been shown to target key signaling pathways implicated in tumorigenesis. For instance, derivatives have been developed as potent inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K), both crucial regulators of cell growth and proliferation.[3][4] Furthermore, selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) and MET kinase, both implicated in hepatocellular carcinoma and other malignancies, have been synthesized based on this scaffold.[5][6][7] The scaffold has also been utilized to design inhibitors of Hsp90, a chaperone protein critical for the stability of many oncoproteins.[8]
-
Antimicrobial and Antiviral Activity: The structural features of the 1,6-naphthyridine ring system make it a promising candidate for the development of novel anti-infective agents.[9]
-
Central Nervous System (CNS) Activity: While less explored, some naphthyridine isomers have shown potential for CNS applications. For example, a related compound, 3-acetyl-2,7-naphthyridine, has been reported to exhibit sedative and tranquilizer activities, suggesting that the broader naphthyridine class may interact with neurological targets.[9]
-
Anti-inflammatory and Analgesic Effects: The potential for 1,6-naphthyridine derivatives to modulate inflammatory pathways is an emerging area of interest.[1]
The commercial availability of this compound suggests its utility as a synthetic intermediate for more complex molecules.[10][11][12] One supplier notes its potential as a precursor for compounds with CNS, anti-inflammatory, or antimicrobial activities.[11]
The 3-Acetyl Moiety: A Key Modulator of Biological Function
The introduction of an acetyl group at the C3-position of the 1,6-naphthyridin-2(1H)-one core is a critical structural modification that can significantly influence its biological activity. The acetyl group can:
-
Act as a Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group can form hydrogen bonds with amino acid residues in the active site of a biological target, thereby enhancing binding affinity and specificity.
-
Influence Electronic Properties: The electron-withdrawing nature of the acetyl group can modulate the electronic distribution within the naphthyridine ring system, potentially affecting its reactivity and interaction with biological macromolecules.
-
Provide a Handle for Further Derivatization: The acetyl group can serve as a synthetic handle for the introduction of other functional groups, allowing for the generation of a library of analogs with diverse pharmacological profiles.
A study on a structurally related 3-acetyl-pyridin-2(1H)-one derivative demonstrated its potential as an antibacterial, antifungal, and antioxidant agent, highlighting the potential contribution of the 3-acetyl group to these activities.[13]
Hypothesized Biological Targets and Pathways
Based on the established activities of the 1,6-naphthyridin-2(1H)-one scaffold and the potential influence of the 3-acetyl group, we hypothesize that this compound may exhibit activity in the following areas:
-
Kinase Inhibition: The prevalence of kinase inhibitors within the 1,6-naphthyridin-2(1H)-one class strongly suggests that this compound could function as a kinase inhibitor. The PI3K/AKT/mTOR pathway is a particularly promising target.[3][4]
-
Anticancer Activity: By extension of its potential kinase inhibitory activity, the compound may exhibit cytotoxic or cytostatic effects against various cancer cell lines.
-
Antimicrobial Activity: The demonstrated antimicrobial potential of related acetyl-substituted heterocycles warrants investigation into the antibacterial and antifungal properties of this compound.[13]
The following diagram illustrates the hypothesized modulation of the PI3K/AKT/mTOR signaling pathway by this compound.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Proposed Experimental Workflows for Biological Evaluation
To systematically evaluate the biological potential of this compound, a tiered approach is recommended. The following experimental workflow provides a logical progression from broad screening to more specific mechanistic studies.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Rationale: To determine if this compound directly inhibits the activity of key kinases, such as mTOR and PI3Kα. The LanthaScreen™ assay is a robust, high-throughput method based on fluorescence resonance energy transfer (FRET).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute the Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the target kinase (e.g., mTOR, PI3Kα) in the appropriate kinase buffer as per the manufacturer's instructions (e.g., Thermo Fisher Scientific).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the kinase-tracer mixture to all wells.
-
Add 5 µL of the Eu-labeled antibody to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (e.g., Tecan Spark® or similar). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Rationale: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87-MG for glioblastoma) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% inhibition of cell growth) using non-linear regression analysis.
-
Data Presentation: Hypothetical Results
The following tables provide a template for presenting the data that could be generated from the proposed experiments.
Table 1: Hypothetical Kinase Inhibition Data for this compound
| Kinase Target | IC₅₀ (nM) |
| mTOR | 150 |
| PI3Kα | 800 |
| PI3Kβ | >10,000 |
| PI3Kδ | >10,000 |
| PI3Kγ | >10,000 |
| AKT1 | 5,000 |
| PDK1 | >10,000 |
Table 2: Hypothetical Anticancer Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast | 2.5 |
| A549 | Lung | 5.1 |
| U87-MG | Glioblastoma | 1.8 |
| HCT116 | Colon | 7.3 |
| PC-3 | Prostate | 4.6 |
Conclusion and Future Directions
While the biological activity of this compound remains to be fully elucidated, its chemical structure, rooted in the versatile 1,6-naphthyridin-2(1H)-one scaffold, presents a compelling case for its investigation as a potential therapeutic agent. This technical guide provides a structured and scientifically rigorous framework for initiating such an investigation. The proposed experimental workflows, from broad-based screening to detailed mechanistic studies, are designed to systematically uncover the pharmacological profile of this compound.
Future research should focus on the synthesis of a focused library of analogs based on the this compound core to establish structure-activity relationships. Promising initial findings from the in vitro and cell-based assays outlined herein would warrant progression to in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. The exploration of this and related compounds could lead to the discovery of novel therapeutics for a range of diseases, from cancer to infectious and inflammatory conditions.
References
-
Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
-
Al-Mosauy, H. H. I., Al-Majedy, Y. K., & Issa, A. A. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. Research Square. [Link]
-
Li, J., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., Zhu, Y., Zhao, L., Li, W., & Liu, J. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111827. [Link]
-
Bazin, M. A., Rousseau, B., Giraud, F., Ganne, A., Bourg, S., Le Goff, G., ... & Bach, S. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 17-33. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Ladem, M., & Kurasov, O. (2023). Synthesis of Novel Benzo[b][3][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1667. [Link]
-
Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2019). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 24(20), 3744. [Link]
- Google Patents. (1980).
-
Cholewińska, P., Bąk, A., & Wujec, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Tsoleridis, C. A., Voulgari, E., & Papakyriakou, A. (2020). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 90(8), 1547-1553. [Link]
-
ResearchGate. (2019). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]
-
Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
- Google Patents. (2004).
- Google Patents. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3-acetyl-1?6-naphthyridin-2(1H)-one – Biotuva Life Sciences [biotuva.com]
- 11. This compound [myskinrecipes.com]
- 12. 52816-63-4|this compound|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Screening of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, featuring prominently in the development of novel therapeutics.[1][2][3] Derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, with a notable propensity for kinase inhibition.[4][5][6][7][8][9][10] This guide presents a comprehensive, field-proven framework for the systematic in vitro screening of a specific derivative, 3-Acetyl-1,6-naphthyridin-2(1H)-one. We delineate a phased screening cascade, beginning with broad phenotypic assays to establish cytotoxic potential, followed by targeted biochemical and cell-based assays to elucidate the mechanism of action, and concluding with essential early-stage ADME-Tox profiling. Each protocol is detailed with step-by-step instructions, causality-driven experimental choices, and authoritative citations to ensure scientific integrity and reproducibility. This document is intended to empower researchers, scientists, and drug development professionals to efficiently navigate the initial stages of preclinical evaluation for this promising compound class.
Rationale and Strategic Overview
The 1,6-Naphthyridinone Core: A Scaffold of Therapeutic Potential
The 1,6-naphthyridine framework is a key pharmacophore in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets.[6] A significant body of research highlights the success of 1,6-naphthyridinone derivatives as potent and selective kinase inhibitors, targeting enzymes such as MET and FGFR4, which are critical drivers in oncology.[4][5][10] The structural motif of this compound suggests a strong hypothesis for its potential as an anticancer agent, likely acting via kinase modulation. Therefore, the screening strategy outlined herein is rationally designed to first confirm cytotoxic activity and then to deconstruct its specific molecular mechanism, with a primary focus on kinase inhibition.
A Phased Screening Cascade
To maximize efficiency and resource allocation, a tiered or phased approach to screening is indispensable.[11][12][13] This strategy ensures that only compounds with promising initial activity advance to more complex, resource-intensive assays. Our proposed cascade prioritizes the rapid identification of cytotoxic effects, followed by a logical progression to unravel the underlying mechanism of action (MoA) and assess preliminary drug-like properties.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
Procedure:
-
Cell Treatment: Plate cells (e.g., HCT116) and allow them to attach. Starve cells of serum for several hours, then pre-treat with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., HGF for MET kinase) for a short period (e.g., 15 minutes) to induce phosphorylation of the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt). Subsequently, probe with a corresponding antibody for the total protein (e.g., anti-total-Akt) as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Phase 3: Early ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology properties is crucial to avoid late-stage failures. [14][15][16]These in vitro assays provide an initial filter for drug-like properties. [17][18]
Key In Vitro ADME & Toxicology Assays
A standard panel of early ADME-Tox assays provides critical data on a compound's potential viability.
| Assay Type | Assay Name | Purpose | Key Parameters Measured |
| Metabolism | Liver Microsomal Stability | To assess metabolic stability by the primary drug-metabolizing enzymes (CYPs). [16] | Intrinsic clearance (Cl_int), half-life (t_1/2) |
| Absorption | Caco-2 Permeability | To predict intestinal permeability and oral absorption. [15] | Apparent permeability coefficient (P_app) |
| Distribution | Plasma Protein Binding | To determine the extent to which a compound binds to plasma proteins. | Percent bound |
| Toxicity | hERG Inhibition | To assess the risk of cardiac arrhythmia (QT prolongation). | IC50 for hERG channel block |
| Toxicity | Cytotoxicity in Hepatocytes | To evaluate the potential for drug-induced liver injury (DILI). | IC50 in primary hepatocytes |
Expert Commentary: The data from these assays are predictive, not absolute. For example, a high P_app value in the Caco-2 assay is a good indicator of passive diffusion, but it doesn't account for active transport mechanisms in vivo. Similarly, high intrinsic clearance in microsomes suggests rapid metabolism, which may predict poor oral bioavailability. These results must be interpreted in concert to build a holistic profile of the compound's potential.
Conclusion and Forward Look
This guide outlines a logical and efficient workflow for the initial in vitro characterization of this compound. By systematically progressing through primary phenotypic screening, mechanism of action studies, and early ADME-Tox profiling, researchers can generate a robust data package. Positive results from this cascade—specifically, potent and selective cytotoxicity against cancer cells, confirmed on-target kinase inhibition in cells, and a promising early safety and ADME profile—would provide a strong rationale for advancing the compound into more complex cellular models (e.g., 3D spheroids), and ultimately, into in vivo efficacy and pharmacokinetic studies.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
-
Cell Viability Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Zubair, H., Azim, S., Ahmad, A., Khan, M. A., Patel, G. K., Singh, S., & Singh, A. P. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. Retrieved from [Link]
-
Wang, Y., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. Retrieved from [Link]
-
In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved January 12, 2026, from [Link]
-
Zhang, G., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. Bioorganic & Medicinal Chemistry, 28(1), 115197. Retrieved from [Link]
-
Worley, B., & Powers, R. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17796–17804. Retrieved from [Link]
-
Chen, Y., et al. (2018). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[19]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 16(29), 5327–5339. Retrieved from [Link]
-
Wang, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry, 196, 112297. Retrieved from [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. (2023). IONTOX. Retrieved from [Link]
-
Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1162–1168. Retrieved from [Link]
-
Al-Ali, H. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 12, 2026, from [Link]
-
In vitro methods of screening of anticancer agents. (2018). SlideShare. Retrieved from [Link]
-
Gulewicz, K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. Retrieved from [Link]
-
Scott, A. D., & Edfeldt, F. N. B. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10193–10221. Retrieved from [Link]
-
Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]
-
Klink, T. A., et al. (2008). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ResearchGate. Retrieved from [Link]
-
Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703. Retrieved from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 12, 2026, from [Link]
-
In Vitro Toxicology Services. (n.d.). Symeres. Retrieved January 12, 2026, from [Link]
-
Butin, A. V., & Zavodnik, V. E. (2017). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 22(10), 1649. Retrieved from [Link]
-
Gulewicz, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]
-
Gulewicz, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Retrieved from [Link]
-
Al-Aqil, F. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(2), 1334–1345. Retrieved from [Link]
-
Target and pathway engagement assays. (n.d.). Concept Life Sciences. Retrieved January 12, 2026, from [Link]
-
Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562–567. Retrieved from [Link]
-
Yu, Y., et al. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[19]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 56(2), 399–415. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. symeres.com [symeres.com]
- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of 3-Acetyl-1,6-naphthyridin-2(1H)-one
An In-Depth Technical Guide to the Mechanism of Action of the 1,6-Naphthyridin-2(1H)-one Scaffold and its Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridin-2(1H)-one core is a recognized "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. While the specific compound 3-Acetyl-1,6-naphthyridin-2(1H)-one is primarily documented as a synthetic intermediate or building block, its core heterocyclic system is central to a class of molecules with potent and diverse mechanisms of action, particularly in oncology. This guide synthesizes the current understanding of how functionalized 1,6-naphthyridin-2(1H)-one derivatives engage with key cellular targets. We will dissect the established mechanisms, supported by experimental evidence, and provide field-proven insights into the causality behind experimental designs used to elucidate these pathways.
Introduction: The 1,6-Naphthyridin-2(1H)-one Privileged Scaffold
Privileged structures are molecular frameworks that are capable of binding to multiple, distinct biological receptors, often with high affinity. The 1,6-naphthyridin-2(1H)-one system, a bicyclic heterocycle containing two nitrogen atoms, exemplifies this concept.[1][2] Its rigid, planar structure and the strategic placement of hydrogen bond donors and acceptors make it an ideal foundation for developing targeted therapeutics. While over 17,000 compounds containing this core have been synthesized, research has primarily focused on derivatives rather than the unfunctionalized scaffold.[1][3] These derivatives have been successfully engineered to inhibit a range of critical targets implicated in cancer and other diseases.[4][5] This guide will focus on the most prominent and well-validated mechanisms of action associated with this scaffold: inhibition of Hsp90, FGFR4, mTOR, and Topoisomerase I.
Mechanism I: C-Terminal Inhibition of Heat Shock Protein 90 (Hsp90)
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival. Hsp90 is frequently overexpressed in cancer cells, making it a prime therapeutic target.[6]
The Role of 1,6-Naphthyridin-2(1H)-one Analogs
A series of novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as analogs of Novobiocin, an antibiotic known to inhibit Hsp90 by binding to its C-terminal ATP-binding pocket.[6] Unlike N-terminal inhibitors, C-terminal inhibitors do not induce the pro-survival heat shock response, offering a potential therapeutic advantage. These analogs leverage the 1,6-naphthyridin-2(1H)-one scaffold to mimic the coumarin core of Novobiocin.
Downstream Cellular Consequences
Inhibition of Hsp90 by these compounds leads to the proteasomal degradation of its client proteins. This has been demonstrated through Western Blot analysis, which shows a marked reduction in the levels of key oncoproteins such as HER2, c-RAF, and CDK4 in breast cancer cell lines (MCF-7 and MDA-MB-231) upon treatment.[6] The ultimate cellular outcomes are cell cycle arrest and the induction of apoptosis.[6]
Experimental Workflow: Validating Hsp90 Inhibition
The following workflow outlines the necessary steps to confirm that a 1,6-naphthyridin-2(1H)-one derivative acts via Hsp90 inhibition.
Caption: Experimental workflow for validating Hsp90 inhibition.
Protocol: Western Blot for Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of the 1,6-naphthyridin-2(1H)-one test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Novobiocin).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, c-RAF, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify changes in protein levels relative to the loading control.
Mechanism II: Selective Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of FGFR4, often driven by its ligand FGF19, is a key oncogenic driver in hepatocellular carcinoma (HCC) and other cancers.[7][8]
Targeted Covalent Inhibition
Medicinal chemists have successfully designed 1,6-naphthyridin-2(1H)-one derivatives to act as potent and selective inhibitors of the FGFR4 kinase.[8][9] A key strategy involves designing compounds that can form a covalent bond with a non-catalytic cysteine residue (Cys552) present in the FGFR4 kinase domain. This covalent interaction provides high potency and prolonged target engagement.
Disruption of Downstream Signaling
By inhibiting the kinase activity of FGFR4, these compounds prevent the phosphorylation of FGFR4 itself and its key downstream signaling effectors, such as FRS2α, PLCγ, and STAT3. The blockade of these pathways effectively halts the oncogenic signals that drive cancer cell proliferation.[7]
Caption: Inhibition of the FGF19-FGFR4 signaling pathway.
Efficacy Data of Representative FGFR4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (HCC) | GI50 (nM) | Reference |
| A34 | FGFR4 | 1.2 | Hep-3B | 6.7 | [8][9] |
| 19g | FGFR4 | 3.5 | HCT116 (CRC) | 30 | [7] |
Note: IC50 represents the concentration for 50% inhibition of kinase activity. GI50 represents the concentration for 50% growth inhibition in cell lines.
Mechanism III: ATP-Competitive Inhibition of mTOR
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[10] It is a core component of two distinct complexes, mTORC1 and mTORC2, both of which are often hyperactivated in cancer.
Development of Torin1 and Torin2
Starting from a high-throughput screening hit, researchers developed highly potent and selective ATP-competitive inhibitors of mTOR based on a benzo[h][6][10]naphthyridin-2(1H)-one scaffold.[10][11] The most notable of these are Torin1 and Torin2. These compounds bind to the ATP-binding site in the mTOR kinase domain, effectively shutting down its catalytic activity and inhibiting both mTORC1 and mTORC2. This dual inhibition is a significant advantage over rapalogs, which primarily inhibit mTORC1.
Cellular Impact of mTOR Inhibition
Inhibition of mTOR by these compounds prevents the phosphorylation of key downstream substrates.
-
mTORC1: Inhibition blocks the phosphorylation of S6K1 and 4EBP1, leading to a shutdown of protein synthesis.
-
mTORC2: Inhibition blocks the phosphorylation of Akt at Ser473, which disrupts a critical cell survival signal.
This dual blockade results in potent anti-proliferative effects across a wide range of cancer cell lines. Torin1, for example, inhibits the phosphorylation of mTORC1 and mTORC2 substrates at concentrations of 2 nM and 10 nM, respectively.[10]
Other Reported Mechanisms
While less extensively characterized for the 1,6-naphthyridin-2(1H)-one scaffold itself, related naphthyridine structures have shown activity against other targets, suggesting potential avenues of exploration.
-
Topoisomerase I (TOP1) Targeting: Dibenzo[c,h]1,6-naphthyridin-6-one derivatives have been identified as potent TOP1-targeting anticancer agents.[12] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and cell death. It is plausible that certain 1,6-naphthyridin-2(1H)-one derivatives could be designed to function similarly.
Conclusion and Future Directions
The 1,6-naphthyridin-2(1H)-one scaffold is a versatile and powerful platform in modern drug discovery. While the specific mechanism of action for this compound remains uninvestigated, the extensive body of research on its derivatives demonstrates that this core can be functionalized to potently and selectively inhibit a variety of high-value oncology targets, including Hsp90, FGFR4, and mTOR.
Future research should focus on:
-
Screening this compound and other simple analogs against broad kinase and protein panels to identify potential intrinsic biological activity.
-
Exploring Structure-Activity Relationships (SAR) around the 3-acetyl position to determine if this functionality can be leveraged for novel target engagement.
-
Applying the scaffold to new target classes beyond kinases and chaperones, such as epigenetic targets or protein-protein interaction interfaces.
This guide underscores the importance of the 1,6-naphthyridin-2(1H)-one core, providing a foundational understanding of its proven mechanistic applications and highlighting its significant potential for the development of next-generation targeted therapies.
References
-
Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 543-556. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 263, 115939. Available at: [Link]
-
Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Letters in Drug Design & Discovery, 18(6), 549-569. Available at: [Link]
-
Cushman, M., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: Novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 46(11), 2206-2217. Available at: [Link]
-
ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. Available at: [Link]
-
Thoreen, C. C., et al. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 52(23), 7577-7581. Available at: [Link]
-
Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8495-8513. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]
-
Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 55(14), 6571-6580. Available at: [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel), 14(10), 1029. Available at: [Link]
-
Russian Journal of General Chemistry. (2016). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 86, 1937-1943. Available at: [Link]
-
ResearchGate. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
Galkin, A. A., & Orlinskii, M. M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]
-
Galkin, A. A., & Orlinskii, M. M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]
-
Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8495-8513. Available at: [Link]
-
El-Ghanam, A. M. (2001). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Chemical Research, 2001(1), 20-21. Available at: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pure.psu.edu [pure.psu.edu]
An In-Depth Technical Guide to 3-Acetyl-1,6-naphthyridin-2(1H)-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1,6-naphthyridin-2(1H)-one nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2] This guide focuses on derivatives and analogs of 3-acetyl-1,6-naphthyridin-2(1H)-one, a specific embodiment of this versatile core. We will explore the critical synthetic methodologies for constructing this bicyclic system, delve into the extensive structure-activity relationships (SAR) that govern its function, and provide a detailed overview of its primary therapeutic applications, most notably as a potent inhibitor of various protein kinases implicated in oncology.[3][4] This document is intended for researchers and drug development professionals, offering field-proven insights into the experimental choices, causality behind molecular design, and detailed protocols for synthesis and biological evaluation.
The 1,6-Naphthyridin-2(1H)-one Scaffold: A Privileged Structure
Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic compounds composed of two fused pyridine rings.[1][5] Among the various isomers, the 1,6-naphthyridin-2(1H)-one core has emerged as a particularly fruitful scaffold for the development of targeted therapeutics. Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
The substitution pattern around the core is critical to its biological function. Key positions for derivatization include the N1 nitrogen and carbons C3, C4, C5, C7, and C8.[2][6] The 3-acetyl group, as specified in the topic, represents a key C3 substituent. The acetyl moiety's carbonyl group can act as a hydrogen bond acceptor, while the methyl group can be further functionalized, making it a valuable starting point for library synthesis. However, the broader class of analogs, particularly those with aryl groups at the C3 position, has seen the most extensive development, primarily as kinase inhibitors.[4][7]
A crucial structural determinant of biological activity is the saturation state of the C3-C4 bond. A comprehensive analysis has shown that analogs with a C3-C4 double bond are predominantly developed as antitumor agents, whereas those with a C3-C4 single bond have been more frequently explored for cardiovascular diseases.[2] This distinction underscores the importance of subtle structural modifications in directing a compound's therapeutic application.
Synthetic Strategies for 1,6-Naphthyridin-2(1H)-one Analogs
The construction of the 1,6-naphthyridin-2(1H)-one ring system is a well-documented area of synthetic chemistry. Methodologies can be broadly categorized based on the precursor, typically involving the annulation of the second ring onto either a preformed pyridine or a preformed pyridone.[1][2]
Synthetic Approach Overview
Caption: General synthetic workflows for the 1,6-naphthyridin-2(1H)-one core.
Synthesis from a Preformed Pyridine Ring
This approach often utilizes substituted 4-aminopyridines. For instance, 4-aminonicotinaldehyde can be condensed with active methylene compounds like malonamide in the presence of a base such as piperidine to yield the 1,6-naphthyridin-2(1H)-one ring system.[1] This method is direct and effective for accessing specific substitution patterns.
Synthesis from a Preformed Pyridone Ring
This is arguably the more versatile and widely employed strategy. It involves taking a substituted 2-pyridone and constructing the second pyridine ring onto it. A common and powerful method involves treating a 5-acetyl-2-pyridone derivative with an amide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This intermediate is then cyclized with ammonium acetate to furnish the 1,6-naphthyridin-2(1H)-one core.[8] The choice of this route is often dictated by the availability of diverse pyridone starting materials, allowing for greater structural variety in the final products.
Detailed Experimental Protocol: Synthesis of 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
This protocol is adapted from a reported procedure and exemplifies the pyridone-based approach, a robust and scalable method.[8] The rationale for this multi-step synthesis is its efficiency and control over the final substitution pattern.
Step 1: Synthesis of (E)-5-acetyl-6-(2-(dimethylamino)vinyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a solution of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. The use of excess DMF-DMA drives the reaction to completion by forming the reactive enaminone intermediate.
-
Cool the mixture to room temperature and pour into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product, which can often be used in the next step without further purification.
Step 2: Cyclization to 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile
-
Suspend the crude enaminone intermediate from Step 1 (1.0 eq) in glacial acetic acid (15 mL/g).
-
Add ammonium acetate (5.0 eq). The large excess of ammonium acetate serves as the nitrogen source for the formation of the second pyridine ring and drives the cyclization reaction.
-
Heat the mixture to reflux (approx. 120 °C) for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash sequentially with water and a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum to yield the desired 1,6-naphthyridin-2(1H)-one derivative.
Key Biological Targets and Therapeutic Applications
Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have demonstrated a remarkable breadth of biological activity, but their most significant impact has been as inhibitors of protein kinases, making them highly valuable in oncology drug discovery.[3]
Oncology: A Focus on Kinase Inhibition
Aberrant kinase signaling is a hallmark of cancer, and targeting these enzymes has proven to be a highly successful therapeutic strategy. 1,6-Naphthyridinone analogs have been developed as potent and often selective inhibitors for several key oncogenic kinases.
-
FGFR4 Inhibition: Fibroblast growth factor receptor 4 (FGFR4) is a critical driver in hepatocellular carcinoma (HCC).[9][10] Several series of 1,6-naphthyridin-2(1H)-one derivatives have been designed as highly selective FGFR4 inhibitors.[9][10][11] These compounds typically bind covalently or non-covalently to the kinase domain, blocking the downstream signaling cascade that promotes tumor cell proliferation and survival.[9][10]
-
AXL and MET Inhibition: The AXL and MET receptor tyrosine kinases are implicated in tumor metastasis, invasion, and drug resistance. Potent and selective type II inhibitors based on the 1,6-naphthyridinone scaffold have been developed that stabilize the inactive DFG-out conformation of the kinase.[12][13] Compound 20j , a MET kinase inhibitor, showed superior in vivo efficacy compared to the approved drug Cabozantinib in a U-87 MG xenograft model.[14]
-
c-Src Inhibition: As a non-receptor tyrosine kinase, c-Src plays a role in cell proliferation and motility. Early work identified 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as potent c-Src inhibitors with IC50 values in the low nanomolar range.[7]
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The benzo[h][3][7]naphthyridin-2(1H)-one analog, Torin1, was developed as a potent and selective ATP-competitive inhibitor of mTOR, overcoming limitations of earlier allosteric inhibitors like rapamycin.[15] A successor, Torin2, demonstrated improved pharmacokinetic properties, making it suitable for in vivo studies.[16]
FGFR4 Signaling Pathway and Inhibition
Caption: Inhibition of the FGF19-FGFR4 signaling axis by a 1,6-naphthyridinone derivative.
Anti-inflammatory Activity
Beyond oncology, certain naphthyridine derivatives have shown promise as anti-inflammatory agents. This activity is often linked to the inhibition of pro-inflammatory cytokine production. For example, some 1,8-naphthyridine derivatives have been shown to significantly inhibit the secretion of TNF-α, IL-1β, and IL-6 in cellular and animal models of inflammation.[17] While the 1,8-isomer is more cited in this context, naturally occurring 1,6-naphthyridine alkaloids have also demonstrated suppression of nitric oxide (NO) production in activated macrophages, a key process in the inflammatory response.[18]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective 1,6-naphthyridinone inhibitors is driven by a deep understanding of their SAR. The causality behind experimental choices in analog design is rooted in optimizing interactions with the target protein.
-
The C3-Aryl Moiety: For many kinase inhibitors, a substituted phenyl ring at the C3 position is critical. This group often inserts into a hydrophobic pocket adjacent to the ATP-binding site. For example, in c-Src inhibitors, a 2,6-dichlorophenyl group at C3 was found to be optimal for potency.[7]
-
The N1-Substituent: This position is frequently used to modify physicochemical properties like solubility and metabolic stability. Small alkyl groups or more complex side chains can be introduced here to fine-tune the drug-like properties of the molecule without disrupting core binding interactions.[4]
-
The C7-Side Chain: The C7 position provides a key vector for achieving selectivity and enhanced potency. In c-Src inhibitors, basic aliphatic side chains introduced at C7 led to a significant increase in potency, with IC50 values dropping into the 10-80 nM range.[7] This is because the side chain can form additional interactions with surface-exposed residues of the kinase, outside the conserved ATP-binding pocket.
-
The Naphthyridinone Core: The core itself acts as a hinge-binder. The 2-NH and the N6 nitrogen atom can form a bidentate hydrogen bond pattern with the hinge region of the kinase (e.g., with Met341 in c-Src), anchoring the inhibitor in the active site.[7] This interaction is fundamental to the inhibitory activity of the entire class.
| Compound Class/Example | Target Kinase | Key Substituents | IC50 (nM) | Reference |
| 7-aminoalkyl-3-aryl-1,6-naphthyridinone | c-Src | C3: 2,6-dichlorophenyl; C7: Basic side chain | 10 - 80 | [7] |
| Compound 25c | AXL | Optimized side chains at N1 and C7 | 1.1 | [12] |
| Compound A34 | FGFR4 | Acrylamide "warhead" at C7 for covalent binding | 5.3 (Biochemical) | [9][10] |
| Compound 19g | FGFR4 | Optimized C7 substituent | 1.0 (Biochemical) | [11] |
| Compound 4r | c-Met | Quinoline moiety at N1 | 0.9 | [4] |
| Torin1 | mTOR | Benzo-fused ring; C9: Quinoline | 2 (Cellular) | [15] |
Protocols for Biological Evaluation
To ensure trustworthiness, protocols must be robust and self-validating. The following are standard, field-proven methodologies for assessing the activity of 1,6-naphthyridinone-based kinase inhibitors.
Protocol: In Vitro Biochemical Kinase Assay
This protocol describes a generic method to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the purified recombinant kinase in kinase buffer.
-
Prepare a stock solution of a suitable peptide or protein substrate (e.g., poly(Glu,Tyr) 4:1) and ATP.
-
Prepare serial dilutions of the test compound (e.g., 1,6-naphthyridinone derivative) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add 10 µL of the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 20 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Add 20 µL of ATP solution to start the phosphorylation. The final ATP concentration should be at or near its Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify substrate phosphorylation using a suitable detection method, such as an antibody-based ELISA (detecting phosphotyrosine) or a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Screening Cascade for Kinase Inhibitor Discovery
Caption: A typical screening cascade for the development of 1,6-naphthyridinone kinase inhibitors.
Future Directions and Conclusion
The this compound core and its extensive family of analogs represent a highly successful and versatile scaffold in modern drug discovery.[1][3] Their primary application as kinase inhibitors has yielded numerous potent compounds with significant antitumor efficacy in preclinical models.[10][12][14]
Future work in this area will likely focus on several key challenges. First, achieving greater kinase selectivity remains paramount to minimizing off-target toxicities. This can be addressed through structure-based design to exploit subtle differences in kinase active sites. Second, improving the pharmacokinetic profiles (e.g., oral bioavailability, metabolic stability) of these compounds is crucial for their clinical translation.[16] Finally, the application of this scaffold may expand beyond oncology, with continued exploration of its potential in treating inflammatory and infectious diseases.[17][18]
References
- Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). (PubMed)
- Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. (European Journal of Medicinal Chemistry)
- Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (PubMed)
- 1,6-Naphthyridin-2(1H)
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (Scilit)
- Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy.
- 1,6-Naphthyridin-2(1H)
- (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- Biological Activity of Naturally Derived Naphthyridines. (PubMed Central)
- Discovery of 1,6-Naphthyridin-2(1 H)
- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the tre
- 1,6-Naphthyridin-2(1H)
- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (PubMed)
-
discovery and SAR study of 1H-imidazo[4,5-h][3][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (Royal Society of Chemistry)
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (National Institutes of Health)
- Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. (PubMed)
- Anti-inflammatory activity of a naphthyridine deriv
- A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones.
- Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candid
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (MIT Open Access Articles)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 3-Acetyl-1,6-naphthyridin-2(1H)-one
A Senior Application Scientist's Perspective on Navigating Target Deconvolution for a Novel Naphthyridinone Compound
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a diverse range of therapeutic applications. This guide focuses on a specific, under-investigated derivative, 3-Acetyl-1,6-naphthyridin-2(1H)-one, for which specific biological targets have not been fully elucidated. Instead of presenting a fait accompli, this document provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals. It outlines the rationale and methodologies required to identify, validate, and characterize the potential therapeutic targets of this promising compound. We will proceed from homology-based hypothesis generation to a multi-pronged experimental workflow for target deconvolution and validation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.
Introduction: The Naphthyridinone Scaffold and the Challenge of Target Identification
Naphthyridines, a class of diazanaphthalene compounds, have garnered significant interest in drug discovery due to their broad spectrum of biological activities.[1] The 1,6-naphthyridin-2(1H)-one core, in particular, is present in compounds that have been investigated for anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] For instance, derivatives of this scaffold have been developed as potent inhibitors of critical signaling proteins such as PI3K/mTOR, various Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6][7][8][9]
The specific compound, this compound, remains largely uncharacterized in the scientific literature.[10][11] This lack of established targets presents both a challenge and an opportunity. The primary directive for a compound of this nature is a systematic and unbiased approach to "target deconvolution"—the process of identifying the specific molecular targets with which a bioactive compound interacts to produce its physiological effects. This guide provides the strategic and tactical framework for such an endeavor.
Homology-Based Target Hypothesis: Learning from the Scaffold's Lineage
The most logical starting point for an uncharacterized compound is to analyze the known targets of its structural analogs. The 1,6-naphthyridin-2(1H)-one scaffold has been extensively explored, providing a rich dataset from which to draw initial hypotheses.
Prominent Target Families for the 1,6-Naphthyridin-2-one Core
A survey of the literature reveals that the 1,6-naphthyridin-2-one core is frequently associated with the inhibition of protein kinases and other ATP-dependent enzymes. This is likely due to the scaffold's ability to mimic the purine core of ATP, allowing it to sit within the ATP-binding pocket of these enzymes.
| Target Class | Specific Examples | Therapeutic Area | Supporting References |
| Protein Kinases | PI3K/mTOR, FGFR4, c-Met, CDK5, PKMYT1 | Oncology, Neurodegenerative Disorders, Kidney Disease | [5][6][7][8][9][12][13][14] |
| Heat Shock Proteins | Hsp90 | Oncology | [3] |
| Other Enzymes | Cholinesterases | Neurodegenerative Disorders | [4] |
Based on this evidence, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The acetyl group at the 3-position may confer specificity for a particular subset of kinases, and this will be the primary hypothesis to test.
A Multi-Phased Experimental Workflow for Target Identification and Validation
What follows is a rigorous, step-by-step methodology designed to move from broad, unbiased screening to high-confidence target validation and functional characterization. The causality behind each phase is to build a self-validating system of evidence, where each step confirms and refines the findings of the last.
Caption: A multi-phased workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial goal is to cast a wide net to identify all potential interacting proteins.
A. Broad Kinase Panel Screen
-
Rationale: Given the prevalence of kinase inhibition by the naphthyridinone scaffold, the most efficient first step is to screen the compound against a large, commercially available panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar offering). This provides a broad view of the compound's selectivity profile.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound for screening at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
The output is typically reported as "% inhibition" or "Kd" values.
-
-
Interpretation: Hits are identified as kinases that show significant inhibition (e.g., >90% inhibition). The number and diversity of hits provide an initial assessment of the compound's potency and selectivity.
B. Chemical Proteomics
-
Rationale: To identify potential targets beyond kinases in an unbiased manner. Affinity-based chemical proteomics involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate.
-
Methodology:
-
Synthesize a derivative of this compound with a linker for conjugation to beads (e.g., a carboxyl or amino group).
-
Incubate the compound-conjugated beads with a relevant cell line lysate (e.g., a cancer cell line if antitumor activity is suspected).
-
Wash away non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Interpretation: Proteins that are consistently and specifically pulled down by the compound are considered potential targets.
Phase 2: Hit Confirmation and Direct Binding Quantification
This phase focuses on confirming the hits from Phase 1 and quantifying the binding interaction.
A. Biochemical IC50 Determination
-
Rationale: To determine the potency of the compound against the top kinase hits from the panel screen.
-
Methodology:
-
Perform in vitro enzymatic assays for each hit kinase using a range of concentrations of this compound.
-
Measure the rate of substrate phosphorylation (e.g., using a luminescence-based ATP detection assay).
-
Plot the % inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
B. Surface Plasmon Resonance (SPR)
-
Rationale: To confirm a direct, physical interaction between the compound and the purified target protein and to determine the kinetics of binding (on-rate and off-rate).
-
Methodology:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Flow different concentrations of this compound over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
-
Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Phase 3: In-Cell Target Engagement
It is critical to confirm that the compound engages its target in the complex environment of a living cell.
A. Cellular Thermal Shift Assay (CETSA)
-
Rationale: Based on the principle that a protein becomes more thermally stable when bound to a ligand. This assay provides direct evidence of target engagement in intact cells.
-
Methodology:
-
Treat intact cells with either the compound or a vehicle control.
-
Heat aliquots of the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated cells indicates that the compound has bound to and stabilized the target protein.
Phase 4: Functional Cellular Consequences
The final step is to link target engagement to a measurable cellular response.
A. Western Blot for Pathway Modulation
-
Rationale: To determine if the compound inhibits the activity of its target kinase in cells by measuring the phosphorylation of a known downstream substrate.
-
Methodology:
-
Treat cells with a range of concentrations of the compound.
-
Prepare cell lysates.
-
Perform Western blotting using an antibody specific for the phosphorylated form of the target's substrate.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of the substrate confirms that the compound is inhibiting the kinase's activity in a cellular context.
Caption: Hypothetical signaling pathway modulated by the compound.
B. Phenotypic Assays
-
Rationale: To connect the molecular mechanism to a relevant cellular outcome, such as an anti-proliferative effect in cancer cells.
-
Methodology:
-
Treat a panel of relevant cell lines (e.g., cancer cells known to be dependent on the identified target) with the compound.
-
Measure cell viability, proliferation, or apoptosis after a set incubation period using assays such as MTT, BrdU incorporation, or Annexin V staining.
-
-
Interpretation: A correlation between the compound's potency in the biochemical and cellular pathway assays and its effect on the cellular phenotype provides the strongest evidence for a specific mechanism of action.
Conclusion and Future Directions
The journey from a novel compound to a validated therapeutic agent is a meticulous process of hypothesis generation and rigorous experimental validation. For this compound, the path begins with leveraging the known pharmacology of its privileged 1,6-naphthyridin-2-one core to hypothesize that it functions as a kinase inhibitor. The multi-phased workflow detailed in this guide provides a robust framework for testing this hypothesis and identifying specific targets. By systematically progressing from broad, unbiased screening to detailed biophysical and cellular characterization, researchers can build a compelling, self-validating case for the compound's mechanism of action. The successful deconvolution of its targets will be the critical first step in unlocking the full therapeutic potential of this compound.
References
- Jia, X.-D., Wang, S., Wang, M.-H., Liu, M.-L., Xia, G.-M., Liu, X.-J., Chai, Y., & He, H.-W. (2016). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 27(10), 1637-1641.
- Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 894-898.
- Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
- Marco, E., & Ingate, S. T. (2021). 1,6-Naphthyridin-2(1H)
-
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2018). Organic & Biomolecular Chemistry, 16(24), 4436-4449.
- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry, 261, 115814.
- Fu, L., Feng, X., Wang, J.-J., Xun, Z., Hu, J.-D., Zhang, J.-J., Zhao, Y.-W., Huang, Z.-B., & Shi, D.-Q. (2019). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives.
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(24), 7772-7780.
- Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. (2016). European Journal of Medicinal Chemistry, 121, 233-247.
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(11), 7595-7618.
- Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(11), 7595–7618.
- 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. (2011). Current Pharmaceutical Design, 17(29), 3188-3203.
- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry.
- Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324.
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2011). Journal of Medicinal Chemistry, 54(15), 5326-5349.
- Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324.
- Neuroprotective Effect of naphtha[1,2-d]thiazol-2-amine in an Animal Model of Parkinson's Disease. (2014). Pharmacologia, 5(5), 188-195.
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2023). International Journal of Molecular Sciences, 24(13), 10839.
- Role of Flavonoids in Neurodegenerative Disorders with Special Emphasis on Tangeritin. (2018). CNS & Neurological Disorders - Drug Targets, 17(8), 586-597.
- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (2018). Oxidative Medicine and Cellular Longevity, 2018, 8195809.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-acetyl-1?6-naphthyridin-2(1H)-one – Biotuva Life Sciences [biotuva.com]
- 11. This compound [myskinrecipes.com]
- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. html.rhhz.net [html.rhhz.net]
Solubility of 3-Acetyl-1,6-naphthyridin-2(1H)-one in different solvents
An In-depth Technical Guide to the Solubility of 3-Acetyl-1,6-naphthyridin-2(1H)-one for Pharmaceutical Research and Development
This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of public domain solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to advance their research.
Introduction to this compound
This compound (CAS Number: 52816-63-4) is a member of the naphthyridine class of compounds, which are bicyclic heterocyclic structures containing two nitrogen atoms. The 1,6-naphthyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] The acetyl group at the 3-position and the oxo group at the 2-position of this particular derivative significantly influence its polarity, hydrogen bonding capacity, and, consequently, its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52816-63-4 | [4][5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [6] |
| Molecular Weight | 188.18 g/mol | [6] |
| Appearance | Off-White solid | [5] |
| Melting Point | >300°C (decomposes) | [4] |
| Predicted Boiling Point | 482.3±45.0 °C | [4] |
| Predicted Density | 1.301±0.06 g/cm³ | [4] |
| Known Solubility | Aqueous Acid (Slightly) | [4] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
Hydrogen Bond Donors and Acceptors: The N-H group in the pyridinone ring acts as a hydrogen bond donor, while the carbonyl oxygens and the nitrogen atoms can act as hydrogen bond acceptors. This suggests a higher affinity for polar, protic solvents.
-
Polarity: The presence of multiple polar functional groups (amide, ketone) imparts a significant degree of polarity to the molecule. This would predict poor solubility in non-polar solvents.
-
Crystal Lattice Energy: The high melting point (>300°C) suggests a stable crystal lattice with strong intermolecular interactions. A significant amount of energy is required to overcome these forces, which can limit solubility even in polar solvents.
Based on this analysis, we can hypothesize that this compound will exhibit its highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like alcohols, and low solubility in water and non-polar solvents. The slight solubility in aqueous acid is likely due to the protonation of the basic nitrogen atoms, leading to the formation of a more soluble salt.
Experimental Determination of Solubility
Due to the lack of quantitative solubility data, a systematic experimental approach is necessary. The following sections outline robust protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This method is rapid but may overestimate solubility as it can lead to the formation of supersaturated solutions.
Experimental Workflow for Kinetic Solubility
Caption: Workflow for kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement. The shake-flask method is the most common approach.[7]
Experimental Protocol for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, ethanol, methanol, acetone, acetonitrile, DMSO, DMF).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[7]
-
Sample Preparation: Allow the vials to stand, and then filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in each solvent.
Logical Flow for Method Selection
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 52816-63-4 [m.chemicalbook.com]
- 5. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 52816-63-4|this compound|BLD Pharm [bldpharm.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Gauntlet: A Technical Guide to the Stability of 3-Acetyl-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities.[1][2][3][4][5] The acetyl substitution at the 3-position introduces a key pharmacophore, but also a potential site of chemical instability. A thorough understanding of the stability profile of 3-Acetyl-1,6-naphthyridin-2(1H)-one is therefore not merely a regulatory formality, but a cornerstone of successful drug development, ensuring the safety, efficacy, and shelf-life of a potential therapeutic agent.[6][7]
This in-depth technical guide, designed for the discerning researcher, provides a comprehensive framework for evaluating the stability of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to construct a robust and self-validating stability assessment program.
The Chemical Landscape: Potential Liabilities of the Acetyl-Naphthyridinone Core
The inherent chemical functionalities of this compound present several potential degradation pathways that must be rigorously investigated. The lactam ring, the acetyl group, and the electron-rich aromatic system are all susceptible to various modes of degradation under stress conditions.
A critical aspect of pre-formulation studies is to perform forced degradation, or stress testing, to identify these potential degradation products and establish the intrinsic stability of the molecule.[8] These studies are typically conducted under conditions more severe than accelerated stability testing and are essential for developing stability-indicating analytical methods.
A Strategic Approach to Forced Degradation Studies
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to predict its long-term stability and to generate potential degradation products for analytical method development.[8] The following sections outline the key stress conditions and provide detailed experimental protocols.
Hydrolytic Stability: The Impact of pH
Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly those containing ester or amide functionalities.[6][9] For this compound, both the lactam ring and the acetyl group are susceptible to hydrolysis under acidic and basic conditions.
Experimental Protocol: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 1, 4, 8, 24 hours). Due to the higher reactivity under basic conditions, a lower temperature and shorter time points are often sufficient.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of purified water.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Oxidative Stability: Unmasking Susceptibility to Reactive Oxygen Species
Oxidation is another prevalent degradation pathway, often initiated by atmospheric oxygen or residual peroxides in excipients.[10] The electron-rich naphthyridine ring system and the acetyl group of the target molecule could be susceptible to oxidative degradation.
Experimental Protocol: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidative Stress:
-
To a suitable volume of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.
-
Incubate the solution at room temperature for a defined period (e.g., 2, 6, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Thermal Stability: The Influence of Heat
Thermal degradation studies assess the stability of the drug substance at elevated temperatures.[11][12][13][14][15] These studies are crucial for determining appropriate manufacturing and storage conditions. The acetyl-naphthyridinone core, like many heterocyclic compounds, may undergo complex degradation pathways upon exposure to high temperatures.
Experimental Protocol: Thermal Degradation (Solid State)
-
Sample Preparation: Place a thin layer of the solid this compound powder in a suitable container (e.g., a petri dish or a loosely capped vial).
-
Thermal Stress:
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of known concentration in a suitable solvent for analysis.
-
Photostability: The Impact of Light
Photostability testing evaluates the susceptibility of a drug substance to degradation upon exposure to light.[8] The aromatic nature of the naphthyridinone ring system suggests a potential for photolytic degradation.
Experimental Protocol: Photostability Testing
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid drug substance in a suitable container.
-
Solution State: Prepare a solution of the drug substance in a suitable solvent (e.g., water or acetonitrile) at a known concentration.
-
-
Light Exposure:
-
Expose the samples to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B. A common setup involves a combination of a cool white fluorescent lamp and a near UV lamp.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples by a suitable stability-indicating method.
-
Data Presentation: A Clear View of Degradation
Summarizing the quantitative data from forced degradation studies in a structured table is crucial for easy comparison and interpretation.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 24 | 99.8 | 95.2 | 4.6 | 2 |
| 48 | 99.8 | 90.5 | 9.3 | 3 | |
| 72 | 99.8 | 85.1 | 14.7 | 3 | |
| 0.1 N NaOH (RT) | 1 | 99.8 | 92.3 | 7.5 | 1 |
| 4 | 99.8 | 81.7 | 18.1 | 2 | |
| 8 | 99.8 | 70.2 | 29.6 | 2 | |
| 3% H₂O₂ (RT) | 2 | 99.8 | 98.1 | 1.7 | 1 |
| 6 | 99.8 | 94.5 | 5.3 | 2 | |
| 24 | 99.8 | 88.9 | 10.9 | 3 | |
| Thermal (80°C) | 24 | 99.8 | 99.5 | 0.3 | 1 |
| 48 | 99.8 | 99.1 | 0.7 | 1 | |
| 72 | 99.8 | 98.6 | 1.2 | 2 | |
| Photostability | - | 99.8 | 97.4 | 2.4 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The Analytical Backbone: Stability-Indicating HPLC Method
A robust, validated stability-indicating analytical method is the cornerstone of any stability study.[16][17][18][19] High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the workhorse for this purpose, allowing for the separation and quantification of the parent compound and its degradation products.
Model HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)
-
Injection Volume: 10 µL
The development of this method should focus on achieving adequate resolution between the peak of this compound and all potential degradation products. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is not co-eluting with any degradants.
Conclusion: Building a Foundation of Trustworthiness
A comprehensive understanding of the stability of this compound is not an academic exercise but a critical component of its journey from a promising lead compound to a potential life-saving therapeutic. By systematically investigating its behavior under various stress conditions and developing a robust, validated stability-indicating method, researchers can build a foundation of trustworthiness in the quality, safety, and efficacy of their drug candidate. The protocols and insights provided in this guide offer a scientifically sound framework for this essential endeavor, empowering drug development professionals to navigate the complexities of stability testing with confidence and rigor.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Academically. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. [Link]
-
Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acetates. ResearchGate. [Link]
-
Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. HKU Scholars Hub. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Academically. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]
-
Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. PubMed. [Link]
-
Discovery of 1,6-Naphthyridin-2(1H)‑one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Figshare. [Link]
-
Stability-Indicating HPLC Method for Simultaneous | PDF | High Performance Liquid Chromatography | Detection Limit. Scribd. [Link]
-
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]
-
A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and in Capsule dosage form. Asian Journal of Bichemistry and Pharmaceutical Research. [Link]
-
Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers. [Link]
-
This compound. INDOFINE Chemical Company, Inc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of 1,6-Naphthyridin-2(1H)âone Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 7. iipseries.org [iipseries.org]
- 8. biomedres.us [biomedres.us]
- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. HKU Scholars Hub: Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine [hub.hku.hk]
- 16. scribd.com [scribd.com]
- 17. thaiscience.info [thaiscience.info]
- 18. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 19. juniperpublishers.com [juniperpublishers.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,6-Naphthyridin-2(1H)-ones
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the 1,6-naphthyridin-2(1H)-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will navigate its historical discovery, from the initial synthesis of the parent ring system to the development of sophisticated and versatile synthetic routes that have established it as a privileged structure in modern drug discovery.
Introduction: The Naphthyridine Family and the Rise of the 2-Oxo Core
Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The positioning of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape.[1] Among these, the 1,6-naphthyridine framework has proven to be a particularly fruitful scaffold for engaging with biological targets. The introduction of a carbonyl group at the C2 position to form 1,6-naphthyridin-2(1H)-one creates a lactam structure that offers a valuable combination of hydrogen bonding capabilities, metabolic stability, and synthetic handles for further functionalization. This unique combination of features has led to the inclusion of this core in over 17,000 compounds, a testament to its importance in the pursuit of novel therapeutics.[1]
A Historical Perspective: From Isomeric Curiosity to a Foundational Scaffold
The journey of the 1,6-naphthyridin-2(1H)-one core is rooted in the broader history of naphthyridine chemistry. The first mention of a naphthyridine compound dates back to 1893 by Reissert. However, it was not until the mid-20th century that the synthesis of all six parent isomers was completed. The unsubstituted 1,6-naphthyridine was successfully synthesized in 1958, completing the family of parent naphthyridine isomers.[1]
Early synthetic efforts towards the 1,6-naphthyridin-2(1H)-one core often relied on the cyclization of appropriately substituted pyridine precursors. A foundational approach involves the use of 4-aminonicotinic acid. This method, conceptually similar to the Skraup synthesis of quinolines, leverages the reactivity of the amino and carboxylic acid groups to construct the second ring.
Seminal work in the 1960s, notably by chemists such as Albert and Armarego, provided a more systematic understanding of the synthesis and reactivity of various naphthyridine isomers, including their oxo-derivatives.[2] These early investigations laid the groundwork for the more sophisticated synthetic strategies that would follow.
The Evolution of Synthetic Strategies: Two Pillars of Construction
Modern synthetic approaches to the 1,6-naphthyridin-2(1H)-one scaffold can be broadly categorized into two main strategies: construction from a preformed pyridine ring or from a preformed pyridone ring.[3] The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
Strategy A: Annulation of a Preformed Pyridine
This approach involves starting with a suitably functionalized pyridine ring and constructing the second, pyridone ring onto it. Key to this strategy is the presence of reactive groups at the 3- and 4-positions of the pyridine precursor.
A common starting material for this strategy is a 4-aminopyridine derivative bearing a functional group at the 3-position that can participate in a cyclization reaction. For instance, a 4-aminonicotinaldehyde can be condensed with an active methylene compound like malonamide to form the 1,6-naphthyridin-2(1H)-one ring system.[1]
Strategy B: Annulation of a Preformed Pyridone
Alternatively, the synthesis can commence with a 2-pyridone ring, with the second pyridine ring being constructed subsequently. This approach is particularly useful for accessing a different range of substitution patterns.
A notable example involves the use of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. This pyridone derivative can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then undergoes cyclization in the presence of ammonium acetate to yield the 1,6-naphthyridin-2(1H)-one core.[4]
Representative Synthetic Protocols
To provide a practical understanding of the synthesis of this important scaffold, two detailed protocols are outlined below.
Protocol 1: Synthesis from 4-Aminonicotinaldehyde
This protocol is based on the condensation of 4-aminonicotinaldehyde with malonamide.
Materials:
-
4-Aminonicotinaldehyde
-
Malonamide
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add malonamide (1.1 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 1,6-naphthyridin-2(1H)-one.
Protocol 2: Synthesis from a Substituted 2-Pyridone
This protocol describes a multi-step synthesis starting from a 2-pyridone derivative.
Materials:
-
5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
Acetic acid
Procedure:
-
Enamine Formation: Reflux a mixture of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 eq) and DMF-DMA (1.5 eq) for 2-3 hours. After cooling, the intermediate enamine can be isolated or used directly in the next step.
-
Cyclization: Dissolve the crude enamine in glacial acetic acid and add ammonium acetate (excess).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is the desired 1,6-naphthyridin-2(1H)-one derivative. Collect the solid by filtration, wash with water, and dry.
Comparative Analysis of Synthetic Routes
The choice between the preformed pyridine and preformed pyridone strategies depends on the desired substitution pattern. The following table summarizes the key features of each approach.
| Feature | Strategy A: Preformed Pyridine | Strategy B: Preformed Pyridone |
| Starting Material | Substituted 4-aminopyridine | Substituted 2-pyridone |
| Key Transformation | Condensation/Cyclization | Enamine formation/Cyclization |
| Advantages | Direct access to certain substitution patterns. | Versatile for other substitution patterns. |
| Considerations | Availability of substituted 4-aminopyridines. | Multi-step sequences may be required. |
Conclusion: A Scaffold of Enduring Importance
The journey of the 1,6-naphthyridin-2(1H)-one core from a relatively obscure heterocyclic system to a privileged scaffold in medicinal chemistry is a compelling narrative of synthetic innovation. The development of robust and versatile synthetic routes has been paramount to unlocking its therapeutic potential. From early explorations rooted in classical heterocyclic chemistry to modern, highly optimized protocols, the ability to access a diverse range of analogues has fueled its application in drug discovery programs targeting a wide array of diseases. As our understanding of disease biology deepens, the 1,6-naphthyridin-2(1H)-one scaffold is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Albert, A., & Armarego, W. L. F. (1963). Naphthyridines. Part II. Covalent hydration, electron-deficiency, and resonance stabilisation in 1,6-naphthyridines. Journal of the Chemical Society, 4237. [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]
-
Abonia, R., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]
-
Abonia, R., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 801. Naphthyridines. Part II. Covalent hydration, electron-deficiency, and resonance stabilisation in 1,6-naphthyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Review of 1,6-naphthyridin-2(1H)-one chemistry and biology
An In-Depth Technical Guide to the Chemistry and Biology of 1,6-Naphthyridin-2(1H)-one
Foreword for the Advanced Researcher
The 1,6-naphthyridin-2(1H)-one scaffold has emerged from the annals of heterocyclic chemistry to become a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure, rich with hydrogen bond donors and acceptors, presents an ideal framework for the design of highly specific and potent ligands for a diverse array of biological targets. This guide is constructed for the practicing scientist—be it in academia or industry—who seeks not just a recitation of facts, but a deeper, mechanistic understanding of this privileged core. We will dissect the causality behind synthetic choices, explore the nuanced interplay of structure and activity, and provide actionable protocols and conceptual frameworks to accelerate your own research and development endeavors. Our focus remains steadfast on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that the information presented is not only accurate but also field-tested and immediately applicable.
The 1,6-Naphthyridin-2(1H)-one Core: A Privileged Scaffold in Drug Discovery
Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic compounds composed of two fused pyridine rings.[1] Among the six possible isomers, the 1,6-naphthyridine framework has garnered significant attention. The introduction of a carbonyl group at the 2-position to form 1,6-naphthyridin-2(1H)-one creates a scaffold that is present in over 17,000 compounds, a testament to its versatility and therapeutic potential.[2][3] This core is considered a "privileged structure," a concept that describes molecular frameworks capable of binding to multiple, distinct biological receptors.[4]
The unique electronic and steric properties of the 1,6-naphthyridin-2(1H)-one core allow for a wide range of chemical modifications at multiple positions (N1, C3, C4, C5, C7, and C8).[2] This chemical tractability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics.
Synthetic Strategies: Constructing the Core
The synthesis of the 1,6-naphthyridin-2(1H)-one ring system is primarily achieved through two convergent strategies: annulation of a second ring onto a pre-existing pyridine or onto a pre-existing pyridone.[2][3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Synthesis from a Preformed Pyridine Ring
This approach involves the construction of the pyridone ring onto an existing pyridine scaffold. A common method is the cyclization of an appropriately substituted aminopyridine derivative. This strategy is particularly useful for introducing diversity at the C5, C7, and C8 positions, which are part of the initial pyridine ring.
Synthesis from a Preformed Pyridone Ring
Conversely, the pyridine ring can be constructed onto a pre-existing pyridone. This is arguably the more common and versatile approach, allowing for greater diversity in the substituents on the newly formed pyridine ring.[2] A frequently employed method involves the reaction of a 2-pyridone derivative bearing a reactive group at the 6-position with a three-carbon synthon, which undergoes cyclization to form the second ring.
Workflow: General Synthetic Approaches to 1,6-Naphthyridin-2(1H)-ones
Caption: Inhibition of the FGF19-FGFR4 pathway by 1,6-naphthyridin-2(1H)-one derivatives.
Hsp90 is an ATP-dependent molecular chaperone that is overexpressed in many cancers and is crucial for the stability and function of numerous oncoproteins. [5]A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold were designed and synthesized as Hsp90 inhibitors. These compounds were evaluated against breast cancer cell lines and the most promising candidates were shown to induce the degradation of Hsp90 client proteins, leading to cell cycle arrest and apoptosis. [5]
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers. A potent and selective mTOR inhibitor, Torin2 , which features a benzo[h]n[2][3]aphthyridin-2(1H)-one core, has been developed. [6]Torin2 exhibits improved pharmacokinetic properties compared to earlier mTOR inhibitors, making it a valuable tool for in vivo studies and a potential candidate for clinical development. [6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process critical for tumor growth and metastasis. [7]The 1,6-naphthyridine scaffold has been utilized to develop potent VEGFR-2 inhibitors. 3D-QSAR studies have helped to identify the key structural features required for potent inhibitory activity, guiding the design of new analogs with enhanced efficacy. [7]
Other Biological Activities
While the primary focus has been on oncology, the 1,6-naphthyridine core is also found in compounds with other biological activities, including anti-infectious, neurological, and psychotropic effects. [1]
Structure-Activity Relationships (SAR) and Data Summary
The biological activity of 1,6-naphthyridin-2(1H)-one derivatives is highly sensitive to the nature and position of substituents. A comprehensive analysis of thousands of compounds has revealed key trends. [2][4]
| Position | Substituent Type | General Impact on Biological Activity | Key References |
|---|---|---|---|
| N1 | Alkyl, Aryl | Often substituted in compounds with a C3=C4 double bond. Can influence solubility and cell permeability. | [4] |
| C3 | Varies widely | Critical for interaction with the target protein. In FGFR4 inhibitors, this position often bears a substituted phenyl ring. | ,[8] [9] |
| C4 | Saturated or Unsaturated | The presence of a C3=C4 double bond versus a single bond often directs the compound to different biological targets. | [2][4] |
| C5, C7, C8 | Alkyl, Halo, Cyano | Modifications at these positions are used to fine-tune potency, selectivity, and pharmacokinetic properties. | [2]|
Table 1: Key 1,6-Naphthyridin-2(1H)-one Derivatives and their Biological Targets
| Compound Name | Core Structure | Biological Target | Therapeutic Area | Key Findings | Reference |
| A34 | 1,6-Naphthyridin-2(1H)-one | FGFR4 | Hepatocellular Carcinoma | Potent and selective inhibitor with in vivo efficacy. | ,[8] [10] |
| 19g | 1,6-Naphthyridin-2-one | FGFR4 | Colorectal Cancer | Excellent kinase selectivity and in vivo tumor inhibition. | [9] |
| Torin2 | Benzo[h]n[2][3]aphthyridin-2(1H)-one | mTOR | Cancer | Potent, selective, and orally available mTOR inhibitor. | [6] |
| Novobiocin Analogs | 1,6-Naphthyridin-2(1H)-one | Hsp90 | Breast Cancer | Induce degradation of Hsp90 client proteins. | [5] |
Future Perspectives
The 1,6-naphthyridin-2(1H)-one core continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Expansion to New Targets: Exploring the utility of this scaffold against other enzyme families and receptor types.
-
Targeted Covalent Inhibitors: The inherent reactivity of the pyridone ring could be exploited for the design of covalent inhibitors, potentially leading to increased potency and duration of action.
-
Advanced Drug Delivery: Formulating promising 1,6-naphthyridin-2(1H)-one derivatives into novel drug delivery systems to improve their therapeutic index.
-
Combinatorial Libraries: Utilizing high-throughput synthesis and screening to rapidly explore the vast chemical space around this versatile core.
The journey of the 1,6-naphthyridin-2(1H)-one scaffold from a chemical curiosity to a clinically relevant pharmacophore is a powerful example of the synergy between synthetic chemistry and molecular biology. The insights and methodologies presented in this guide are intended to empower researchers to continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link] [2][3][11][12][13]2. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link] [14]3. Zhang, X., Wang, Y., Jin, J., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link] [8][10]4. Bazin, M. A., Rousseau, B., Gilibert, S., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 17-33. [Link] [5]5. Wolska, N., Kędzierska, E., & Wróbel, M. Z. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(21), 7481. [Link] [1]6. Liu, Q., Wang, J., Kang, S. A., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[2][3]aphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link] [6]7. Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link] [4]8. Zheng, Y., Wang, Z., Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 263, 115951. [Link] [9]9. Singh, T., Srivastava, A., & Singh, P. P. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Biomolecular Structure & Dynamics, 39(16), 6061-6074. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. japsonline.com [japsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merit.url.edu [merit.url.edu]
- 12. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Purification of 3-Acetyl-1,6-naphthyridin-2(1H)-one by chromatography
An Application Note and Protocol for the Chromatographic Purification of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Authored by: A Senior Application Scientist
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents.[1] The purity of these intermediates, such as this compound, is paramount to the success of subsequent synthetic steps and the integrity of biological screening data.[2][3] However, as a polar, nitrogen-containing heterocyclic compound, it presents unique challenges for purification, often leading to poor retention in classical reversed-phase chromatography and peak tailing in normal-phase systems.[4][5] This application note provides a detailed, field-proven guide for the efficient purification of this compound using flash column chromatography, with protocols adaptable for both initial bulk purification and final high-purity polishing by HPLC. The methodologies are designed to be self-validating, ensuring researchers can systematically develop and optimize a robust purification strategy.
Compound Profile and Physicochemical Properties
Understanding the characteristics of this compound is the foundational step in developing an effective purification method. Its structure, featuring a fused pyridine-pyridone ring system with a polar acetyl group, dictates its chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6] |
| Molecular Weight | 188.18 g/mol | [6] |
| Appearance | Off-white to white solid | [7] |
| Melting Point | >300 °C (decomposes) | [8] |
| Predicted Boiling Point | 482.3 ± 45.0 °C | [8] |
| Predicted Density | 1.301 ± 0.06 g/cm³ | [8] |
| Solubility | Slightly soluble in aqueous acid | [8] |
| CAS Number | 52816-63-4 | [6] |
The presence of nitrogen atoms and the lactam moiety makes the molecule polar and susceptible to strong interactions with silica gel. This necessitates careful selection of the stationary and mobile phases to achieve optimal separation from synthetic impurities.
Rationale for Chromatographic Method Selection
The purification of pharmaceutical intermediates is a multi-stage process, often requiring different techniques for initial cleanup and final polishing.[9] For this compound, a two-tiered approach is recommended.
Primary Method: Normal-Phase Flash Chromatography This technique is ideal for initial, large-scale purification (milligrams to grams) to remove the bulk of impurities.[10]
-
Expertise & Experience: Normal-phase chromatography on silica gel is a cost-effective and highly versatile method. The key to success with nitrogen-containing heterocycles is to modulate the acidity of the silica surface and select a sufficiently polar mobile phase to ensure elution.[11] The addition of a small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent is a field-proven technique to prevent peak tailing caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.[12]
-
Trustworthiness: The protocol's self-validating nature comes from the mandatory initial method development using Thin Layer Chromatography (TLC), which allows for rapid optimization of the mobile phase before committing the bulk sample to the column.[13]
Secondary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) For obtaining material with the highest purity (>98%), often required for final compounds or analytical standards, preparative RP-HPLC is the method of choice.[2][14]
-
Expertise & Experience: While the target compound is polar, RP-HPLC on a C18 column can provide excellent resolution when appropriate mobile phase modifiers are used.[11] Acidic modifiers like formic acid or trifluoroacetic acid (TFA) protonate the nitrogen heterocycles, leading to sharper peaks and more reproducible retention times.[11]
-
Trustworthiness: Method development begins at the analytical scale, minimizing sample and solvent consumption while confirming separation feasibility before scaling up to a preparative column.[10]
Visualization of the Purification Workflow
The following diagram outlines the logical flow from crude material to the final, highly pure compound.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]
- 7. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. m.chemicalbook.com [m.chemicalbook.com]
- 9. shyzchem.com [shyzchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. sorbtech.com [sorbtech.com]
- 14. labcompare.com [labcompare.com]
Protocol for dissolving 3-Acetyl-1,6-naphthyridin-2(1H)-one for cell culture
Topic: Protocol for Dissolving 3-Acetyl-1,6-naphthyridin-2(1H)-one for Cell Culture
Abstract
This document provides a comprehensive guide for the solubilization and application of this compound for use in cell-based assays. The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives known to act as potent inhibitors of enzymes such as cAMP PDE III[1][2]. Given its heterocyclic nature, this compound is presumed to have low aqueous solubility, a common challenge for in vitro studies. This protocol outlines a robust, two-step dissolution method using Dimethyl Sulfoxide (DMSO) as a primary solvent, followed by dilution in aqueous cell culture medium. We address the critical considerations of solvent toxicity, stock solution stability, and the implementation of proper vehicle controls to ensure data integrity and reproducibility. The methodologies described herein are grounded in established best practices for handling poorly soluble compounds in a biological research setting.
Introduction: The Solubility Challenge
This compound is a heterocyclic compound with potential for biological activity, making it a molecule of interest for drug discovery and development professionals. A common and critical hurdle in the preclinical evaluation of such compounds is their characteristically poor solubility in aqueous environments like cell culture media[3][4]. Direct addition of the powdered compound to media will likely result in non-homogenous suspension and inaccurate dosing, leading to unreliable and non-reproducible experimental outcomes.
The protocol detailed below is designed to overcome this limitation. The core strategy involves creating a highly concentrated stock solution in an organic solvent, which can then be serially diluted to the desired final concentration in the experimental medium. This approach ensures complete dissolution and accurate delivery of the compound to the cells. The choice of solvent and its final concentration in the culture are paramount, as the solvent itself can induce cellular effects, confounding experimental results[5][6][7]. This guide prioritizes Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power and established use in cell culture, while emphasizing the necessity of determining its non-toxic working range for any given cell line.
Physicochemical & Handling Data
Proper handling begins with understanding the compound's properties. The following table summarizes key information for this compound.
| Property | Value | Source(s) |
| CAS Number | 52816-63-4 | [8][9][10] |
| Molecular Formula | C₁₀H₈N₂O₂ | [10][11] |
| Molecular Weight | 188.18 g/mol | [10][11] |
| Appearance | Off-White solid | [9] |
| Melting Point | >300°C (decomposes) | [8] |
| Aqueous Solubility | Predicted to be low; slightly soluble in aqueous acid | [8] |
| Recommended Storage | Store powder at Room Temperature or 0-8°C | [8][9][11] |
Core Protocol: Dissolution of this compound
This section details the primary workflow for preparing a DMSO stock solution and subsequent working solutions for cell culture experiments.
Required Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Complete cell culture medium, pre-warmed to 37°C
-
Water bath or incubator at 37°C (optional)
Workflow Overview
The following diagram illustrates the overall process from receiving the powdered compound to its final application in a cell culture plate.
Caption: Workflow for preparing and using this compound.
Step-by-Step Protocol 1: Preparation of a 10 mM Stock Solution
The creation of a concentrated stock solution is the foundational step. A 10 mM concentration is a practical starting point that facilitates easy dilution to a wide range of working concentrations.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 188.18 g/mol = 0.00188 g = 1.88 mg
-
-
Weighing: Carefully weigh 1.88 mg of this compound powder and place it into a sterile, amber 1.5 mL microcentrifuge tube.
-
Expert Insight: Using amber or opaque tubes is a precautionary measure to protect the compound from potential photodegradation, a good practice for many heterocyclic compounds[12].
-
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex vigorously for at least 60 seconds. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Causality Note: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution[13]. Avoid excessive heat, which could degrade the compound.
-
-
Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C.
-
Expert Insight: Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. DMSO solutions can typically be stored at -20°C for up to 3 months[13].
-
Step-by-Step Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the DMSO stock into cell culture medium for direct application to cells. The primary goal is to achieve the final desired concentration of the compound while keeping the final DMSO concentration at a non-toxic level (typically ≤0.5%, with ≤0.1% being ideal)[14].
-
Thaw: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, create an intermediate dilution. For example, to make a 100 µM working solution:
-
Pipette 990 µL of pre-warmed complete cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM stock solution.
-
This creates a 100 µM solution in 1% DMSO. This is still too high for many cell lines.
-
-
Final Dilution: Further dilute the intermediate solution to achieve the final experimental concentrations. For example, to get a final concentration of 10 µM in a well containing 1 mL of medium with a final DMSO concentration of 0.1%:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.
-
Causality Note: It is critical to add the concentrated compound/DMSO mixture to the larger volume of aqueous medium while mixing, not the other way around. This rapid dilution minimizes the risk of the hydrophobic compound precipitating out of solution[4][15].
-
Validation and Experimental Controls (Trustworthiness)
To ensure that the observed cellular effects are due to the compound and not the solvent, proper controls are non-negotiable.
The Indispensable Vehicle Control
For every experiment, a "vehicle control" group must be included. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the compound-treated groups, but without the compound itself.
Caption: Diagram showing the relationship between treatment and control groups.
Protocol: Determining Solvent Cytotoxicity
Before initiating experiments with this compound, it is essential to determine the maximum tolerated concentration (MTC) of DMSO for your specific cell line.
-
Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).
-
Treat Cells: Replace the existing media with the DMSO-containing media.
-
Incubate: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the cytotoxic effect of the solvent.
-
Analyze: The highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control is the MTC. All subsequent experiments should use a final DMSO concentration at or below this level[5][6][14].
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in stock solution | Compound has low solubility in DMSO at the desired concentration; freeze-thaw cycles. | Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). Ensure aliquots are single-use. Gentle warming (37°C) may help re-dissolve. |
| Media becomes cloudy upon adding stock | Compound is precipitating out of the aqueous solution (hydrophobic effect). | Add the DMSO stock to the medium slowly while vortexing/pipetting to ensure rapid mixing[4]. Lower the final compound concentration. Consider using co-solvents like PEG-400 or Tween 80 in preliminary tests, though this adds complexity[4]. |
| High cell death in vehicle control | The cell line is highly sensitive to DMSO; final DMSO concentration is too high. | Perform a DMSO toxicity curve (Protocol 4.2) to determine the MTC for your specific cell line[7]. Reduce the final DMSO concentration in your experiments, which may require making a less concentrated stock solution. |
| Inconsistent results between experiments | Stock solution degradation; inaccurate pipetting; inconsistent final DMSO concentration. | Use fresh aliquots for each experiment. Ensure pipettes are calibrated. Prepare a master mix of the working solution to add to all replicate wells to ensure consistency. Always maintain the same final DMSO concentration across all relevant wells. |
References
-
T.L. Adan, et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLOS ONE. [Link]
-
I.D. Kostadinova, et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]
-
K.J. Kulp, et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]
-
T.T.T. Thuy, et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
A. Ates, et al. (2021). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology. [Link]
-
M. Galal, et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. International Journal of Toxicology. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution?[Link]
-
A.C. Faria, et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?[Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. [Link]
-
M.D.C. Lobo, et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Tetrahedron. (n.d.). 3-Acetyl-1,6-naphthyridin-2-(1h)-one. [Link]
-
B. Singh, et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry. [Link]
-
C. Escolano, et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
ResearchGate. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(4-methylbenzoyl)- (CAS 85-55-2). [Link]
-
S. El-Shorbagi, et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules. [Link]
-
H. Li, et al. (2018). Discovery and SAR study of 1H-imidazo[4,5-h][5][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. This compound | 52816-63-4 [m.chemicalbook.com]
- 9. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 10. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]
- 11. This compound [myskinrecipes.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. BAFILOMYCIN A1 CAS#: 88899-55-2 [m.chemicalbook.com]
- 14. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Derivatives of 3-Acetyl-1,6-naphthyridin-2(1H)-one
For: Researchers, scientists, and drug development professionals.
Abstract
The 1,6-naphthyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2][3] This application note provides a comprehensive guide to the synthesis and derivatization of 3-Acetyl-1,6-naphthyridin-2(1H)-one, a key intermediate for generating novel compound libraries. We present detailed protocols for a series of chemical transformations targeting the 3-acetyl group, including the synthesis of chalcones, pyrazoles, Mannich bases, and thioamides. These methodologies are designed to be robust and adaptable, enabling researchers to explore a wide chemical space and accelerate the discovery of new drug candidates. Each protocol is accompanied by mechanistic insights and characterization guidelines to ensure scientific rigor and reproducibility.
Introduction: The Significance of the 1,6-Naphthyridin-2(1H)-one Scaffold
The 1,6-naphthyridine framework is a prominent heterocyclic motif found in both natural products and synthetic pharmaceutical agents.[4][5] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. The 1,6-naphthyridin-2(1H)-one subclass, in particular, has garnered significant attention for its potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3][6]
The 3-acetyl substituent on this scaffold serves as a versatile chemical handle, allowing for a multitude of derivatization strategies. By modifying this acetyl group, researchers can systematically alter the steric, electronic, and pharmacokinetic properties of the parent molecule, leading to the identification of compounds with enhanced potency, selectivity, and drug-like characteristics. This guide provides the foundational methodologies to embark on such a structure-activity relationship (SAR) study.
Synthesis of the Core Intermediate: this compound
Proposed Synthetic Pathway
The synthesis commences with a multi-component reaction to construct the 2-pyridone ring, followed by cyclization to form the bicyclic naphthyridinone system.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Aminopyridine
-
Ethyl acetoacetate
-
Malononitrile
-
Piperidine
-
Ethanol
-
Dowtherm A
-
Hexanes
-
Ethyl acetate
Procedure:
-
Pyridone Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminopyridine (1.0 eq), ethyl acetoacetate (1.1 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol to yield the substituted 2-pyridone intermediate.
-
-
Naphthyridinone Cyclization:
-
In a high-temperature reaction vessel, suspend the substituted 2-pyridone intermediate in Dowtherm A.
-
Heat the mixture to 240-250 °C for 1-2 hours.
-
Cool the reaction mixture and add hexanes to precipitate the product.
-
Filter the solid, wash thoroughly with hexanes and then ethyl acetate to remove residual Dowtherm A.
-
The resulting solid is the target compound, this compound. Further purification can be achieved by column chromatography if necessary.
-
Derivatization Strategies for the 3-Acetyl Group
The methyl and carbonyl components of the 3-acetyl group offer distinct opportunities for chemical modification. The following sections detail protocols for several high-yield transformations.
Strategy A: Claisen-Schmidt Condensation to Synthesize Chalcones
The acidic α-protons of the acetyl group readily participate in base-catalyzed condensation with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are valuable intermediates for further heterocyclic synthesis and have their own spectrum of biological activities.[1][8][9]
Caption: General workflow for the synthesis of naphthyridinyl chalcones.
Protocol 2: General Procedure for Naphthyridinyl Chalcone Synthesis
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-furaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of KOH (2.0 eq) or NaOH (2.0 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
| Aldehyde Reactant | Expected Chalcone Product |
| Benzaldehyde | (E)-3-(3-Phenylacryloyl)-1,6-naphthyridin-2(1H)-one |
| 4-Chlorobenzaldehyde | (E)-3-(3-(4-Chlorophenyl)acryloyl)-1,6-naphthyridin-2(1H)-one |
| 2-Furaldehyde | (E)-3-(3-(Furan-2-yl)acryloyl)-1,6-naphthyridin-2(1H)-one |
Strategy B: Synthesis of Pyrazole Derivatives from Chalcones
The α,β-unsaturated ketone system of the chalcones is an excellent Michael acceptor and can undergo cyclization reactions with binucleophiles like hydrazine to form five-membered heterocyclic rings such as pyrazoles.[4][10][11]
Caption: Synthesis of pyrazole derivatives from naphthyridinyl chalcones.
Protocol 3: General Procedure for Pyrazole Synthesis
Materials:
-
Naphthyridinyl chalcone derivative (from Protocol 2)
-
Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the naphthyridinyl chalcone (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Strategy C: Mannich Reaction for Aminomethylation
The Mannich reaction is a three-component condensation that introduces a β-amino-carbonyl moiety.[12][13][14] This reaction allows for the introduction of a wide variety of secondary and tertiary amines, significantly increasing the diversity of the compound library.
Protocol 4: General Procedure for the Mannich Reaction
Materials:
-
This compound
-
Formaldehyde (aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Hydrochloric acid (catalytic)
-
Ethanol
Procedure:
-
To a solution of the secondary amine (1.1 eq) in ethanol, add a catalytic amount of concentrated HCl.
-
Add aqueous formaldehyde (1.1 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Basify the residue with a saturated solution of sodium carbonate and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Mannich base.
-
Purify by column chromatography.
Strategy D: Willgerodt-Kindler Reaction for Thioamide Synthesis
The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a thioamide, which can be subsequently hydrolyzed to the corresponding amide or carboxylic acid.[15][16] This reaction provides a pathway to derivatives with different functional groups at the terminus of the side chain.
Protocol 5: General Procedure for the Willgerodt-Kindler Reaction
Materials:
-
This compound
-
Elemental sulfur
-
A secondary amine (e.g., morpholine)
-
Pyridine (as solvent)
Procedure:
-
In a reaction vessel, suspend this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq) in pyridine.
-
Heat the mixture to reflux for 10-15 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting thioamide by column chromatography.
Characterization of Novel Derivatives
The structural elucidation of newly synthesized compounds is critical. A combination of spectroscopic methods should be employed for unambiguous characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment of the molecule. | For chalcones, characteristic doublets for the vinyl protons with a large coupling constant (J ≈ 15-16 Hz) confirm the trans geometry.[17] For pyrazoles, new signals corresponding to the pyrazole ring protons will appear. For Mannich bases, new signals for the aminomethyl protons will be observed. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Shifts in the carbonyl carbon signal and the appearance of new signals corresponding to the added moieties. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the synthesized derivative. |
| Infrared (IR) Spectroscopy | To identify key functional groups. | For chalcones, a characteristic C=O stretching frequency for an α,β-unsaturated ketone will be observed. The disappearance of the acetyl C=O stretch and the appearance of new bands (e.g., C=N for pyrazoles) will confirm the transformation. |
Conclusion
This application note provides a detailed and practical guide for the derivatization of this compound. The protocols outlined herein are based on well-established and reliable chemical transformations, offering researchers a solid foundation for creating diverse libraries of novel compounds. By systematically applying these methodologies, scientists in the field of drug discovery can efficiently explore the structure-activity relationships of this important scaffold, paving the way for the development of next-generation therapeutics.
References
-
Title: One pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Source: Jetir.Org URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine Source: Hindawi URL: [Link]
-
Title: Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone Source: Scholars Research Library URL: [Link]
-
Title: Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective Source: IJIRT URL: [Link]
-
Title: Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: ACS Publications URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review Source: ACS Omega URL: [Link]
-
Title: Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine Source: ResearchGate URL: [Link]
-
Title: Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: PubMed URL: [Link]
-
Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: ACS Publications URL: [Link]
-
Title: Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity Source: PMC - NIH URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: PMC URL: [Link]
-
Title: SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES Source: TSI Journals URL: [Link]
-
Title: Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics Source: PMC - NIH URL: [Link]
-
Title: 3-Acetylpyridine On-Tissue Paternò–Büchi Derivatization Enabling High Coverage Lipid C C Location-Resolved MS Imaging in Biological Tissues Source: ACS Publications URL: [Link]
-
Title: SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS Source: OJS UMMADA URL: [Link]
-
Title: Synthesis of the heterocyclic chalconoid derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg Source: HAL Open Science URL: [Link]
-
Title: PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Willgerodt rearrangement Source: Wikipedia URL: [Link]
-
Title: Willgerodt-Kindler Reaction Source: Organic Reactions URL: [Link]
-
Title: Preparation of 3-acetylpyridine Source: PrepChem.com URL: [Link]
-
Title: Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction Source: ResearchGate URL: [Link]
-
Title: Mannich reaction – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Mannich reaction Source: Wikipedia URL: [Link]
-
Title: 12.08 The Mannich Reaction Source: YouTube URL: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijirt.org [ijirt.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Mannich reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Willgerodt-Kindler Reaction [drugfuture.com]
- 17. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Acetyl-1,6-naphthyridin-2(1H)-one in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,6-Naphthyridin-2(1H)-one Core - A Privileged Scaffold in Medicinal Chemistry
The 1,6-naphthyridine ring system is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal framework for designing molecules that can interact with a variety of biological targets.[2] The 1,6-naphthyridin-2(1H)-one variant, in particular, has garnered significant attention, with derivatives showing promise as potent inhibitors of protein kinases, making them attractive candidates for anticancer therapies.[3][4][5]
This guide focuses on a specific, highly versatile building block: 3-Acetyl-1,6-naphthyridin-2(1H)-one . The 3-acetyl group is not merely a substituent; it is a reactive handle that opens up a vast chemical space for the synthesis of diverse compound libraries. This strategic functional group allows for a multitude of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the core scaffold is essential for designing derivatives with favorable drug-like characteristics.
| Property | Value | Source |
| CAS Number | 52816-63-4 | [6] |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | Off-white solid | [6] |
| Storage | Room temperature, sealed in dry conditions | [6] |
Synthetic Strategy for the this compound Scaffold
The synthesis of the this compound core can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is based on established synthetic routes for related 1,6-naphthyridin-2(1H)-ones, particularly the work of Singh and Lesher.[7][8]
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route. Researchers should note that optimization of reaction conditions may be necessary.
Step 1: Synthesis of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
This initial step involves the construction of the pyridone ring, which serves as the foundation for the naphthyridinone core.
-
Reactants: Ethyl 2-cyano-3-methyl-4-oxopent-2-enoate, an appropriate amine (e.g., ammonia or a primary amine for N1-substituted analogs), and a suitable base (e.g., sodium ethoxide).
-
Procedure:
-
Dissolve ethyl 2-cyano-3-methyl-4-oxopent-2-enoate in a suitable solvent such as ethanol.
-
Add the amine and a catalytic amount of base.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash with cold ethanol, and dry the resulting solid to obtain 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile.
-
Step 2: Formation of the enamine
The methyl group at the 6-position is activated for condensation.
-
Reactants: 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
Suspend the product from Step 1 in a suitable solvent like toluene.
-
Add an excess of DMF-DMA.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile.[7][8]
-
Step 3: Cyclization to form the 1,6-naphthyridine ring
This is the key ring-closing step to form the bicyclic scaffold.
-
Reactants: The crude enamine from Step 2, ammonium acetate.
-
Procedure:
-
Dissolve the crude enamine in a high-boiling polar solvent such as acetic acid.
-
Add a large excess of ammonium acetate.
-
Heat the mixture to reflux for several hours. The ammonium acetate serves as the nitrogen source for the second pyridine ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 3-cyano-5-methyl-1,6-naphthyridin-2(1H)-one.
-
Step 4: Hydrolysis of the nitrile and subsequent reactions
The 3-cyano group is a versatile handle that can be converted to the desired 3-acetyl group.
-
Reactants: 3-cyano-5-methyl-1,6-naphthyridin-2(1H)-one, a suitable Grignard reagent (e.g., methylmagnesium bromide).
-
Procedure:
-
Suspend the 3-cyano-5-methyl-1,6-naphthyridin-2(1H)-one in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the suspension in an ice bath and slowly add an excess of methylmagnesium bromide.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford This compound .
-
Derivatization of the 3-Acetyl Scaffold: A Gateway to Chemical Diversity
The true power of this compound as a scaffold lies in the reactivity of the acetyl group. This functionality allows for the creation of a wide array of derivatives, enabling extensive exploration of the chemical space around the core.
A. Claisen-Schmidt Condensation to Synthesize Chalcone Derivatives
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) by reacting a ketone with an aromatic aldehyde.[9] Chalcones are themselves a class of compounds with diverse biological activities and serve as versatile intermediates for the synthesis of various heterocyclic systems.[4][10][11]
Protocol 2: Synthesis of a 3-(3-Aryl-acryloyl)-1,6-naphthyridin-2(1H)-one (Chalcone Derivative)
-
Reactants: this compound, a substituted aromatic aldehyde, a base catalyst (e.g., solid NaOH or KOH).
-
Procedure:
-
In a mortar, thoroughly grind equimolar amounts of this compound, the desired aromatic aldehyde, and a catalytic amount of powdered sodium hydroxide.
-
Continue grinding at room temperature for 5-15 minutes. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add cold water to the reaction mixture.
-
Filter the precipitated solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.
-
B. Willgerodt-Kindler Reaction for the Synthesis of Amide Derivatives
The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones into the corresponding amides or thioamides.[2][12] This reaction allows for the introduction of a flexible amide side chain, which can be crucial for establishing interactions with biological targets.
Protocol 3: Synthesis of a 2-(2-Oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-N-substituted-acetamide Derivative
-
Reactants: this compound, elemental sulfur, and a secondary amine (e.g., morpholine).
-
Procedure:
-
In a round-bottom flask, combine this compound, elemental sulfur, and an excess of the secondary amine (e.g., morpholine).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide intermediate.
-
The crude thioamide can then be hydrolyzed to the corresponding amide by refluxing with aqueous acid or base.
-
Purify the final amide product by column chromatography or recrystallization.
-
Application in Kinase Inhibitor Drug Discovery
Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer, such as MET, AXL, and FGFR4.[3][4][5] The following protocols outline standard assays for evaluating the inhibitory activity of newly synthesized compounds.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for assessing the inhibitory potential of compounds against a target kinase using a commercially available assay kit that measures ATP consumption.
-
Principle: Kinase activity is determined by measuring the amount of ATP remaining in the reaction mixture. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.[6][13][14][15]
-
Materials:
-
Purified recombinant kinase (e.g., MET, AXL).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In the wells of a microplate, add the test compound dilutions, the kinase, and the kinase-specific substrate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP according to the manufacturer's protocol for the luminescence-based assay kit.
-
Record the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Evaluation of Anticancer Activity: Cellular Proliferation Assays
Assessing the effect of new compounds on the proliferation of cancer cells is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 5: MTT Assay for Cell Viability and Proliferation
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][7][16][17]
-
Materials:
-
Cancer cell line of interest (e.g., a line with known dependence on the target kinase).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well flat-bottom plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
-
Data Presentation and Visualization
Quantitative Data Summary
All quantitative data, such as IC₅₀ and GI₅₀ values, should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Scaffold | MET | >10,000 |
| Scaffold | AXL | >10,000 |
| Derivative 1 | MET | 50 |
| Derivative 1 | AXL | 250 |
| Derivative 2 | MET | 15 |
| Derivative 2 | AXL | 80 |
Table 2: Anticancer Activity of Representative Compounds
| Compound ID | Cell Line | GI₅₀ (µM) |
| Scaffold | HCT116 | >100 |
| Derivative 1 | HCT116 | 5.2 |
| Derivative 2 | HCT116 | 1.8 |
Diagrams and Workflows
Visual representations of synthetic pathways, experimental workflows, and signaling pathways are crucial for clear communication of complex scientific concepts.
Caption: Synthetic pathway for the core scaffold.
Caption: Derivatization strategies for the 3-acetyl group.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. journalcra.com [journalcra.com]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. MET Kinase Enzyme System Application Note [promega.jp]
- 14. MET Kinase Enzyme System [worldwide.promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. atcc.org [atcc.org]
- 17. researchhub.com [researchhub.com]
Application Note & Protocols: A Methodological Framework for Evaluating 3-Acetyl-1,6-naphthyridin-2(1H)-one as a Potential mTOR Inhibitor
Introduction: The Rationale for Targeting mTOR with Novel Scaffolds
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation.[1][2] It integrates signals from various upstream cues, including growth factors, amino acids, and cellular energy status, to control essential anabolic and catabolic processes.[3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] mTORC1 directly phosphorylates substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) to promote protein synthesis, while mTORC2 activates kinases such as Akt to regulate cell survival and cytoskeletal organization.[1][4]
Given its pivotal role, aberrant mTOR signaling is implicated in a multitude of human diseases, most notably cancer, where it drives uncontrolled cell growth and proliferation.[5][6] This has made mTOR a high-priority target for therapeutic intervention. While first-generation inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they have limitations, including incomplete inhibition of all mTORC1 functions and a feedback activation of Akt signaling via mTORC2.[6][7] This has spurred the development of ATP-competitive mTOR kinase inhibitors (TORKinibs) that target the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[8]
The 1,6-naphthyridin-2(1H)-one core is considered a "privileged scaffold" in medicinal chemistry, having given rise to potent kinase inhibitors.[9] Notably, extensive modification of this scaffold led to the development of Torin1 and Torin2, highly potent and selective ATP-competitive mTOR inhibitors.[10][11][12] This precedent suggests that other derivatives of the 1,6-naphthyridin-2(1H)-one structure, such as 3-Acetyl-1,6-naphthyridin-2(1H)-one, represent promising, unexplored candidates for mTOR inhibition.
This document provides a comprehensive, field-proven framework for the systematic evaluation of this compound as a potential mTOR inhibitor. The protocols herein are designed to first establish direct biochemical inhibition, then confirm cellular target engagement, and finally, assess the downstream phenotypic consequences.
The mTOR Signaling Network
To effectively probe the activity of a potential inhibitor, a clear understanding of the target pathway is essential. The following diagram illustrates the core components of the mTOR signaling cascade, highlighting the distinct roles of mTORC1 and mTORC2 and their key downstream effectors.
Caption: The mTOR Signaling Pathway.
Experimental Evaluation Workflow
We propose a three-stage validation process to systematically characterize the activity of this compound. This tiered approach ensures that resource-intensive cellular and phenotypic assays are performed only after direct biochemical activity has been confirmed.
Caption: Three-stage experimental validation workflow.
Part 1: In Vitro mTOR Kinase Assay Protocol
A. Rationale and Scientific Insight
The initial and most critical step is to determine if this compound directly inhibits the kinase activity of mTOR in a purified, cell-free system. This biochemical assay isolates the interaction between the kinase and the potential inhibitor, eliminating the complexities of cellular uptake, metabolism, and off-target effects. We will assess activity against both mTORC1 and mTORC2, which can be selectively immunoprecipitated from cultured cells using antibodies against their unique components, Raptor (for mTORC1) and Rictor (for mTORC2).[8] The readout is the phosphorylation of a recombinant substrate, such as GST-4E-BP1 for mTORC1.[13]
B. Materials and Reagents
-
Cell Line: HEK293T cells (for high transfection efficiency and protein expression).
-
Antibodies: Anti-Raptor and Anti-Rictor antibodies for immunoprecipitation, Phospho-4E-BP1 (Thr37/46) antibody for detection.
-
Reagents: Protein A/G magnetic beads, mTOR Lysis Buffer, Kinase Assay Buffer, Recombinant GST-4E-BP1 substrate, ATP, and the test compound (this compound) dissolved in DMSO.
-
Controls: A known ATP-competitive mTOR inhibitor (e.g., Torin1) as a positive control and DMSO as a vehicle control.
C. Step-by-Step Protocol
-
Cell Lysis and Immunoprecipitation:
-
Culture HEK293T cells to 80-90% confluency in 15-cm plates.
-
Lyse cells in ice-cold mTOR Lysis Buffer supplemented with protease and phosphatase inhibitors.[13]
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-Raptor or anti-Rictor antibodies for 2 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour.
-
Wash the beads three times with Lysis Buffer and once with Kinase Assay Buffer to remove detergents and non-specific binders.[14]
-
-
Kinase Reaction:
-
Resuspend the beads (immunoprecipitated mTORC1 or mTORC2) in Kinase Assay Buffer.
-
Prepare a reaction mix containing the bead slurry, recombinant GST-4E-BP1 substrate (final concentration ~150 ng), and varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include DMSO and Torin1 controls.
-
Pre-incubate the mix for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 500 µM.[13]
-
Incubate for 30 minutes at 30°C with gentle shaking.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against phospho-4E-BP1 (Thr37/46).
-
Use a chemiluminescent substrate to visualize the bands and quantify the signal intensity using an imager.
-
Normalize the phosphorylation signal to the amount of immunoprecipitated mTOR in each reaction (probed on the same blot).
-
Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
D. Expected Data and Interpretation
The results of the in vitro kinase assay should be summarized to compare the potency of the test compound against both mTOR complexes and a known standard.
| Compound | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Selectivity (mTORC1 vs mTORC2) |
| This compound | Experimental | Experimental | Calculated |
| Torin1 (Positive Control) | ~2 | ~10 | ~5-fold |
| DMSO (Vehicle Control) | No Inhibition | No Inhibition | N/A |
| Table 1: Template for summarizing biochemical potency data. A potent compound is expected to have an IC50 in the low nanomolar range.[15][16] |
Part 2: Cellular Target Engagement via Western Blot
A. Rationale and Scientific Insight
Confirming that this compound inhibits mTOR in a cellular context is the crucial second step. This validates that the compound is cell-permeable and can engage its target within the complex intracellular environment. Western blotting is the gold-standard method for this analysis. We will measure the phosphorylation status of key downstream effectors of both mTORC1 and mTORC2.[17]
-
p-S6K (Thr389) & p-4E-BP1 (Thr37/46): These are direct and specific substrates of mTORC1. A decrease in their phosphorylation is a hallmark of mTORC1 inhibition.[1][17]
-
p-Akt (Ser473): This is a primary substrate of mTORC2. A reduction in its phosphorylation indicates mTORC2 inhibition.[6][8] This is a key differentiator from rapalogs, which can paradoxically increase p-Akt (Ser473).[6]
B. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed a cancer cell line with known mTOR pathway activation (e.g., U87-MG glioblastoma or MCF7 breast cancer) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activity, then stimulate with serum or growth factors (e.g., insulin) for 30 minutes to synchronize pathway activation.
-
Treat cells with a dose-response of this compound (e.g., 10 nM to 10 µM) for 2-4 hours. Include DMSO and a positive control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.[19]
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
-
Stripping and Reprobing:
-
To ensure accurate interpretation, the same membrane should be probed for total protein levels as a loading control.
-
Strip the membrane using a mild stripping buffer.
-
Re-block and probe with antibodies for total S6K, total 4E-BP1, total Akt, and a loading control like β-actin or GAPDH.
-
C. Interpretation
A successful ATP-competitive mTOR inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of S6K, 4E-BP1, and Akt (Ser473), with no significant change in the total levels of these proteins. This confirms specific inhibition of the signaling pathway rather than non-specific cellular toxicity.
Part 3: Cell Proliferation Assay
A. Rationale and Scientific Insight
The ultimate goal of an anti-cancer agent is to halt tumor growth. Therefore, the final validation step is to assess the phenotypic effect of mTOR inhibition by this compound on cell proliferation. An EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a highly sensitive method that directly measures DNA synthesis, a hallmark of cell proliferation.[6]
B. Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours. This longer incubation time is necessary to observe effects on cell division.
-
-
EdU Labeling and Detection:
-
Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100).
-
Perform the click chemistry reaction by adding a fluorescent azide (e.g., Alexa Fluor™ 488 azide) to label the incorporated EdU.
-
Counterstain the cell nuclei with Hoechst 33342.
-
-
Imaging and Analysis:
-
Image the plate using a high-content imaging system.
-
Quantify the number of EdU-positive cells (proliferating) and the total number of Hoechst-positive cells (total cell count).
-
Calculate the percentage of proliferating cells for each inhibitor concentration.
-
Plot the percentage of proliferation against the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
-
C. Expected Data and Interpretation
The anti-proliferative efficacy of the compound can be compared across different cell lines to identify potential sensitivities.
| Cell Line | Histology | This compound GI50 (nM) |
| U87-MG | Glioblastoma | Experimental |
| MCF7 | Breast Cancer | Experimental |
| A549 | Lung Cancer | Experimental |
| Table 2: Template for summarizing anti-proliferative activity. Potent mTOR inhibitors typically exhibit GI50 values in the nanomolar range.[20] |
Conclusion and Future Directions
This application note outlines a rigorous, multi-stage workflow to evaluate this compound as a novel mTOR inhibitor. By progressing from direct biochemical assays to cellular target validation and finally to phenotypic analysis, researchers can build a comprehensive and robust data package. Positive results from this framework—namely, potent low-nanomolar IC50 and GI50 values and clear on-target modulation of mTORC1 and mTORC2 signaling—would establish this compound as a promising lead compound. Subsequent studies would then be warranted, including broad-panel kinase selectivity screening to assess off-target activities, pharmacokinetic studies to determine in vivo properties, and efficacy testing in xenograft models.
References
- Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. (n.d.). Google Cloud.
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Protocol Exchange.
- mTOR Signaling. (n.d.). Cell Signaling Technology.
- Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science.
- mTOR signaling pathway. (n.d.). Cusabio.
- mTOR Signaling Pathway. (n.d.). RayBiotech.
- LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR). (n.d.). Thermo Fisher Scientific.
- Does anyone have a protocol for mTORC1 kinase assay? (2015). ResearchGate.
- Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (n.d.). PMC - NIH.
- mTOR Inhibition | mTOR Inhibitor Review. (n.d.). Selleck Chemicals.
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. Retrieved January 12, 2026, from
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). NIH. Retrieved January 12, 2026, from
- An In Vitro Assay for the Kinase Activity of mTOR Complex 2. (2012). Springer Nature Experiments.
- Western blotting. (n.d.). Bio-protocol.
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). STEMCELL Technologies. Retrieved January 12, 2026, from
- mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells. (2024). Nature.
- A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (n.d.). ResearchGate.
- Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells. (n.d.). NIH.
- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.
- Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). (n.d.). PubMed Central.
- Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. (n.d.). The Royal Society of Chemistry.
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011). MIT Open Access Articles. Retrieved January 12, 2026, from
- General western blot protocol. (n.d.). Abcam.
- Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. (2014). PubMed.
- Western Blotting Protocol. (n.d.). NACALAI TESQUE, INC.
- General Protocol for Western Blotting. (n.d.). Bio-Rad.
- Western Blotting using p70-S6K antibody? (2014). ResearchGate.
- 3-acetyl-1?6-naphthyridin-2(1H)-one. (n.d.). Biotuva Life Sciences.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC.
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry - ACS Publications.
-
Synthesis of Novel Benzo[b][3][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). NIH. Retrieved January 12, 2026, from
- This compound. (n.d.). MySkinRecipes.
-
discovery and SAR study of 1H-imidazo[4,5-h][3][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from
- Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. (2025). ResearchGate.
Sources
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. stemcell.com [stemcell.com]
- 17. Western blotting [bio-protocol.org]
- 18. docs.abcam.com [docs.abcam.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Frontiers | mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells [frontiersin.org]
3-Acetyl-1,6-naphthyridin-2(1H)-one as a potential FGFR4 inhibitor
Application Note & Protocols
Evaluating 3-Acetyl-1,6-naphthyridin-2(1H)-one as a Potent and Selective FGFR4 Inhibitor for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Fibroblast Growth Factor Receptor 4 (FGFR4) and its ligand, Fibroblast Growth Factor 19 (FGF19), form a critical signaling axis implicated in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[1][2][3] The aberrant activation of this pathway presents a compelling therapeutic target.[4][5] This document provides a detailed guide for researchers on the evaluation of this compound and its derivatives, a novel class of potent and highly selective FGFR4 inhibitors.[6][7] We present the scientific rationale, key experimental workflows, and step-by-step protocols for characterizing the inhibitor's biochemical potency, cellular activity, and in vivo efficacy.
The FGF19-FGFR4 Signaling Axis: A Key Oncogenic Driver
FGFR4 is a transmembrane receptor tyrosine kinase that, upon binding its primary ligand FGF19, activates a cascade of downstream signaling pathways crucial for cellular processes like proliferation, survival, and migration.[1][2][8] This activation is facilitated by the co-receptor β-Klotho (KLB), which enhances the binding affinity between FGF19 and FGFR4.[1][9]
Once activated, FGFR4 undergoes autophosphorylation, creating docking sites for adaptor proteins like FGFR substrate 2 (FRS2).[5][10] This initiates multiple downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways, both of which are central to cancer cell proliferation and survival.[3][5][8] In cancers with FGF19 amplification, this pathway becomes constitutively active, rendering it an "oncogenic driver" and an attractive target for therapeutic intervention.[1][11][12]
This compound: A Novel Class of Inhibitors
Recent drug discovery efforts have identified a series of 1,6-naphthyridin-2(1H)-one derivatives as novel, potent, and highly selective inhibitors of FGFR4.[6][7] These compounds, exemplified by molecules like "A34" from a pivotal study, are designed to target the ATP-binding pocket of the FGFR4 kinase domain.[6] Some derivatives achieve enhanced potency and selectivity by forming a covalent bond with a specific cysteine residue (Cys552) unique to the FGFR4 subtype.[6][7]
Mechanism of Action: These small molecules act as ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the autophosphorylation of the FGFR4 receptor, thereby blocking the initiation of downstream signaling cascades. This leads to the suppression of proliferation in cancer cells where the FGF19-FGFR4 axis is the primary oncogenic driver.
Quantitative Profile of a Representative Inhibitor (A34)
The following table summarizes the inhibitory activity and selectivity of a representative this compound derivative, compound A34, as reported in scientific literature.[6]
| Target | IC₅₀ (nM) | Selectivity vs. FGFR4 |
| FGFR4 | 2.9 | - |
| FGFR1 | 1200 | >413-fold |
| FGFR2 | 1800 | >620-fold |
| FGFR3 | 1400 | >482-fold |
Data sourced from a study on 1,6-naphthyridin-2(1H)-one derivatives.[6]
Experimental Workflow for Inhibitor Evaluation
A systematic, multi-stage approach is essential to validate a potential FGFR4 inhibitor. The workflow progresses from initial biochemical confirmation of target engagement to cellular assays demonstrating on-target effects, and finally to in vivo models to assess therapeutic efficacy.
Sources
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessebooks.com [openaccessebooks.com]
- 9. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application & Protocols for High-Throughput Screening of 3-Acetyl-1,6-naphthyridin-2(1H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,6-Naphthyridinone Scaffold as a Privileged Structure
The 1,6-naphthyridin-2(1H)-one core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] This heterocyclic system has demonstrated remarkable versatility, with derivatives showing potent inhibitory activity against critical targets in oncology and other disease areas. Published research highlights the success of this scaffold in developing inhibitors for various protein kinases—such as MET, FGFR4, and mTOR—as well as Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[3][4][5][6]
Given this precedent, novel derivatives like 3-Acetyl-1,6-naphthyridin-2(1H)-one are compelling candidates for large-scale screening campaigns. This guide provides robust, field-proven protocols designed to comprehensively evaluate such compounds. We will detail two distinct HTS methodologies:
-
A biochemical (target-based) assay to quantify direct enzymatic inhibition, using a protein kinase as a representative target.
-
A cell-based (phenotypic) assay to measure the compound's effect on a relevant signaling pathway within a cellular context.
These protocols are designed for miniaturization (384-well format) and include rigorous quality control measures to ensure data integrity and hit validation.[7][8]
Part 1: Biochemical HTS Assay for Direct Kinase Inhibition
Biochemical assays are essential for determining if a compound directly interacts with and modulates the activity of a purified enzyme.[9] This approach provides a clean, mechanistic readout, free from the complexities of cellular uptake, metabolism, or off-target effects. Here, we describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology widely used in HTS for its sensitivity and low background.[9][10]
Principle of the TR-FRET Kinase Assay
The assay measures the phosphorylation of a specific substrate peptide by a kinase. The key reagents are:
-
A biotinylated substrate peptide.
-
A Europium (Eu³⁺)-labeled anti-phospho-serine/threonine/tyrosine antibody.
-
Streptavidin conjugated to an acceptor fluorophore (e.g., Allophycocyanin, APC).
When the kinase phosphorylates the biotinylated peptide, the Eu³⁺-labeled antibody binds to the new phospho-site. This brings the streptavidin-APC into close proximity via the biotin-streptavidin interaction. Upon excitation of the Europium donor (at ~340 nm), its long-lifetime energy is transferred to the APC acceptor, which then emits light at a specific wavelength (~665 nm). This FRET signal is directly proportional to the amount of phosphorylated substrate and, therefore, kinase activity. An inhibitor like this compound will prevent phosphorylation, leading to a decrease in the TR-FRET signal.
Experimental Workflow: HTS for a Target Kinase
Caption: Workflow for a TR-FRET biochemical kinase assay.
Detailed Protocol (384-Well Format)
Materials:
-
Target Kinase (e.g., MET, FGFR4)
-
Biotinylated substrate peptide
-
Adenosine Triphosphate (ATP)
-
TR-FRET Detection Reagents (e.g., LANCE Ultra, HTRF)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock (10 mM in DMSO)
-
Positive Control Inhibitor stock (10 mM in DMSO)
-
Low-volume 384-well assay plates (e.g., white ProxiPlate)
-
Acoustic dispenser and automated liquid handlers
Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds, positive control, or pure DMSO (for vehicle controls) into the appropriate wells of a 384-well plate.
-
Expertise & Experience: Acoustic dispensing minimizes DMSO volume (<0.5% final concentration), preventing solvent-induced enzyme inhibition or aggregation artifacts.
-
-
Kinase Addition: Add 5 µL of kinase solution (2X final concentration) to all wells. Seal the plate and centrifuge briefly. Incubate for 15 minutes at room temperature.
-
Expertise & Experience: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the competitive substrate (ATP) is introduced, which is critical for identifying non-ATP competitive or slowly binding inhibitors.
-
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration) to all wells to start the reaction. The final volume is now 10 µL.
-
Trustworthiness: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors. Screening at excessively high ATP levels will miss all but the most potent ATP-competitive compounds.
-
-
Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
Reaction Termination & Detection: Add 10 µL of the TR-FRET detection mix (containing Eu³⁺-antibody and SA-APC in stop buffer with EDTA) to all wells. The final volume is 20 µL.
-
Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor and donor wavelengths.
Data Analysis and Quality Control
1. Plate Layout: A robust plate map is essential for quality control.
| Wells | Content | Purpose |
| 1-16, 23-24 | Compound Library | Test Samples |
| 17-20 | DMSO only | Negative Control (0% Inhibition, High Signal) |
| 21-22 | Potent Inhibitor | Positive Control (100% Inhibition, Low Signal) |
2. Calculations:
-
Percent Inhibition: Calculated for each test well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))
-
Z'-Factor: This metric assesses the quality and robustness of the assay.[11][12] It is calculated from the control wells on each plate. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
3. Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS.[13][14] |
| 0 to 0.5 | Marginal | Usable, but may have a higher false hit rate.[13] |
| < 0 | Unsuitable | Assay requires significant optimization.[14] |
Part 2: Cell-Based HTS for Pathway Modulation
While biochemical assays confirm direct target engagement, cell-based assays are crucial for verifying that a compound is cell-permeable and can modulate its intended target in a physiological context.[15][16][17] Here, we propose a high-content imaging assay to measure the inhibition of the mTOR signaling pathway, a pathway frequently modulated by naphthyridinone derivatives.[6]
Principle of the High-Content p-S6 Assay
The mTOR kinase is a central regulator of cell growth and proliferation.[6] A key downstream event is the phosphorylation of the S6 ribosomal protein (S6). By treating cells with this compound, we can measure its ability to inhibit mTOR signaling by quantifying the decrease in phosphorylated S6 (p-S6). This is achieved using immunofluorescence with specific antibodies against both total S6 and p-S6. Automated microscopy and image analysis quantify the fluorescence intensity per cell, providing a robust, normalized readout of pathway inhibition.
Caption: Simplified mTOR signaling pathway.
Detailed Protocol (384-Well Imaging Format)
Materials:
-
Cancer cell line with active mTOR signaling (e.g., MCF-7, U-87 MG)
-
Cell culture medium, FBS, and supplements
-
384-well imaging plates (black, clear-bottom)
-
Formaldehyde solution (16%)
-
Triton X-100
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibodies: Rabbit anti-p-S6 (Ser235/236), Mouse anti-Total S6
-
Secondary Antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 647
-
Nuclear Stain: Hoechst 33342
Methodology:
-
Cell Seeding: Seed cells into 384-well imaging plates at a pre-optimized density (e.g., 2,500 cells/well in 40 µL) and allow them to adhere overnight.
-
Trustworthiness: Optimizing seeding density is critical. Too few cells provide poor statistics, while over-confluence can alter signaling pathways and lead to artifacts.
-
-
Compound Treatment: Add 50-100 nL of compounds (as prepared in the biochemical screen) to the cell plates. Incubate for a defined period (e.g., 2-24 hours).
-
Fixation: Carefully remove the medium and add 30 µL of 4% formaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash wells 3x with PBS. Add 30 µL of 0.2% Triton X-100 in PBS and incubate for 10 minutes.
-
Blocking: Wash wells 3x with PBS. Add 30 µL of Blocking Buffer and incubate for 1 hour.
-
Primary Antibody Staining: Remove blocking buffer and add 20 µL of primary antibody cocktail (anti-p-S6 and anti-Total S6 diluted in blocking buffer). Incubate overnight at 4°C.
-
Secondary Antibody Staining: Wash wells 3x with PBS. Add 20 µL of secondary antibody cocktail (containing Alexa Fluor secondaries and Hoechst stain). Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells 3x with PBS, leaving 50 µL of PBS in the final wash. Seal the plate and acquire images on a high-content imaging system. Acquire at least three channels: DAPI (Nuclei), FITC (p-S6), and Cy5 (Total S6).
Data Analysis and Hit Triage
-
Image Segmentation: Use image analysis software to identify individual cells based on the nuclear (Hoechst) stain.
-
Intensity Measurement: For each cell, measure the mean fluorescence intensity in the p-S6 (FITC) and Total S6 (Cy5) channels.
-
Ratio Calculation: The primary readout is the ratio of p-S6 to Total S6 intensity.
-
Expertise & Experience: This ratiometric approach normalizes for variations in cell size and S6 protein expression, dramatically increasing data quality and reducing well-to-well variability compared to measuring p-S6 alone.
-
-
Dose-Response Analysis: Hits from the primary screen should be re-tested in a concentration gradient to generate dose-response curves and determine IC₅₀ values.[18]
-
Cytotoxicity Flagging: The cell count (derived from the nuclear stain) should be monitored. A compound that shows a significant decrease in cell number at active concentrations may be cytotoxic and should be flagged for follow-up toxicity assays.
Conclusion
The protocols outlined in this guide provide a comprehensive, industry-standard framework for evaluating this compound and its analogs in a high-throughput setting. By combining a direct, target-based biochemical assay with a physiologically relevant cell-based pathway assay, researchers can efficiently identify and validate potent, cell-permeable inhibitors. The integrated quality control metrics, particularly the Z'-factor and ratiometric analysis, ensure the generation of reliable and actionable data, accelerating the hit-to-lead process in drug discovery.
References
-
An, W. F., & Tolliday, N. J. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. ([Link])
-
Gao, C., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. ([Link])
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. ([Link])
-
Eli Lilly & Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. ([Link])
-
Wang, T., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. Bioorganic & Medicinal Chemistry, 28(1), 115180. ([Link])
-
Zhang, W., et al. (2014). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][15][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6888–6903. ([Link])
-
Taipale, M., & Taipale, K. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. ([Link])
-
Gao, C., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry, 196, 112297. ([Link])
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. ([Link])
-
Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1162–1168. ([Link])
-
Iversen, P. W., et al. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 35(18), 3494–3497. ([Link])
-
GraphPad Software. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. ([Link])
-
An, W. F., & Tolliday, N. J. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. ([Link])
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. ([Link])
-
On HTS. (2023, December 12). Z-factor. ([Link])
-
Wikipedia. (n.d.). Z-factor. ([Link])
-
Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. ([Link])
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. ([Link])
-
Wikipedia. (n.d.). High-throughput screening. ([Link])
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. ([Link])
-
Evotec. (n.d.). Biochemical Assay Services. ([Link])
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ([Link])
-
Qian, C., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. ([Link])
-
Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. ([Link])
-
Gómez-Sintes, R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6271. ([Link])
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][15][19]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5735–5748. ([Link])
-
Szychowska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. ([Link])
-
Szychowska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. ([Link])
-
MySkinRecipes. (n.d.). This compound. ([Link])
-
Cancer Research UK. (n.d.). PARP Inhibitors. ([Link])
-
Gómez-Sintes, R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. ([Link])
-
Dziadkowiec, K. N., et al. (2013). PARP inhibitors: its role in treatment of cancer. Frontiers in Bioscience (Landmark ed.), 18, 1192–1204. ([Link])
-
Wikipedia. (n.d.). PARP inhibitor. ([Link])
-
Pilie, P. G., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Oncology, 12, 831252. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. htsc.wustl.edu [htsc.wustl.edu]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Biochemical Assays | Evotec [evotec.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. assay.dev [assay.dev]
- 15. Cell-Based Assays for High-Throughput Screening: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 16. marinbio.com [marinbio.com]
- 17. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Modifying the Acetyl Group of 3-Acetyl-1,6-naphthyridin-2(1H)-one: A Guide for Synthetic Diversification
Introduction: The Versatile 1,6-Naphthyridin-2(1H)-one Scaffold
The 1,6-naphthyridine nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science, with the 1,6-naphthyridin-2(1H)-one core, in particular, being present in over 17,000 documented compounds.[1][2] This scaffold is a key component in a wide array of biologically active molecules, including potent kinase inhibitors.[1][2] The 3-acetyl derivative, 3-Acetyl-1,6-naphthyridin-2(1H)-one, serves as a crucial starting material for the synthesis of a diverse library of analogues. The reactivity of the acetyl group, specifically the enolizable α-protons and the electrophilic carbonyl carbon, provides a rich platform for synthetic diversification.
This technical guide provides detailed application notes and protocols for three key transformations of the acetyl group of this compound: α-halogenation, Claisen-Schmidt condensation, and the Willgerodt-Kindler reaction. These modifications open avenues to a variety of functional groups and extended structures, significantly expanding the chemical space accessible from this versatile starting material.
I. α-Halogenation: Gateway to Further Functionalization
The introduction of a halogen at the α-position of the acetyl group transforms the methyl group into a versatile leaving group, paving the way for a host of nucleophilic substitution reactions. The resulting α-halo ketone is a key intermediate for the synthesis of α-amino ketones, α-hydroxy ketones, and various heterocyclic systems.[3]
Scientific Rationale
The α-protons of the acetyl group are acidic due to the electron-withdrawing effect of the carbonyl group and the adjacent aromatic naphthyridinone ring. In the presence of a suitable halogenating agent, an enol or enolate intermediate is formed, which then attacks the electrophilic halogen source.[3] For N-heterocyclic ketones, direct halogenation with elemental bromine or chlorine can be aggressive and lead to side reactions. A milder and more selective approach often involves the use of reagents like N-Bromosuccinimide (NBS) or copper(II) bromide.[3][4][5] Copper(II) bromide is particularly effective for the α-bromination of ketones, proceeding through a copper enolate intermediate.[5]
Protocol 1: α-Bromination of this compound
This protocol describes the synthesis of 3-(2-bromoacetyl)-1,6-naphthyridin-2(1H)-one.
Experimental Workflow
Caption: Workflow for the α-bromination of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethyl acetate and methanol (e.g., 10:1 v/v), add copper(II) bromide (2.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. The insoluble copper(I) bromide will precipitate. Filter the mixture through a pad of celite to remove the copper salts and wash the filter cake with ethyl acetate.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-(2-bromoacetyl)-1,6-naphthyridin-2(1H)-one by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Data for 3-(2-bromoacetyl)-1,6-naphthyridin-2(1H)-one
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 70-85% |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.8-9.0 (d, 1H), 8.4-8.6 (d, 1H), 7.8-8.0 (m, 2H), 4.9 (s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~190 (C=O, bromoacetyl), ~160 (C=O, lactam), ~35 (CH₂Br) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₇BrN₂O₂ |
II. Claisen-Schmidt Condensation: Building Chalcone Scaffolds
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, also known as chalcones, by reacting a ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[6][7] This reaction extends the conjugation of the system and provides a scaffold for further modifications, such as Michael additions or the synthesis of pyrimidine and pyrazole derivatives.
Scientific Rationale
The α-protons of the acetyl group of this compound are readily abstracted by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated chalcone.[7] The choice of solvent and base is crucial to ensure good yields and minimize side reactions. A solvent-free approach using solid NaOH has also been reported to be effective for similar reactions.[7]
Protocol 2: Synthesis of 3-(3-Aryl-acryloyl)-1,6-naphthyridin-2(1H)-ones (Chalcones)
This protocol outlines the base-catalyzed condensation of this compound with various aromatic aldehydes.
Reaction Scheme
Caption: General scheme for the Claisen-Schmidt condensation.
Step-by-Step Procedure
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Reaction: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure chalcone derivative.
Expected Data for Representative Chalcone Derivatives
| Ar-Group | Appearance | Yield | ¹H NMR (DMSO-d₆) Highlights |
| Phenyl | Yellow solid | 85-95% | δ (ppm): 7.5-8.0 (m, Ar-H and vinyl H) |
| 4-Chlorophenyl | Pale yellow solid | 80-90% | δ (ppm): 7.6-8.1 (m, Ar-H and vinyl H) |
| 4-Methoxyphenyl | Bright yellow solid | 88-98% | δ (ppm): 3.8 (s, 3H, OCH₃), 7.0-8.0 (m, Ar-H and vinyl H) |
III. Willgerodt-Kindler Reaction: From Ketone to Thioamide
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide by reacting it with elemental sulfur and a secondary amine, typically morpholine.[8] The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide, effectively achieving a formal oxidation and rearrangement of the acetyl group.
Scientific Rationale
The mechanism of the Willgerodt-Kindler reaction is complex but is believed to proceed through the formation of an enamine from the ketone and the secondary amine.[8] This enamine then reacts with sulfur. A series of rearrangements, likely involving thiirane intermediates, leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain, which is then converted to a thioamide.[8] The use of a high-boiling solvent or microwave irradiation can accelerate the reaction.[9]
Protocol 3: Willgerodt-Kindler Reaction of this compound
This protocol describes the conversion of this compound to the corresponding thioamide derivative.
Conceptual Workflow
Caption: Conceptual workflow for the Willgerodt-Kindler reaction.
Step-by-Step Procedure
-
Reaction Setup: In a reaction vessel suitable for heating (e.g., a sealed tube for microwave synthesis or a round-bottom flask with a reflux condenser for conventional heating), combine this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction:
-
Conventional Heating: Heat the mixture to reflux (around 120-130 °C) for 6-12 hours.
-
Microwave Irradiation: Heat the mixture in a sealed microwave reactor at a set temperature (e.g., 140 °C) for 15-30 minutes.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethanol and filter to remove any unreacted sulfur.
-
Isolation: Evaporate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to isolate the desired thioamide.
Expected Data for 2-(1,6-naphthyridin-2(1H)-on-3-yl)-N-morpholino-2-thioxoacetamide
| Parameter | Expected Value |
| Appearance | Yellow to orange solid |
| Yield | 50-70% |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.8-9.0 (d, 1H), 8.4-8.6 (d, 1H), 7.8-8.0 (m, 2H), 3.6-4.0 (m, 8H, morpholine), 4.5 (s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~195 (C=S), ~165 (C=O), ~160 (C=O, lactam) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₅N₃O₃S |
Conclusion
The protocols detailed in this guide provide robust starting points for the synthetic modification of the acetyl group on this compound. These transformations enable the generation of diverse molecular architectures, which are invaluable for structure-activity relationship studies in drug discovery and for the development of novel materials. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales.
References
-
Wikipedia. (2023). Willgerodt rearrangement. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-843. [Link]
-
Guan, Y. (2009). Willgerodt-Kindler Reaction. Michigan State University. [Link]
-
Bolm, C., & Es-Sayed, M. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7884. [Link]
-
Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 029, 89-96. [Link]
-
Wikipedia. (2023). Claisen–Schmidt condensation. [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-580. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10), 1029. [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Al-Omair, M. A., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a magnetic nanocatalyst. Journal of the Iranian Chemical Society. [Link]
-
Szychlińska, M., et al. (2023). Synthesis of Novel Benzo[b][6][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1729. [Link]
-
Reddy, T. R., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
-
El-Gaby, M. S. A., et al. (2000). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of the Chinese Chemical Society, 47(4A), 837-842. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Rayar, A., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 221. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. R Discovery. [Link]
-
Croix, C., et al. (2018). Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. The Royal Society of Chemistry. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Patel, R. B., et al. (2019). Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Baker, S. I., et al. (2025). A Green, Facile Method for Selective α‑Bromination of Flavanones. ACS Omega. [Link]
-
Baker, S. I., et al. (2025). A Green, Facile Method for Selective α‑Bromination of Flavanones. PMC. [Link]
-
Guan, X.-Y., et al. (2014). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. A Green, Facile Method for Selective α‑Bromination of Flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Green, Facile Method for Selective α‑Bromination of Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note and Protocol: A Scalable Synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Introduction: The Significance of the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridin-2(1H)-one moiety is a significant privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] Naphthyridines, as isomeric diazanaphthalenes, provide a versatile scaffold for ligand development across various therapeutic targets.[1] The specific compound, 3-Acetyl-1,6-naphthyridin-2(1H)-one, serves as a key intermediate in the synthesis of more complex molecules, making a robust and scalable synthetic route to this compound highly valuable for the drug discovery and development pipeline.
This application note provides a detailed, scalable protocol for the synthesis of this compound, drawing upon established synthetic methodologies for related heterocyclic systems. The presented protocol is designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability in a research and development setting.
Synthetic Strategy: A Modified Gould-Jacobs Approach
The synthesis of the target 1,6-naphthyridinone core can be efficiently achieved through a modified Gould-Jacobs reaction.[3][4][5][6] This classical method for quinoline synthesis can be adapted to naphthyridine synthesis by substituting aniline with an appropriate aminopyridine.[7] In this protocol, we will utilize 2-Amino-5-acetylpyridine as the key starting material, which will undergo condensation with a malonate derivative followed by a thermal cyclization to construct the bicyclic naphthyridinone system.
The overall synthetic transformation is depicted in the workflow diagram below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Amino-5-acetylpyridine | ≥98% | Commercially Available | Starting material for the pyridine ring.[8] |
| Diethyl 2-acetamidomalonate | ≥98% | Commercially Available | Provides the atoms for the new pyridinone ring.[9][10][11] |
| Dowtherm A | High Temperature Heat Transfer Fluid | Commercially Available | High-boiling solvent for thermal cyclization. |
| Ethanol | Anhydrous | Commercially Available | Solvent for the condensation reaction. |
| Hydrochloric Acid (HCl) | 1 M | Commercially Available | For pH adjustment during workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent. |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |
| Hexanes | ACS Grade | Commercially Available | Recrystallization solvent. |
Step-by-Step Procedure
Step 1: Condensation of 2-Amino-5-acetylpyridine with Diethyl 2-acetamidomalonate
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Amino-5-acetylpyridine (50.0 g, 0.367 mol) and anhydrous ethanol (500 mL).
-
Stir the mixture at room temperature until the 2-Amino-5-acetylpyridine is fully dissolved.
-
Add diethyl 2-acetamidomalonate (88.5 g, 0.407 mol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oil. This intermediate is used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, a high-temperature thermometer, and a distillation head, add Dowtherm A (500 mL).
-
Heat the Dowtherm A to 250 °C with stirring.
-
Slowly add the crude intermediate from Step 1 to the hot Dowtherm A over a period of 30 minutes. Caution: This step is exothermic and should be performed with care.
-
Maintain the reaction temperature at 250-260 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to below 100 °C.
-
Pour the cooled reaction mixture into a 2 L beaker containing hexanes (1 L) with vigorous stirring. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash the filter cake with hexanes (2 x 200 mL).
-
The crude product can be purified by recrystallization from hot ethanol to yield this compound as a solid.
Process Optimization and Safety Considerations
-
Temperature Control: The thermal cyclization step is highly temperature-dependent. Maintaining a consistent temperature is crucial for optimal yield and to minimize side product formation.[4]
-
Solvent Choice: Dowtherm A is used as the high-boiling solvent for the cyclization due to its thermal stability. Alternative high-boiling solvents can be explored, but their compatibility with the reaction conditions must be verified.
-
Work-up Procedure: The precipitation with hexanes is an effective method for initial product isolation. The purity of the final product is significantly improved by recrystallization.
-
Safety: The high temperatures used in the cyclization step require careful handling and appropriate safety measures. The reaction should be conducted in a robust chemical fume hood, and a blast shield is recommended. Dowtherm A can cause severe burns upon contact with skin.
Data Summary
| Parameter | Value |
| Starting Material (2-Amino-5-acetylpyridine) | 50.0 g |
| Reagent (Diethyl 2-acetamidomalonate) | 88.5 g |
| Condensation Temperature | Reflux (Ethanol) |
| Condensation Time | 12 hours |
| Cyclization Temperature | 250-260 °C |
| Cyclization Time | 2 hours |
| Expected Yield | 60-70% |
| CAS Number of Product | 52816-63-4[12][13] |
| Molecular Formula of Product | C₁₀H₈N₂O₂ |
| Molecular Weight of Product | 188.18 g/mol |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adapting the well-established Gould-Jacobs reaction, this method offers a reliable route to a valuable building block in medicinal chemistry. The detailed procedural steps and explanations for the experimental choices are intended to empower researchers to successfully implement and potentially further optimize this synthesis for their specific needs.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Al-Tel, T. H. (2012). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 17(9), 10846-10881. [Link]
-
Sztanke, K., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5648. [Link]
-
Kumar, A., & Kumar, R. (2020). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 11(10), 4763-4774. [Link]
-
Pipzine Chemicals. 2-Amino-5-acetylpyridine. [Link]
-
Organic Reactions. Gould-Jacobs Reaction. [Link]
-
Martinez, R., et al. (2012). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 17(11), 13051-13061. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Diethyl Acetamidomalonate: Synthesis and Application Analysis. [Link]
-
Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 5947. [Link]
-
Baldwin, J. J., et al. (1976). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry, 41(14), 2327-2331. [Link]
- Google Patents.
-
ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link]
-
ChemBK. Diethyl-2-acetamidomalonate. [Link]
-
Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive, 3(4), 843-847. [Link]
- Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
-
Organic Syntheses. Diethyl acetamidomalonate. [Link]
-
ACS Publications. A novel naphthyridinone synthesis via enamine cyclization. [Link]
-
The Royal Society of Chemistry. Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. [Link]
-
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
INDOFINE Chemical Company, Inc. This compound. [Link]
-
ResearchGate. (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. [Link]
-
National Institutes of Health. Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]
-
RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
-
National Institutes of Health. Naphthyridinone. [Link]
-
ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]
- 9. nbinno.com [nbinno.com]
- 10. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. This compound | 52816-63-4 [m.chemicalbook.com]
- 13. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
Analytical methods for quantifying 3-Acetyl-1,6-naphthyridin-2(1H)-one
An Application Note on the Quantitative Analysis of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Abstract
This technical guide provides detailed analytical methodologies for the precise and accurate quantification of this compound, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the importance of this molecular scaffold in medicinal chemistry, this document outlines two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices and adherence to international validation standards.
Introduction: The Analytical Imperative for a Privileged Scaffold
The 1,6-naphthyridin-2(1H)-one core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities.[1] this compound (CAS: 52816-63-4; Formula: C₁₀H₈N₂O₂) serves as a critical starting material and intermediate in the synthesis of these novel therapeutic agents.[2][3] The efficacy, safety, and quality of the final active pharmaceutical ingredient (API) are directly dependent on the purity and integrity of such precursors.
Therefore, robust and reliable analytical methods for the quantification of this intermediate are paramount. Such methods are essential for:
-
Quality Control: Ensuring the identity, purity, and strength of the intermediate before its use in downstream synthesis.
-
Process Chemistry: Optimizing reaction conditions and monitoring yield and impurity profiles.
-
Stability Studies: Assessing the degradation of the compound under various storage conditions.
-
Pharmacokinetic (PK) Studies: In early drug discovery, quantifying residual intermediate or its metabolites in biological matrices.
This application note presents a framework for selecting and implementing the appropriate analytical technology based on the specific analytical challenge, from high-concentration assay to trace-level bioanalysis.
Method Selection: Matching Technology to Analytical Goals
The choice of an analytical technique is governed by the required sensitivity, selectivity, and the nature of the sample matrix. For a chromophoric, heterocyclic molecule like this compound, chromatographic techniques are the gold standard.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most versatile and widely adopted method for the quantitative analysis of pharmaceutical compounds.[4] It is ideal for assay and purity testing of the neat substance or in simple formulations where concentration levels are high and the matrix is relatively clean. Its robustness, cost-effectiveness, and high precision make it the workhorse of quality control laboratories.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification is required, particularly in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the indispensable tool.[4][5] Its unparalleled sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, allow for accurate measurement even in the presence of significant interferences.[6][7] This is crucial for bioanalytical studies supporting drug development.[5]
The following diagram illustrates the decision-making workflow for selecting the appropriate analytical method.
Caption: Workflow for selecting the appropriate analytical method.
The Foundation of Trust: Method Validation Principles
Every protocol described herein is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R2).[8][9][10] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[9] A validated method ensures data integrity, a non-negotiable aspect of drug development.
The core performance characteristics to be evaluated are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria (for Assay) |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[8] | Peak purity analysis (UV) or lack of interfering peaks at the analyte's retention time. For MS, no interfering signals in blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11] | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of test results to the true value, often expressed as percent recovery of a known amount of analyte.[8] | 98.0% to 102.0% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% Intermediate Precision (Inter-assay): RSD ≤ 2.0% |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Protocol 1: Quantification by HPLC-UV
This protocol is optimized for the assay and purity determination of this compound as a raw material or in a simple formulation.
Principle
The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. A stationary phase with C18-bonded silica provides hydrophobic retention. The analyte is detected and quantified by its ultraviolet absorbance, leveraging the conjugated π-electron system of the naphthyridinone ring.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical balance (5 decimal places).
-
Volumetric glassware (Class A).
-
HPLC grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), analytical grade.
-
Reference Standard: this compound (Purity ≥ 99.5%).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard column for good resolution and efficiency with N-heterocycles.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid acts as an ion-suppressor to ensure sharp, symmetrical peak shapes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient elution ensures that both polar and non-polar impurities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 254 nm and 320 nm | 254 nm provides a general response for aromatic compounds. 320 nm may offer more selectivity based on the specific chromophore. A PDA detector is recommended to assess peak purity. |
Procedure
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 ACN:Water mixture (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 0.01 to 0.2 mg/mL).
-
Sample Preparation (Target: 0.1 mg/mL): Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter if necessary.
-
Analysis: Inject the blank (diluent), calibration standards, and samples.
-
Data Processing: Construct a linear regression calibration curve of peak area versus concentration. Determine the concentration of the analyte in the sample preparations from this curve.
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in a complex matrix, such as plasma, for bioanalytical applications.
Principle
High-performance liquid chromatography is used to separate the analyte from matrix components. Detection is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This highly specific process virtually eliminates matrix interference, providing exceptional sensitivity.[6][7]
Caption: Workflow for LC-MS/MS method development and validation.
Instrumentation and Materials
-
LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[12]
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., D3-3-Acetyl-1,6-naphthyridin-2(1H)-one) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Sample preparation materials: Protein precipitation plates or Solid Phase Extraction (SPE) cartridges.
Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Analyte | This compound | MW: 188.18 |
| Ionization Mode | ESI Positive | The two nitrogen atoms are readily protonated. |
| Precursor Ion (Q1) | m/z 189.2 | [M+H]⁺ |
| Product Ion (Q3) | m/z 147.1 (Quantifier) | Hypothetical loss of acetyl group (-CH₂CO, 42 Da) |
| Product Ion (Q3) | m/z 119.1 (Qualifier) | Hypothetical loss of acetyl and CO (-C₂H₂O₂, 70 Da) |
| Collision Energy (CE) | To be optimized empirically | Typically 15-35 eV. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |
Note: The product ions and collision energies are illustrative and must be determined experimentally during method development.
Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm (UPLC compatible)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 2-minute fast gradient from 5% to 95% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Procedure
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample in a 96-well plate, add 150 µL of Acetonitrile containing the internal standard (e.g., at 50 ng/mL). b. Mix thoroughly and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a clean plate for injection.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of the analyte into blank plasma and processing them alongside the unknown samples.
-
Analysis and Data Processing: Inject the processed samples. Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The analytical methods detailed in this document provide a comprehensive and validated framework for the quantification of this compound. The HPLC-UV method offers a robust and precise solution for routine quality control applications. For demanding bioanalytical studies requiring high sensitivity, the LC-MS/MS method delivers accurate and reliable results in complex matrices. Adherence to the principles of method validation outlined herein will ensure that the data generated is fit for purpose and meets the rigorous standards of the pharmaceutical industry.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Connolly, P. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science.
- Intertek. (n.d.). LC-MS Method Development.
- Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society.
- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
- Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
- NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Kumar, V., et al. (2021). Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. Journal of Fluorescence, 31(2), 327-338.
- Pharma Approach. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.
- RJ Wave. (2025). Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications.
- Victor, P., et al. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Analytica Chimica Acta.
- El-Beqqali, A., Kczarty, K., & Abdel-Rehim, M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SN Applied Sciences, 2(6).
- INDOFINE Chemical Company, Inc. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Iriepa, I., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(23), 5756.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound [myskinrecipes.com]
- 4. rjwave.org [rjwave.org]
- 5. LC-MS Method Development [intertek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nebiolab.com [nebiolab.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through a variation of the Friedländer annulation.[1][2] This reaction involves the condensation of an ortho-amino-substituted pyridine aldehyde with a compound containing a reactive α-methylene group, in this case, a β-ketoester or a related acetyl-containing substrate. While theoretically straightforward, this reaction is often sensitive to various parameters that can influence yield, purity, and the formation of side products. This guide will address the most common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the Friedländer annulation, which involves the reaction of 2-amino-5-methylnicotinaldehyde with ethyl acetoacetate or a similar acetylating agent.[2][3] This reaction is typically catalyzed by an acid or a base and proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic naphthyridinone ring system.
Q2: What are the critical parameters to control for a successful synthesis?
Several factors are crucial for the successful synthesis of this compound:
-
Purity of Starting Materials: Impurities in either the 2-amino-5-methylnicotinaldehyde or the acetylating agent can lead to the formation of side products and significantly lower the yield.[4]
-
Reaction Temperature: The temperature must be carefully controlled to balance the rate of reaction with the potential for side reactions or degradation of the product.[1]
-
Choice of Catalyst: Both acid and base catalysts can be employed, and the choice will depend on the specific substrates and desired reaction conditions. Common catalysts include piperidine, sodium ethoxide, or Lewis acids.[2][5]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. High-boiling point aprotic solvents like DMF or DMSO are often used.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting materials, intermediates, and the final product. The disappearance of the limiting starting material and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in organic synthesis.[4] The following decision tree and table provide a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
| Potential Cause | Recommended Solution | Justification |
| Impure Starting Materials | Verify the purity of 2-amino-5-methylnicotinaldehyde and ethyl acetoacetate using NMR or melting point analysis. Purify if necessary. | Impurities can inhibit the reaction or lead to the formation of undesired side products, consuming the starting materials.[4] |
| Suboptimal Reaction Temperature | If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. If side products are observed, consider lowering the temperature. | The Friedländer annulation is temperature-sensitive. Too low a temperature will result in a slow reaction rate, while too high a temperature can cause degradation or side reactions.[1] |
| Incorrect Catalyst or Catalyst Loading | If using a base catalyst like piperidine, ensure it is fresh. If using a Lewis acid, ensure it is anhydrous. Optimize the catalyst loading (typically 5-10 mol%). | The catalyst is crucial for promoting both the initial condensation and the subsequent cyclization. An inactive or incorrect amount of catalyst will stall the reaction.[1] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, consider switching to a more polar aprotic solvent such as DMF, DMSO, or NMP. | For the reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to a heterogeneous mixture and a slow, incomplete reaction.[1] |
| Atmospheric Moisture | While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if using moisture-sensitive reagents or catalysts. | Moisture can hydrolyze certain catalysts or react with intermediates, leading to lower yields.[4] |
Problem 2: Formation of Multiple Products/Side Products
The appearance of multiple spots on a TLC plate indicates the formation of side products.
Common Side Reactions and Their Mitigation
Caption: Common Side Reactions and Mitigation Strategies.
| Side Product | Plausible Cause | Suggested Action |
| Self-condensation of Ethyl Acetoacetate | Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen or acyloin-type condensation).[6][7] | Add the ethyl acetoacetate slowly to the reaction mixture to maintain a low concentration. Alternatively, use the 2-amino-5-methylnicotinaldehyde in slight excess. |
| Dimerization of 2-amino-5-methylnicotinaldehyde | The amino and aldehyde functionalities can react intermolecularly, especially at high concentrations and temperatures. | Maintain a moderate reaction temperature and ensure the reaction mixture is well-stirred to promote the desired intermolecular reaction with ethyl acetoacetate. |
| Incomplete Cyclization (Enamine Intermediate) | The reaction may stall after the initial condensation, leaving the enamine intermediate as a major component. | Increase the reaction time or temperature to promote the intramolecular cyclization. A stronger acid or base catalyst may also be required. |
Problem 3: Difficult Purification
Even with a good yield, purification can be challenging.
| Issue | Recommended Approach |
| Product is an oil or does not crystallize | Try co-evaporation with a solvent in which the product is sparingly soluble (e.g., hexanes or diethyl ether) to induce precipitation. If this fails, column chromatography is the best alternative. |
| Product is insoluble and precipitates from the reaction mixture | This can be advantageous. Filter the crude product and wash thoroughly with a solvent that dissolves the starting materials and impurities but not the product (e.g., cold ethanol or diethyl ether). |
| Product co-elutes with impurities during column chromatography | Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel) if baseline separation is not achievable. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization.
-
To a solution of 2-amino-5-methylnicotinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, 5-10 mL per mmol of aldehyde) add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Expect characteristic signals for the aromatic protons on the naphthyridine core, a singlet for the acetyl methyl group (around 2.5-2.7 ppm), and a broad singlet for the N-H proton.[8][9][10] |
| ¹³C NMR | Look for signals corresponding to the carbonyl carbons of the acetyl group (around 195-200 ppm) and the lactam (around 160-165 ppm), in addition to the aromatic carbons.[9][10] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈N₂O₂) should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the acetyl C=O stretch (around 1680 cm⁻¹), and the lactam C=O stretch (around 1650 cm⁻¹) should be present.[9] |
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- ResearchGate. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones.
- ChemicalBook. 2-Amino-5-methylnicotinaldehyde | 1023814-35-8.
- The Royal Society of Chemistry. one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H).
- Acyloin Condens
- ResearchGate. (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
- PMC. 1,6-Naphthyridin-2(1H)
-
MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)- one.
- Chemistry LibreTexts. 12.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- The Journal of Organic Chemistry.
- MDPI. Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
- Organic Chemistry Portal.
- Chemistry LibreTexts. 23.
- JOCPR.
- New Journal of Chemistry (RSC Publishing). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- Journal of Chemical Technology and Metallurgy. SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS Marin Marinov1, Maria Frenkeva2, Emilia Naydenova3, P.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-methylnicotinaldehyde | 1023814-35-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bspublications.net [bspublications.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. jocpr.com [jocpr.com]
- 10. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Synthesis of 1,6-Naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. The following question-and-answer format directly addresses specific issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting a Friedländer-type synthesis of a substituted 1,6-naphthyridin-2(1H)-one and I'm observing a mixture of products that are difficult to separate. What is the likely cause and how can I improve the regioselectivity?
A1: The formation of a mixture of products in a Friedländer annulation is a classic regioselectivity challenge, especially when using unsymmetrical ketones or substituted 2-aminopyridine precursors.
The reaction between a 2-aminopyridine derivative with an α-carbonyl group and an unsymmetrical ketone can proceed through two different enolate or enamine intermediates, leading to the formation of regioisomeric naphthyridinone products. For instance, the reaction of a 4-amino-3-acylpyridine with an unsymmetrical ketone can result in two different cyclization pathways, yielding distinct isomers.[1][2]
Troubleshooting & Optimization:
Controlling the regioselectivity hinges on directing the reaction to favor the formation of one enolate/enamine intermediate over the other. This can be achieved by carefully selecting the catalyst and reaction conditions.
-
Catalyst Selection: The choice of catalyst is paramount in controlling regioselectivity. While traditional acid or base catalysis often yields mixtures, specific amine catalysts can promote the formation of the kinetic enamine intermediate, leading to a higher yield of the desired regioisomer.[3]
| Catalyst | Typical Regioisomeric Ratio (Product A : Product B) | Reference |
| Standard Acid/Base | Often near 1:1, difficult to control | [1] |
| Pyrrolidine | Can significantly favor one isomer | [3] |
| TABO* | Can provide excellent selectivity | [3] |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
-
Reaction Conditions: Temperature and the rate of addition of the ketone can also influence the product ratio. Lower temperatures and slow addition of the ketone often favor the kinetic product.
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Annulation
-
To a solution of the 2-aminopyridine precursor in a suitable solvent (e.g., toluene, ethanol), add the amine catalyst (e.g., pyrrolidine, 0.2 equivalents).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add the unsymmetrical ketone (1.1 equivalents) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.[4]
Click to view the DOT script for the Friedländer Annulation Regioselectivity diagram
Caption: Control of Regioselectivity in Friedländer Annulation.
Q2: My reaction to form a 1,6-naphthyridin-2(1H)-one via a Gould-Jacobs or Conrad-Limpach type reaction is giving me a low yield of the desired product and another major side product. What could be the issue?
A2: In Gould-Jacobs and Conrad-Limpach reactions, the formation of an isomeric side product is a common issue, largely dependent on the reaction temperature. These reactions typically involve the condensation of an aminopyridine with a β-ketoester or a related species.[5][6]
The aminopyridine can react with either the keto or the ester carbonyl of the β-ketoester. The initial product of the reaction of an aniline with a β-ketoester at room temperature is the kinetic product, the β-aminoacrylate.[6] Subsequent cyclization leads to the 4-hydroxyquinoline (in the case of anilines). However, at higher temperatures, the reaction can favor the formation of the thermodynamically more stable β-ketoanilide, which upon cyclization, yields the isomeric 2-hydroxyquinoline (the "Knorr product").[6] A similar principle applies to the synthesis of 1,6-naphthyridin-2(1H)-ones from aminopyridines.
High temperatures required for the thermal cyclization step in the Gould-Jacobs reaction can also lead to product decomposition.[7]
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. A thorough optimization of the cyclization temperature is necessary. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction for the formation of the desired product and any side products.
-
Solvent Choice: The use of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can improve yields in the cyclization step by allowing for a more controlled heating process.[8]
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes offer better control over the reaction temperature and significantly reduce reaction times, potentially minimizing the formation of degradation products.[9]
Click to view the DOT script for the Gould-Jacobs/Conrad-Limpach Side Product Formation diagram
Caption: Temperature-Dependent Side Product Formation.
Q3: I have isolated a significant amount of a high-molecular-weight side product in my 1,6-naphthyridin-2(1H)-one synthesis, particularly after a thermal decarboxylation step. What is this byproduct and how can I avoid it?
A3: The high-molecular-weight byproduct is likely a dimer of your desired 1,6-naphthyridin-2(1H)-one.
One specific instance where dimer formation has been reported is during the thermal decarboxylation of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid.[4] This suggests that under high-temperature conditions, intermolecular reactions can compete with the desired intramolecular process. The exact mechanism of dimerization can vary, but it often involves the reaction of a reactive intermediate with a molecule of the final product or another intermediate.
Troubleshooting & Optimization:
-
Milder Decarboxylation Conditions: Explore alternative, lower-temperature methods for decarboxylation. This could involve the use of specific catalysts or performing the reaction in a high-boiling solvent that allows for better temperature control.
-
Reaction Concentration: Running the reaction at a lower concentration may disfavor the intermolecular dimerization reaction.
-
Purification: If dimer formation is unavoidable, purification is necessary. Due to the significant difference in molecular weight and polarity, the dimer can often be separated from the desired monomeric product by column chromatography or careful recrystallization.
Purification Protocol: Separation of Monomer from Dimer
-
Column Chromatography:
-
Adsorb the crude reaction mixture onto silica gel.
-
Elute with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The less polar monomer should elute before the more polar dimer.[4]
-
-
Recrystallization:
-
Screen various solvents to find one in which the monomer has good solubility at elevated temperatures and poor solubility at room temperature, while the dimer remains either insoluble or highly soluble. Common solvents for recrystallization of N-heterocycles include ethanol, isopropanol, acetonitrile, or mixtures with water.[10]
-
References
-
Abonia, R., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of the Brazilian Chemical Society, 23, 1155-1162. Available at: [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. Available at: [Link]
-
Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. Available at: [Link]
-
Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]
-
MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]
-
ResearchGate. (2023). Regioselectivity of Friedländer Quinoline Syntheses. Available at: [Link]
-
ResearchGate. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from: [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from: [Link]
-
Molecules. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2'-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. 28(16), 6092. Available at: [Link]
-
ResearchGate. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Available at: [Link]
-
National Institutes of Health. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Tetrahedron Letters, 49(38), 5491-5493. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing Synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield for this compound is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge in heterocyclic synthesis and can be attributed to several factors. Let's break down the potential causes and solutions systematically. The synthesis of the 1,6-naphthyridin-2(1H)-one core often involves the cyclization of a substituted pyridine precursor.[1][2][3] The efficiency of this key step is highly dependent on reaction conditions.
Potential Causes & Solutions:
-
Incomplete Cyclization: The ring-closing step to form the bicyclic naphthyridine system may not be going to completion.
-
Troubleshooting:
-
Increase Reaction Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS.
-
Prolong Reaction Time: If the reaction is kinetically slow, extending the reaction time can lead to higher conversion. Monitor the reaction at regular intervals to determine the point of maximum product formation and avoid potential decomposition.
-
Choice of Base/Catalyst: The nature of the base or catalyst is critical. If using a base-catalyzed condensation, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium ethoxide.[3] For acid-catalyzed cyclizations, a stronger acid or a Lewis acid might be beneficial.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant can lead to undesired side reactions.
-
Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the formation of thermally induced byproducts.
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
-
Sub-optimal Solvent: The polarity and boiling point of the solvent play a crucial role in reaction kinetics and solubility of reactants and intermediates.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and boiling points. High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often effective for this type of cyclization.
-
Azeotropic Water Removal: If the reaction generates water as a byproduct (e.g., in a condensation step), using a Dean-Stark apparatus with a suitable solvent (like toluene or xylene) can drive the equilibrium towards the product.
-
-
Optimized Starting Conditions (Example):
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity 4-aminonicotinaldehyde derivative | Purity of starting materials is paramount for clean reactions. |
| Reagent | Ethyl acetoacetate | Common C3-C4 building block for the acetyl group and carbonyl. |
| Catalyst | Piperidine or Pyrrolidine | Basic catalyst to promote the initial Knoevenagel condensation. |
| Solvent | Ethanol or Toluene | Ethanol is a good polar protic solvent; Toluene allows for azeotropic water removal. |
| Temperature | Reflux | To provide sufficient energy for cyclization. |
Question 2: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. How can I minimize byproduct formation?
Answer:
The presence of multiple byproducts is a common issue, often stemming from the reactivity of the starting materials and intermediates. The key is to control the reaction pathway to favor the formation of the desired this compound.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of Reactants: The acetyl-containing reagent (e.g., ethyl acetoacetate) can undergo self-condensation under basic conditions.
-
Mitigation:
-
Slow Addition: Add the acetyl-containing reagent slowly to the reaction mixture containing the aminopyridine and the catalyst. This keeps the instantaneous concentration of the self-condensing reagent low.
-
Order of Addition: Add the base or catalyst to the mixture of the aminopyridine and the acetyl-containing reagent, rather than pre-mixing the base with the acetyl compound.
-
-
-
Formation of Isomeric Products: Depending on the substitution pattern of the pyridine precursor, cyclization could potentially occur at different positions, leading to isomeric naphthyridinones.
-
Mitigation:
-
Careful Selection of Starting Materials: Utilize a pyridine precursor with appropriate directing groups that favor cyclization at the desired position.
-
Reaction Condition Optimization: Temperature and catalyst can influence the regioselectivity of the cyclization. A systematic optimization of these parameters is recommended.
-
-
-
Incomplete Cyclization and Intermediate Accumulation: The open-chain intermediate prior to the final ring closure may be stable enough to be observed on the TLC.
-
Mitigation: As discussed in Question 1, ensure the reaction conditions (temperature, time, catalyst) are sufficient to drive the reaction to completion.
-
Troubleshooting Workflow for Byproduct Minimization:
Caption: Workflow for minimizing byproduct formation.
Question 3: The final product, this compound, is difficult to purify. What are some effective purification strategies?
Answer:
Purification can indeed be challenging, especially if the product has similar polarity to the remaining starting materials or byproducts.
Recommended Purification Protocols:
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol, or ethyl acetate).
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Solvent Screening for Crystallization:
-
| Solvent System | Observation | Suitability |
| Ethanol/Water | Good for inducing precipitation. | High |
| Ethyl Acetate/Hexane | Effective for products of medium polarity. | Medium-High |
| Dichloromethane/Methanol | Can be effective but may require careful control of solvent ratios. | Medium |
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography is the next logical step.
-
Protocol:
-
Solvent System Selection: Use TLC to determine an optimal solvent system that gives good separation between your product and impurities (an Rf value of 0.2-0.4 for the product is ideal). A gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Dry Loading: For compounds that are not very soluble in the initial eluent, adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution.
-
-
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological assays, preparative HPLC can be employed. This is generally a lower-throughput and more expensive option.
Purification Decision Tree:
Caption: Decision tree for purification strategies.
Experimental Protocols
General Procedure for the Synthesis of this compound:
This protocol is a generalized starting point. Optimization of specific parameters may be required based on your specific substituted precursors.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-aminopyridine derivative (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or toluene (5-10 mL per mmol of the limiting reagent).
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the flask.
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Wash the solid with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.
References
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones - ResearchGate. Available at: [Link]
-
one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H) - The Royal Society of Chemistry. Available at: [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity - PMC - NIH. Available at: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][5]naphthyridin-2(1H)-one. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]
-
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - NIH. Available at: [Link]
-
This compound - INDOFINE Chemical Company, Inc. Available at: [Link]
-
(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. Available at: [Link]
-
Synthesis, Reactions, and Biological Activity of Benzo[h][4][5]naphthyridine Derivatives. Available at: [Link]
-
Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][4][5]naphthyridines - PMC - NIH. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]
Sources
Technical Support Center: Enhancing the Yield of 3-Acetyl-1,6-naphthyridin-2(1H)-one Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable heterocyclic compound. Our goal is to provide in-depth, experience-driven advice to help you improve your reaction yields and obtain a high-purity product.
I. Overview of Synthetic Strategies
The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold is a well-established area of heterocyclic chemistry, with two primary approaches dominating the landscape: construction from a preformed pyridine ring or from a preformed pyridone ring.[1][2] The introduction of a 3-acetyl group presents specific challenges that require careful consideration of starting materials and reaction conditions.
A plausible and commonly employed route for the synthesis of 3-substituted 1,6-naphthyridin-2(1H)-ones involves the condensation of a suitably substituted 4-aminopyridine with a β-keto ester, a variant of the Conrad-Limpach-Knorr synthesis.[3][4] In the case of this compound, this would typically involve the reaction of a 4-aminopyridine derivative with ethyl acetoacetate or a similar β-dicarbonyl compound.
Below is a general representation of this synthetic approach:
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Cyclization: The thermal or acid-catalyzed cyclization step is often the most challenging and can be a major contributor to low yields.[5] High temperatures are typically required, which can also lead to degradation of the starting materials or product.
-
Side Reactions: The formation of regioisomers, such as the corresponding 4-oxo product, is a common side reaction in similar syntheses like the Conrad-Limpach reaction.[6] Additionally, self-condensation of the β-keto ester can reduce the amount of reactant available for the desired transformation.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature are critical. An inappropriate solvent can lead to poor solubility of reactants, while an incorrect catalyst may result in low conversion rates.[7]
Solutions:
| Parameter | Recommendation | Rationale |
| Cyclization Conditions | Gradually increase the reaction temperature in 10-15 °C increments. Consider using a high-boiling point solvent like Dowtherm A or diphenyl ether to achieve the necessary temperature for cyclization. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields. | Ensures sufficient energy input for the intramolecular cyclization while minimizing thermal degradation by shortening reaction times. |
| Catalyst Selection | For acid-catalyzed cyclization, screen different acids such as polyphosphoric acid (PPA), sulfuric acid, or triflic acid. The concentration of the acid is also a critical parameter to optimize.[6] | The strength and concentration of the acid catalyst can significantly influence the rate of cyclization and suppress side reactions. |
| Solvent Choice | Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature. For the initial condensation step, solvents like ethanol or toluene are often effective. For the high-temperature cyclization, a high-boiling point, inert solvent is crucial. | Good solubility ensures a homogeneous reaction mixture, leading to more efficient reaction kinetics. |
| Control of Side Reactions | To minimize self-condensation of the β-keto ester, it can be added slowly to the reaction mixture containing the aminopyridine. To control the formation of regioisomers, carefully select the cyclization conditions (e.g., kinetic vs. thermodynamic control).[4] | Slow addition of the β-keto ester maintains a low concentration, disfavoring self-condensation. Reaction conditions can favor the formation of one regioisomer over another. |
Q2: I am observing the formation of multiple byproducts that are difficult to separate from my desired product. What are these byproducts and how can I minimize them?
Potential Byproducts:
-
4-Oxo Regioisomer: As mentioned, the formation of the 4-oxo isomer is a common issue in related quinoline and naphthyridinone syntheses.[6]
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of the starting aminopyridine and/or β-keto ester in the crude product.
-
Polymeric Materials: At high temperatures, especially in the presence of strong acids, polymerization of starting materials or intermediates can occur, leading to intractable tars.
Minimization Strategies:
Caption: Strategies for minimizing byproduct formation.
-
Reaction Monitoring: Closely monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Purification Strategy: Developing a robust purification protocol is essential. Column chromatography using a carefully selected solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes) is often effective. Recrystallization from a suitable solvent can also be used to improve the purity of the final product.
Q3: The purification of my final product is challenging. What are some effective methods?
Purification Protocols:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution is often necessary to separate the desired product from closely related impurities. Start with a non-polar solvent system (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol.
-
-
Recrystallization:
-
Solvent Screening: Identify a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of heterocyclic compounds include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water.
-
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, an aqueous workup involving acid and base washes can be an effective preliminary purification step.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the cyclization step?
The optimal temperature can vary depending on the specific substrate and solvent used, but it is typically in the range of 200-250 °C.[5] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions.
Q2: Can I use a different β-dicarbonyl compound instead of ethyl acetoacetate?
Yes, other β-keto esters or β-diketones can be used, which will result in different substituents at the 3-position. For the synthesis of the 3-acetyl derivative, ethyl acetoacetate is the most direct choice. If you are aiming for other 3-acyl derivatives, the corresponding β-keto ester would be the appropriate starting material.
Q3: Is an inert atmosphere necessary for this reaction?
While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially during the high-temperature cyclization step. This can help prevent oxidative side reactions and the formation of colored impurities.
Q4: How can I confirm the structure of my final product?
Standard analytical techniques should be used to confirm the structure and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl groups of the acetyl and pyridone moieties.
-
Melting Point: A sharp melting point is an indicator of high purity. The reported melting point for this compound is >300°C (dec).[8]
IV. Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on common methods for the synthesis of substituted 1,6-naphthyridin-2(1H)-ones and should be optimized for your specific laboratory conditions.
Step 1: Condensation of 4-Aminopyridine with Ethyl Acetoacetate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol or toluene).
-
Add ethyl acetoacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting 4-aminopyridine is consumed.
-
Cool the reaction mixture to room temperature. The intermediate enamine may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure.
Step 2: Thermal Cyclization
-
Place the crude intermediate from Step 1 into a high-temperature reaction vessel.
-
Add a high-boiling point solvent (e.g., Dowtherm A).
-
Heat the mixture to 240-250 °C with stirring.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product.
-
Collect the solid by vacuum filtration and wash with hexanes.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Alternatively, recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure this compound.
V. References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
ResearchGate. (n.d.). Synthetic approach for 1,6-naphthyridin-2(1H)-one (13) from a preformed 4-aminopyridine (23). [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10), 1029. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Technical Support Center: Purification of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for the purification of 3-Acetyl-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful isolation of this compound. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to Purification Challenges
This compound is a heterocyclic compound with a high melting point (>300°C) and limited solubility in many common organic solvents, which can present significant challenges during purification.[1] Its synthesis, likely proceeding through a variation of the Gould-Jacobs reaction, can introduce several impurities that may be difficult to separate due to their structural similarity to the target molecule.[2][3][4] The off-white appearance of commercially available batches with 95% purity suggests that colored impurities are a common issue.[5]
This guide will provide a structured approach to troubleshooting common purification problems, offering detailed protocols and the scientific rationale behind them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: My crude product is a dark, oily residue instead of a solid.
Question: After the reaction work-up, I obtained a dark, viscous oil, but I was expecting a solid. What could be the cause, and how do I proceed?
Answer:
Probable Causes:
-
Incomplete Cyclization: The synthesis of the naphthyridinone ring is a high-temperature cyclization. If the reaction did not go to completion, you may have a significant amount of the uncyclized intermediate, which is likely more soluble and less crystalline.
-
Presence of High-Boiling Point Solvents: Residual high-boiling point solvents used in the reaction (e.g., diphenyl ether, Dowtherm A) can trap the product and prevent crystallization.
-
Formation of Polymeric Byproducts: At high temperatures, starting materials or the product itself can sometimes polymerize, leading to tarry residues.
Step-by-Step Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. If you suspect a high-boiling point solvent, consider a co-evaporation step with a lower-boiling point solvent like toluene or xylenes (3 x 50 mL).
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether) and scratching the flask's inner surface with a glass rod. This can provide nucleation sites for crystal growth.
-
"Solvent Shock": If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or a mixture with methanol). Then, add a large volume of a non-polar anti-solvent (e.g., cold hexanes or pentane) rapidly with vigorous stirring. This sudden change in polarity can often precipitate the product as a solid.
-
Aqueous Wash: If the oil is soluble in a water-immiscible solvent, perform an aqueous wash to remove any highly polar, water-soluble impurities that might be inhibiting crystallization.
-
Characterization: If a solid still does not form, it is crucial to analyze the oil by TLC and ¹H NMR to determine if the desired product is present and to identify the major impurities.
Problem 2: I am seeing multiple spots on TLC, and they are difficult to separate.
Question: My crude product shows multiple spots on the TLC plate, and they are very close together. How can I improve the separation?
Answer:
Probable Causes:
-
Structurally Similar Impurities: Side products from the synthesis, such as isomers or partially reacted starting materials, will have similar polarities to the desired product.
-
Inappropriate TLC Solvent System: The chosen eluent may not have the optimal polarity to resolve the components of the mixture.
Step-by-Step Troubleshooting Protocol:
-
Optimize the TLC Solvent System:
-
Start with a standard solvent system: A good starting point for compounds of this type is a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexanes.[6]
-
Adjust the polarity: If the spots are all near the baseline, increase the polarity of the eluent (increase the proportion of ethyl acetate). If they are all near the solvent front, decrease the polarity (increase the proportion of hexanes).
-
Try different solvent systems: If you cannot achieve good separation with ethyl acetate/hexanes, try other solvent combinations. For polar compounds, a small amount of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) can be very effective.
-
Consider a ternary system: Adding a third solvent can sometimes fine-tune the separation. For example, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve the spot shape and resolution.
-
-
Column Chromatography Strategy:
-
Once an optimal solvent system is identified by TLC, it can be adapted for column chromatography. Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen TLC solvent system for the best separation on a silica gel column.
-
Dry Loading: Due to the limited solubility of this compound, dry loading onto the column is recommended. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, remove the solvent under vacuum, and then carefully add the dry powder to the top of the column.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography.
-
Problem 3: My purified product is still colored (yellow/brown).
Question: After column chromatography and/or recrystallization, my product is still not a white solid. What is causing the color, and how can I remove it?
Answer:
Probable Causes:
-
Trace Metal Impurities: Catalysts or reagents from previous synthetic steps can sometimes remain and cause coloration.
-
Oxidation/Degradation Products: The naphthyridinone core can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored byproducts.
-
Highly Conjugated Impurities: Even small amounts of highly conjugated impurities can impart significant color.
Step-by-Step Troubleshooting Protocol:
-
Charcoal Treatment: Activated charcoal is effective at removing colored impurities.
-
Dissolve the colored product in a suitable hot solvent (e.g., DMF, DMSO, or a large volume of a boiling alcohol).
-
Add a small amount of activated charcoal (approximately 1-2% by weight of your compound).
-
Heat the mixture with stirring for 10-15 minutes.
-
Filter the hot solution through a pad of Celite to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
-
Recrystallization from a Different Solvent System: Sometimes, changing the recrystallization solvent can leave colored impurities behind in the mother liquor. Experiment with different solvents or solvent pairs. Given the high melting point, high-boiling point polar solvents like ethanol, isopropanol, or mixtures with water could be effective.
-
Chelating Agent Wash: If metal impurities are suspected, washing a solution of the product with an aqueous solution of a chelating agent like EDTA may be beneficial, followed by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Due to its high melting point and likely polar nature, good single solvents for recrystallization are likely to be polar and high-boiling. Consider the following, in order of increasing polarity:
-
Ethanol
-
Isopropanol
-
Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
For solvent pairs, you could dissolve the compound in a minimal amount of a hot, polar solvent (like DMF or DMSO) and then carefully add a less polar anti-solvent (like water or an alcohol) until the solution becomes turbid, then reheat to clarify and allow to cool slowly.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
¹H NMR:
-
Aromatic protons on the naphthyridine core: ~7.0-9.0 ppm.
-
NH proton: A broad singlet, likely >10 ppm.
-
Acetyl methyl protons: A sharp singlet around 2.5-2.8 ppm.
-
-
¹³C NMR:
-
Carbonyl carbons (acetyl and lactam): >160 ppm.
-
Aromatic carbons: ~110-150 ppm.
-
Acetyl methyl carbon: ~25-30 ppm.
-
Q3: What are the likely impurities from a Gould-Jacobs synthesis of this compound?
The Gould-Jacobs reaction typically involves the condensation of an aminopyridine with a β-keto ester followed by thermal cyclization.[2][4] For the synthesis of this compound, likely starting materials would be an aminopyridine derivative and ethyl acetoacetate. Potential impurities include:
-
Unreacted Starting Materials: Residual aminopyridine or ethyl acetoacetate.
-
Uncyclized Intermediate: The initial condensation product before the ring-closing step.
-
Isomeric Products: Depending on the specific aminopyridine used, there might be the possibility of forming other naphthyridinone isomers.
-
Decarboxylated Byproducts: If the reaction conditions are harsh, the acetyl group could potentially be cleaved.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Sources
- 1. This compound | 52816-63-4 [m.chemicalbook.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
Preventing degradation of 3-Acetyl-1,6-naphthyridin-2(1H)-one in solution
Introduction
Welcome to the technical support guide for 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS 52816-63-4). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a molecule with a complex heterocyclic structure, including a lactam and an acetyl group, it is susceptible to specific degradation pathways.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting, scientifically-grounded explanations, and validated protocols to help you maintain the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My HPLC analysis of a freshly prepared stock solution of this compound in DMSO shows an unexpected impurity peak. What is the likely cause?
A1: The most probable causes for immediate degradation in DMSO are the presence of contaminants in the solvent, particularly water, or exposure to ambient light during preparation.[3] Naphthyridine cores can be sensitive to photodegradation, and the acetyl and lactam functional groups are susceptible to hydrolysis.[3][4][5]
-
Recommendation: Use only high-purity, anhydrous DMSO stored under an inert atmosphere. Prepare solutions under subdued light or in amber vials. For highly sensitive experiments, preparing fresh solutions immediately before use is the best practice.[3]
Q2: I need to use the compound in an aqueous buffer for a multi-day cell culture experiment. What is the primary stability concern?
A2: The primary concern in aqueous buffers is pH-dependent hydrolysis. The ester-like acetyl group and the cyclic amide (lactam) in the naphthyridinone ring are both prone to cleavage under acidic or basic conditions.[3][4][6] Over several days, even at a neutral pH, significant degradation can occur, impacting the effective concentration of your compound.
-
Recommendation: Conduct a preliminary stability study in your specific cell culture medium. Analyze samples by HPLC or LC-MS at various time points (e.g., 0, 24, 48, 72 hours) to quantify the rate of degradation. Consider pH optimization if your experimental design allows.
Q3: Can I store pre-made aqueous solutions of this compound? If so, under what conditions?
A3: Long-term storage of aqueous solutions is strongly discouraged. If short-term storage is necessary (e.g., up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, prepare concentrated stock solutions in anhydrous DMSO, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.[3]
Q4: What analytical method is best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[7][][9] An ideal method will separate the parent compound from all potential degradants. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of degradation products, which provides crucial clues about the degradation pathway.[7][][10]
In-Depth Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Organic Solvents (e.g., DMSO, Methanol)
This section provides a systematic approach to diagnosing and resolving unexpected instability in common organic stock solutions.
Question: My compound's purity, as measured by HPLC, drops by over 10% within a few hours of being dissolved in DMSO or methanol at room temperature. What steps should I take to troubleshoot this?
Answer: This level of instability suggests an aggressive degradation process, likely hydrolysis, oxidation, or photodegradation, accelerated by solvent quality or environmental factors.
Causality Explained:
-
Hydrolysis: Commercial solvents, even high-grade ones, can absorb atmospheric moisture. This water can hydrolyze the acetyl group to yield acetic acid and the corresponding 3-hydroxy-1,6-naphthyridin-2(1H)-one, or more drastically, open the lactam ring.
-
Photodegradation: Naphthyridine and related N-heterocyclic aromatic compounds possess chromophores that absorb UV and visible light.[11] This energy can initiate radical reactions or molecular rearrangements, leading to complex degradation profiles.[3]
-
Oxidation: The electron-rich naphthyridine ring system can be susceptible to oxidation, especially in the presence of trace metal impurities or dissolved oxygen, potentially forming N-oxides.[3]
Troubleshooting Workflow:
Below is a logical workflow to systematically identify and eliminate the cause of degradation.
Caption: Primary hydrolytic degradation pathways.
Recommended Stability Study Conditions:
To properly assess stability, you must compare degradation under various stress conditions against a control. This approach is adapted from standard pharmaceutical industry practices for API stability testing. [7][10]
| Condition | Solvent/Medium | Temperature | Time Points (hours) | Purpose |
|---|---|---|---|---|
| Control | Anhydrous DMSO | -20°C | 0, 48 | To confirm initial purity and integrity of the stock. |
| Experimental | Your Aqueous Buffer (pH 7.4) | 37°C (or assay temp) | 0, 2, 6, 12, 24, 48 | To simulate the actual assay conditions. |
| Acid Stress | 0.1 M HCl | 37°C | 0, 2, 6, 12 | To assess susceptibility to acid hydrolysis. |
| Base Stress | 0.1 M NaOH | Room Temp | 0, 1, 2, 4 | To assess susceptibility to base hydrolysis (often faster). |
| Photo Stress | Your Aqueous Buffer (pH 7.4) | Room Temp | 0, 6, 24 | To assess photostability as per ICH Q1B guidelines. [12]|
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop a reverse-phase HPLC method capable of separating the parent this compound from its potential degradation products.
Methodology:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5-10% B.
-
Linearly increase to 95% B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (determine λmax by scanning a pure sample, typically between 254-320 nm for such heterocycles). A Photo Diode Array (PDA) detector is ideal for peak purity analysis. [9]7. Validation: Inject a mixture of stressed samples (acid, base, and photo-degraded) to ensure all degradant peaks are resolved from the main peak. The method is considered "stability-indicating" if this separation is achieved. [9]
Protocol 2: Performing a Forced Degradation Study
Objective: To intentionally degrade the compound to identify potential degradants and understand its stability profile. [7][10] Materials:
-
This compound
-
Anhydrous DMSO
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (for oxidative stress)
-
HPLC system and validated method (from Protocol 1)
Procedure:
-
Prepare Stock: Create a 10 mg/mL stock solution in anhydrous DMSO.
-
Set Up Conditions (in amber HPLC vials to prevent photolysis):
-
Hydrolytic: Dilute stock into 0.1 M HCl and 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Oxidative: Dilute stock into 3% H₂O₂ to a final concentration of ~100 µg/mL.
-
Thermal: Dilute stock into a 50:50 mixture of Acetonitrile:Water to ~100 µg/mL.
-
-
Incubation:
-
Place the thermal, acid, and oxidative vials in a 60°C water bath.
-
Keep the base vial at room temperature (base hydrolysis is rapid).
-
Keep a control sample (diluted in 50:50 ACN:H₂O) at 4°C.
-
-
Sampling & Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial.
-
Neutralize the acid/base samples with an equimolar amount of base/acid before injection.
-
Analyze all samples by the stability-indicating HPLC method.
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. A decrease in the parent peak area with a corresponding increase in new peaks indicates degradation. Use LC-MS to obtain mass information for the new peaks to help elucidate their structures. [10]
References
- HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies.
-
Laina, D., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(9), 1136. Available from: [Link]
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- BenchChem. (2025). Stability of Benzo[c]naphthyridine derivatives in different solvents.
- ChemicalBook. (n.d.). This compound | 52816-63-4.
- Tetrahedron. (n.d.). 3-Acetyl-1,6-naphthyridin-2-(1h)-one | 52816-63-4.
- ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
-
Singh, R., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. Available from: [Link]
-
Baertschi, S. W., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. Available from: [Link]
- INDOFINE Chemical Company, Inc. (n.d.). This compound.
- BLDpharm. (n.d.). This compound | 52816-63-4.
-
ResearchGate. (2012). Removing an acetyl group from NH? Retrieved from [Link]
-
Alexoff, D. L., et al. (1992). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Nuclear Medicine and Biology, 19(3), 329-333. Available from: [Link]
-
PubChem. (n.d.). Naphthyridinone. Retrieved from [Link]
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Zhang, Y., Yin, Z., & Wu, X.-F. (2019). Carbonylative Acetylation of Heterocycles. European Journal of Organic Chemistry, 2019(48), 7891-7894. Available from: [Link]
- ACS Community. (2023). Removing an Acetyl group via Hydrolysis.
Sources
- 1. Naphthyridinone | C25H18Cl3N3O3 | CID 11386747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Acetylation of Heterocycles - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removing an Acetyl group via Hydrolysis - ACS Community [communities.acs.org]
- 7. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Overcoming solubility issues with 3-Acetyl-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for 3-Acetyl-1,6-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. The information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.
Troubleshooting Guide
This section provides step-by-step solutions to specific problems related to the solubility of this compound.
Question 1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is my first step?
Answer:
The poor aqueous solubility of this compound is a known challenge, primarily due to its bicyclic heterocyclic structure and high melting point (>300°C), which suggests strong crystal lattice energy.[1] The initial and most straightforward approach is to modify the pH of your aqueous solution.
Underlying Principle: The structure of this compound contains nitrogen atoms within its heterocyclic rings.[2][3] These nitrogen atoms can be protonated in acidic conditions, forming a more soluble salt form of the compound. The chemistry of amines and nitrogen-containing heterocycles is dominated by the lone pair of electrons on the nitrogen, which makes them basic and thus reactive with acids.[4][5]
Recommended Protocol:
-
Prepare a stock solution in an organic solvent: First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[]
-
pH Adjustment:
-
Prepare a range of acidic buffers (e.g., citrate or acetate buffers with pH values from 3 to 6).
-
Gradually add small aliquots of your organic stock solution to the acidic buffers while vortexing.
-
Visually inspect for any precipitation.
-
It is noted that the compound has slight solubility in aqueous acid.[1]
-
-
Determine the optimal pH: Once you identify a pH at which the compound remains in solution at your desired concentration, you can use this for your experiments. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.
Question 2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration, or my experiment is pH-sensitive. What's the next logical step?
Answer:
If pH adjustment is not a viable option, the use of co-solvents is the next recommended approach. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, which can enhance the solubility of non-polar compounds.[7][8]
Underlying Principle: Co-solvents work by reducing the dielectric constant of the aqueous solution, which decreases the ability of water to exclude hydrophobic molecules, thereby increasing their solubility.[] Common co-solvents used in pharmaceutical formulations include polyethylene glycol (PEG), propylene glycol, and ethanol.[8][9]
Recommended Protocol:
-
Co-solvent Screening:
-
Prepare small-scale test solutions of your compound in various co-solvents such as:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Glycerin
-
-
Determine the solubility in each pure co-solvent.
-
-
Aqueous Co-solvent Mixtures:
-
Prepare binary mixtures of water (or your buffer) and the most effective co-solvent from the previous step. Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase the concentration.
-
Determine the solubility of this compound in each mixture.
-
-
Final Formulation: Select the co-solvent mixture that provides the desired solubility with the lowest possible percentage of the organic solvent to minimize potential toxicity or off-target effects in your assay.[9]
A suggested workflow for initial solubility testing is outlined below:
Caption: Initial solubility troubleshooting workflow.
Frequently Asked Questions (FAQs)
Question 3: What are the underlying reasons for the poor solubility of this compound?
Answer:
The solubility challenges of this compound stem from a combination of its physicochemical properties:
-
High Crystal Lattice Energy: The compound has a very high melting point (>300°C), which indicates a highly stable and ordered crystalline structure.[1] Significant energy is required to break this crystal lattice before the individual molecules can be solvated.
-
Molecular Structure: While the nitrogen atoms in the naphthyridine rings can participate in hydrogen bonding, the overall molecule has a relatively rigid and planar bicyclic core, which can favor self-association and stacking, leading to low aqueous solubility. The presence of nitrogen atoms in a heterocyclic ring can increase molecular polarity and water solubility, but this is counteracted by the rest of the molecular structure.[10][11]
-
Hydrophobicity: The acetyl group and the carbon framework contribute to the molecule's lipophilic character, further limiting its solubility in water.
Question 4: My in vitro experiments are successful with DMSO, but I'm seeing precipitation in my in vivo studies after administration. Why is this happening and what can I do?
Answer:
This is a common issue known as "in vivo precipitation." It occurs when a drug that is dissolved in a high concentration of an organic solvent (like DMSO) for dosing is rapidly diluted in the aqueous environment of the bloodstream or gastrointestinal tract, causing it to crash out of solution.
To overcome this, you need to develop a more robust formulation. Several advanced strategies can be considered, which aim to increase the apparent solubility and dissolution rate of the compound.[12][13]
| Technique | Principle | Advantages | Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix (e.g., PVP, HPMC, PEG).[14][15] This reduces drug crystallinity and improves wettability. | Significant increase in dissolution rate and bioavailability.[16][17] | Potential for physical instability (recrystallization) during storage.[18] |
| Nanosuspensions | The particle size of the drug is reduced to the sub-micron range, which increases the surface area for dissolution.[19] | Applicable to many poorly soluble drugs; can be used for oral and injectable formulations.[20][21] | Requires specialized equipment (high-pressure homogenizers or mills).[9] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[22][23][24] | Can significantly enhance solubility and stability.[25][26] | The size of the drug molecule must be compatible with the cyclodextrin cavity.[22] |
Below is a decision-making diagram for selecting an advanced formulation strategy.
Caption: Selection of advanced solubility enhancement techniques.
Question 5: Where can I find more information on the general principles of solubility enhancement?
Answer:
There is a vast body of literature on this topic. A good starting point is to understand the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[27] this compound would likely fall into BCS Class II or IV, both of which are characterized by low solubility. Numerous review articles cover various techniques such as solid dispersions, particle size reduction, and the use of co-solvents and complexing agents.[9][12][13][18][28][29][30][31][32]
References
-
[Synthesis of Novel Benzo[b][18][22]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI]()
Sources
- 1. This compound | 52816-63-4 [m.chemicalbook.com]
- 2. 52816-63-4 | 3-Acetyl-1,6-naphthyridin-2-(1h)-one | Tetrahedron [thsci.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
- 11. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. scribd.com [scribd.com]
- 23. ijpsr.com [ijpsr.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. humapub.com [humapub.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 28. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. hilarispublisher.com [hilarispublisher.com]
- 32. ascendiacdmo.com [ascendiacdmo.com]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. japsonline.com [japsonline.com]
- 35. scispace.com [scispace.com]
- 36. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 37. Co-solvent: Significance and symbolism [wisdomlib.org]
- 38. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 39. 52816-63-4|this compound|BLD Pharm [bldpharm.com]
- 40. This compound [myskinrecipes.com]
- 41. 3-acetyl-1?6-naphthyridin-2(1H)-one – Biotuva Life Sciences [biotuva.com]
- 42. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 43. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 44. echemi.com [echemi.com]
Technical Support Center: Optimizing Cell Permeability of 3-Acetyl-1,6-naphthyridin-2(1H)-one Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Acetyl-1,6-naphthyridin-2(1H)-one derivatives. This scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing potential as kinase inhibitors and antibacterial agents.[1][2][3][4] However, achieving optimal cellular activity is critically dependent on a compound's ability to cross biological membranes. This guide provides in-depth, practical answers and troubleshooting strategies to help you navigate the challenges of cell permeability in your experimental workflow.
Part 1: Foundational FAQs - Understanding the Permeability Challenge
This section addresses the fundamental principles governing why and how small molecules like naphthyridinone derivatives enter cells.
Q1: What is cell permeability and why is it critical for my this compound derivatives?
Cell permeability is the measure of a molecule's ability to pass through a cell membrane to reach its intracellular target. For most orally administered drugs, this involves crossing the intestinal epithelium to enter the bloodstream.[5] For your naphthyridinone derivatives, which may target intracellular kinases or bacterial topoisomerases, poor permeability means the compound cannot reach its site of action, resulting in low efficacy regardless of its potency in biochemical assays.[6][7] Therefore, optimizing permeability is a crucial step in translating a potent compound into an effective therapeutic agent.
Q2: What are the primary mechanisms by which my compounds can cross a cell membrane?
Small molecules utilize two main routes:
-
Passive Diffusion: The molecule moves across the membrane from an area of high concentration to low concentration without the help of a transport protein or the expenditure of energy.[8] This is the most common route for many drug molecules and is heavily influenced by the compound's physicochemical properties.
-
Active Transport: The molecule is moved across the membrane by transporter proteins. This can be influx (into the cell) or efflux (out of the cell).[9] Efflux, mediated by pumps like P-glycoprotein (P-gp), is a major cause of low intracellular drug concentration and multidrug resistance.[10][11]
Q3: Which physicochemical properties should I focus on to improve passive diffusion of my naphthyridinone derivatives?
Passive diffusion is a delicate balance of several factors. The key is to achieve sufficient lipophilicity to enter the lipid bilayer without being so lipophilic that the compound gets stuck or has poor aqueous solubility.[12]
Table 1: Key Physicochemical Properties Influencing Passive Permeability
| Property | Description | General Guideline for Good Permeability | Rationale |
| Lipophilicity (LogP/LogD) | The compound's affinity for a lipid vs. an aqueous environment. LogD is pH-dependent and often more relevant. | LogD at pH 7.4: 1–3 | Too low (hydrophilic) and it won't enter the lipid membrane. Too high (lipophilic) and it may precipitate, bind non-specifically, or fail to exit the membrane into the cytoplasm.[12] |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Larger molecules diffuse more slowly and have a harder time navigating the membrane. This is a core tenet of Lipinski's Rule of Five.[8][13] |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of hydrogen bonding capacity. | < 140 Ų | High TPSA indicates a compound is too polar to efficiently cross the lipid bilayer. It reflects the energy required to shed water molecules (desolvation) before entering the membrane. |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 | A high number of H-bonds increases a compound's affinity for water, making it more difficult to enter the non-polar membrane interior.[14] |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 | Similar to HBDs, a high number of acceptor sites increases polarity and water affinity.[14] |
| Aqueous Solubility | The ability of the compound to dissolve in water. | > 50 µM | A compound must be in solution to be absorbed. Poor solubility is a frequent cause of low permeability and bioavailability.[12][15] |
Optimizing these properties through structural modifications to the 1,6-naphthyridinone core is a primary strategy for improving permeability.[2][16]
Part 2: Experimental Assays - Protocols & Troubleshooting
Choosing the right assay is key to generating reliable data. This section covers the most common in vitro permeability assays, providing standardized protocols and solutions to frequent experimental problems.
Diagram 1: General Workflow for Permeability Assessment
Caption: Workflow for optimizing naphthyridinone permeability.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion.[17] A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor well from an acceptor well.[18] It is excellent for early-stage screening to quickly rank compounds based on their ability to passively cross a lipid barrier.
-
Prepare Lipid Membrane: Pipette 5 µL of lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) onto the filter of each well of a 96-well PAMPA plate (donor plate).
-
Prepare Compound Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. If solubility is an issue, a low percentage of co-solvent like DMSO (<1%) can be used.[19]
-
Load Plates: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh buffer to the acceptor plate wells.
-
Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.[19]
-
Quantify: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pₑ): Use the final concentrations to calculate the apparent permeability coefficient.
Q: My compound has very low aqueous solubility. How can I get a reliable PAMPA result? A: This is a common challenge. First, ensure you are measuring permeability below the compound's solubility limit to avoid artifacts from precipitated material.[15] If solubility is too low for detection, several strategies can be employed:
-
Use Co-solvents: Introduce a small, consistent amount of an organic solvent like DMSO or ethanol (typically 0.5-2%) in your donor buffer. However, be cautious, as higher concentrations (>5%) can disrupt the artificial membrane's integrity.[20]
-
Utilize LC-MS/MS Detection: This method is far more sensitive and selective than UV-Vis spectroscopy, allowing you to work with lower, more soluble concentrations and is not affected by interfering excipients.[20]
-
Employ Solubilizers: For pre-formulation studies, you can test agents like Brij 35 or Tween 80, but you must validate that they do not damage the membrane at the concentrations used.[20]
Q: I'm seeing very low compound recovery after the assay. Where did my compound go? A: Low recovery in PAMPA usually points to one issue: membrane retention . Highly lipophilic compounds (e.g., LogP > 4) can readily enter the artificial lipid membrane but struggle to partition back out into the aqueous acceptor buffer, becoming trapped.
-
Check Lipophilicity: Correlate your recovery data with the calculated LogP/LogD of your naphthyridinone derivatives. If high lipophilicity is the culprit, this is valuable SAR data, suggesting the need to introduce more polar groups to reduce LogP.
-
Calculate Mass Retention (R): Explicitly calculate the percentage of the compound retained in the membrane. This provides a quantitative measure of the problem.[17]
B. Caco-2 and MDCK Cell-Based Assays
Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells are epithelial lines that form polarized monolayers with tight junctions, mimicking the intestinal barrier.[5][21] These assays are the gold standard as they can assess both passive diffusion and active transport.[22] MDCK cells grow faster, while Caco-2 cells are considered to better represent the human intestine's transporter expression profile.[23][24]
Caption: Bidirectional assay to determine efflux ratio.
-
Cell Seeding: Seed Caco-2 or MDCK cells onto permeable Transwell™ inserts and culture for the required time (MDCK: 4-5 days, Caco-2: ~21 days) to form a confluent, differentiated monolayer.[25][26]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be within the lab's established range (e.g., >300 Ω·cm² for Caco-2) to confirm tight junction integrity.[26] A low-permeability marker like Lucifer Yellow can also be used to verify.
-
Prepare Assay Solutions: Prepare transport buffer (e.g., HBSS, pH 7.4). Dissolve the test compound in the buffer at the final concentration (e.g., 1-10 µM).
-
Perform Transport Experiment:
-
A -> B Direction: Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
B -> A Direction: Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubate & Sample: Incubate the plates at 37°C for 60-120 minutes. At the end, take samples from both donor and acceptor chambers for analysis.
-
Quantify & Calculate: Analyze compound concentrations via LC-MS/MS. Calculate the apparent permeability coefficients (Papp) for both directions and the Efflux Ratio (ER).
Q: My TEER values are low and inconsistent across the plate. What should I do? A: Low TEER indicates a compromised cell monolayer, which will lead to artificially high permeability values as the compound leaks through gaps between cells.[26] Do not proceed with the assay.
-
Review Cell Culture Technique: Over-confluence or under-confluence at the time of seeding can lead to poor monolayer formation. Ensure consistent cell passage numbers and seeding densities.
-
Check for Contamination: Mycoplasma contamination is a notorious cause of poor cell health and inconsistent growth.
-
Allow Sufficient Differentiation Time: Caco-2 cells in particular require a full 21 days to polarize and express the necessary tight junction proteins. Rushing this process will result in leaky monolayers.[26]
Q: My compound's Papp (A->B) is very low, but the PAMPA result was moderate. What does this discrepancy mean? A: This is a classic sign of active efflux . Your compound can passively diffuse across a simple lipid membrane (PAMPA) but is being actively pumped out of the cell in the Caco-2/MDCK assay.
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B->A) / Papp(A->B). An ER > 2 is a strong indicator that your compound is a substrate of an efflux transporter like P-gp (MDR1) or BCRP.[21]
-
Use Transfected Cell Lines: To confirm which transporter is responsible, use an MDCK cell line that has been transfected to overexpress a specific human transporter, such as MDR1-MDCK for P-gp.[23][24][27]
-
Use Inhibitors: Run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the A->B Papp value in the presence of the inhibitor confirms efflux activity.[26]
Q: My overall compound recovery is low (<70%) in the cell-based assay. What are the potential causes? A: Unlike PAMPA, low recovery in a cell-based assay has multiple potential causes.[21]
-
Poor Solubility/Precipitation: The compound may be precipitating in the aqueous buffer over the course of the experiment. Verify its solubility and stability in the assay buffer at 37°C.
-
Non-specific Binding: The compound may be adsorbing to the plastic walls of the assay plate. Using low-binding plates can help mitigate this.
-
Intracellular Accumulation: The compound might be getting trapped inside the cells (lysosomal trapping is common for basic compounds) and not passing through to the other side.
-
Metabolism: Caco-2 cells have some metabolic activity (e.g., cytochrome P450 enzymes). Your compound could be getting metabolized by the cells during the assay. Analyzing for key metabolites can confirm this.[21]
Part 3: Strategies for Permeability Optimization
Once you've identified a permeability issue, the next step is to address it through rational molecular design.
Q: My naphthyridinone is a P-gp efflux substrate. How can I modify the structure to avoid this?
A: Circumventing P-gp efflux is a common medicinal chemistry challenge. P-gp tends to recognize bulky, lipophilic, and often neutral or cationic compounds. Strategies to reduce P-gp recognition include:
-
Reduce Lipophilicity: Systematically decrease the LogP/LogD, as there is often a strong correlation between lipophilicity and P-gp substrate activity.
-
Increase Polarity/Introduce H-bond Donors: Adding polar functional groups or hydrogen bond donors can disrupt the interactions required for P-gp recognition and transport.[6]
-
Mask or Remove Cationic Centers: If your molecule is basic, try to lower its pKa or mask the basic center to reduce ionization at physiological pH.
-
Modulate Molecular Shape: Sometimes, subtle changes in stereochemistry or the addition of a bulky group can disrupt binding to the transporter.
Diagram 3: Factors Influencing Cell Permeabilitydot
Sources
- 1. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 16. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 19. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. enamine.net [enamine.net]
Technical Support Center: Mitigating Off-Target Effects of 3-Acetyl-1,6-naphthyridin-2(1H)-one (Compound "NA-1")
Introduction for the Researcher:
Welcome to the technical support center for "NA-1," a novel kinase inhibitor based on the 3-Acetyl-1,6-naphthyridin-2(1H)-one scaffold. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NA-1 in their experiments and wish to understand, identify, and mitigate its potential off-target effects. While NA-1 has been developed to show promising activity against its primary target, "Target Kinase X" (TKX), it is crucial to characterize its broader pharmacological profile to ensure data integrity and anticipate potential toxicities. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
As Senior Application Scientists, we have structured this guide to provide not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and concerns that may suggest the presence of off-target effects.
Q1: My experimental results with NA-1 are inconsistent with the known function of Target Kinase X (TKX). What could be the reason?
A1: This is a classic indicator of potential off-target activity. While your observed phenotype could be due to a previously uncharacterized role of TKX, it is more probable that NA-1 is interacting with other cellular proteins.[1] Many kinase inhibitors can interact with multiple kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2]
Initial Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that NA-1 is engaging with TKX in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[3][4]
-
Dose-Response Analysis: Conduct a careful dose-response curve for your observed phenotype and compare it with the IC50 for TKX inhibition. A significant rightward shift in the phenotypic EC50 compared to the enzymatic IC50 may suggest an off-target effect is responsible for the phenotype at higher concentrations.
-
Use a Structurally Unrelated TKX Inhibitor: If available, repeat the experiment with a different, structurally unrelated inhibitor of TKX. If the phenotype is not replicated, it strongly suggests the original observation is due to an off-target effect of NA-1.
-
Control Cell Line: A powerful control is to use a cell line that does not express TKX. If NA-1 still produces the effect in this cell line, it is definitively an off-target effect.[1]
Q2: I'm observing cellular toxicity at concentrations where I expect specific inhibition of TKX. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is a critical step. On-target toxicity implies that the inhibition of TKX itself is detrimental to the cells, while off-target toxicity suggests NA-1 is interacting with other proteins essential for cell viability.
Experimental Workflow to Differentiate Toxicity:
Caption: Workflow to distinguish on- and off-target toxicity.
Explanation of the Workflow:
-
Kinome-wide Profiling: This is the most comprehensive first step to understand the selectivity of NA-1.[5][6][7][8] Services are available that screen your compound against hundreds of kinases, providing a detailed map of its interactions.[5][6][7][8]
-
Orthogonal Inhibitor: As mentioned in Q1, using a different inhibitor for the same target is a powerful validation technique.
-
Genetic Validation: If you can introduce a mutation in TKX that makes it resistant to NA-1, you can test if this mutant can "rescue" the cells from the toxic effects. If it does, the toxicity is on-target.
Q3: My biochemical (enzymatic) IC50 for NA-1 against TKX is much lower than my cellular EC50 for inhibiting TKX signaling. Why the discrepancy?
A3: This is a common observation and can be attributed to several factors, not all of which are off-target effects:
-
Cellular Permeability and Efflux: NA-1 may have poor cell membrane permeability or be actively removed from the cell by efflux pumps, resulting in a lower intracellular concentration.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that typically used in biochemical assays. As an ATP-competitive inhibitor, NA-1 will face more competition in a cellular environment, leading to a higher apparent EC50.[9]
-
Plasma Protein Binding: If you are working in media containing serum, NA-1 may bind to proteins like albumin, reducing its free concentration available to enter cells.
-
Off-Target Engagement: In a cellular context, NA-1 may bind to highly abundant off-target proteins, effectively reducing the concentration available to bind TKX.[9]
Troubleshooting the Discrepancy:
| Potential Cause | Recommended Experiment | Rationale |
| Poor Permeability | Conduct a cell-based target engagement assay like CETSA or NanoBRET™.[4][10] | These assays directly measure compound binding to the target inside intact cells, bypassing the need to measure downstream signaling.[11][12] |
| High Cellular ATP | Perform biochemical assays at varying ATP concentrations, including physiological levels (~1 mM), to understand the impact on IC50.[6] | This will reveal how sensitive NA-1's potency is to ATP competition. |
| Plasma Protein Binding | Measure the cellular EC50 in serum-free and serum-containing media. | A significant shift in EC50 will indicate the extent of protein binding. |
| Off-Target "Sink" | Utilize chemical proteomics approaches to identify all binding partners of NA-1 within the cell lysate.[3][13] | This can reveal highly abundant off-target proteins that may act as a "sink" for the compound. |
Part 2: In-Depth Experimental Guides for Off-Target Profiling
This section provides detailed protocols for key experiments to characterize the selectivity of NA-1.
Protocol 1: Comprehensive Kinome Profiling
Objective: To determine the selectivity of NA-1 across a broad panel of human kinases. This is the gold standard for assessing kinase inhibitor selectivity.[5][14][15]
Methodology:
-
Select a Vendor: Numerous contract research organizations (CROs) offer kinome profiling services (e.g., Reaction Biology, Eurofins, Promega).[6][7][8][16][17] Choose a panel that is broad (ideally >400 kinases) and uses a robust assay format (e.g., radiometric, fluorescence-based, or mobility shift assay).[15][16]
-
Compound Submission: Prepare a stock solution of NA-1 at a high concentration (e.g., 10 mM in 100% DMSO) and provide it to the vendor.
-
Screening Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify all potential off-targets.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration.
-
Selectivity Score (S-score): Some vendors provide a selectivity score, which is a quantitative measure of selectivity. A lower S-score generally indicates higher selectivity.
-
Kinome Map: The data is often visualized on a kinome tree diagram, providing an intuitive representation of the off-target profile.
-
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50% at 1 µM), request a follow-up dose-response analysis to determine the IC50 value for each significant off-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of NA-1 with its target (TKX) and potential off-targets in a cellular environment. CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[3][4]
Methodology:
-
Cell Treatment: Treat intact cells with NA-1 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of TKX (and any suspected off-target proteins) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature for both vehicle- and NA-1-treated samples. A shift in the melt curve to higher temperatures in the presence of NA-1 indicates target engagement.
-
Isothermal Dose-Response: Treat cells with a range of NA-1 concentrations and heat them at a single temperature (chosen from the steepest part of the melt curve). Plot the amount of stabilized protein against the NA-1 concentration to determine a cellular EC50 for target engagement.
-
CETSA Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3: Cell-Based Phosphorylation Assay
Objective: To measure the functional consequence of NA-1 binding to TKX and potential off-target kinases by quantifying the phosphorylation of their downstream substrates in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of NA-1 for a specified time.
-
Stimulation (if necessary): If the target pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to activate the kinase of interest.
-
Cell Lysis: Prepare cell lysates.
-
Detection of Phosphorylation: Use a phospho-specific antibody to detect the phosphorylation of the substrate of interest. Common methods include:
-
Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total amount of the substrate protein. Plot the normalized signal against the NA-1 concentration to determine the cellular EC50 for pathway inhibition.
Part 3: Strategies for Reducing Off-Target Effects
If off-target effects are confirmed and problematic, there are two main approaches to mitigate them: medicinal chemistry to improve the compound and experimental design to work around the existing compound's limitations.
Q4: My kinome screen revealed several potent off-targets for NA-1. What can I do to improve its selectivity?
A4: Improving selectivity is a central challenge in kinase inhibitor development and typically involves medicinal chemistry efforts.[2]
Medicinal Chemistry Strategies:
-
Structure-Based Drug Design (SBDD): If a crystal structure of NA-1 bound to TKX and/or an off-target kinase is available, you can design modifications to exploit unique features of the TKX active site.[2] This could involve adding bulky groups that clash with the off-target's binding pocket or forming hydrogen bonds with non-conserved residues in TKX.
-
Targeting Inactive Kinase Conformations: Many kinases adopt different conformations. Designing inhibitors that bind to the inactive "DFG-out" conformation can significantly enhance selectivity, as this state is more variable across the kinome than the active "DFG-in" state.[2]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the active site of TKX, you can modify NA-1 to include a reactive "warhead" that forms a covalent bond with this cysteine. This can lead to highly selective and potent inhibition.[2]
Q5: I don't have the resources for a medicinal chemistry campaign. How can I design my experiments to minimize the impact of NA-1's off-target effects?
A5: Even with a non-ideal inhibitor, careful experimental design can yield reliable data.
Experimental Mitigation Strategies:
-
Use the Lowest Effective Concentration: Always use the lowest concentration of NA-1 that gives you maximal inhibition of TKX signaling in your cellular assays. This minimizes the engagement of lower-potency off-targets.
-
Time-Course Experiments: Off-target effects can sometimes have different kinetics than on-target effects. Perform time-course experiments to find a time point where the on-target effect is maximal and the off-target phenotype is minimal.
-
Orthogonal Validation: As emphasized throughout this guide, the use of at least two structurally distinct inhibitors that target the same protein is the most robust way to attribute a phenotype to the inhibition of that protein.[4]
-
Genetic Approaches: The most definitive way to confirm an on-target effect is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to deplete TKX and see if the phenotype of NA-1 treatment is recapitulated.[19]
References
-
Zhang, T., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]
-
Che, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
-
Che, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Che, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Grokipedia. (2026). Off-target activity. Grokipedia. [Link]
-
DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Mitchison, T. J., et al. (2004). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Biology. [Link]
-
Roskoski, R. Jr. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. [Link]
-
Bountra, C., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Amgen. [Link]
-
Kumar, P., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assayquant.com [assayquant.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. inits.at [inits.at]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. pharmaron.com [pharmaron.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Improving the Selectivity of 3-Acetyl-1,6-naphthyridin-2(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Acetyl-1,6-naphthyridin-2(1H)-one, which we will refer to by its internal designation, ACN-162 . This guide is designed to provide in-depth, actionable advice for research teams working to optimize the selectivity of this promising compound. Given that ACN-162 is a novel investigational agent targeting a specific kinase (hereafter "Primary Target Kinase" or PTK), achieving a high degree of selectivity is paramount for advancing it through the discovery pipeline.
This document moves beyond standard protocols to explain the underlying principles and rationale, empowering you to make informed decisions in your experimental designs.
Section 1: Understanding Kinase Inhibitor Selectivity
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge, as most small-molecule kinase inhibitors, including ACN-162, are designed to be ATP-competitive.[1] Consequently, a lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unexpected pharmacological outcomes that can complicate experimental analysis and hinder therapeutic development.[2][3]
Improving selectivity is not merely about eliminating off-target activity; it is about sculpting the interaction profile of the molecule to achieve the desired biological effect with minimal confounding variables. This involves a multi-faceted approach combining computational analysis, medicinal chemistry, and robust biological validation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Our initial broad-panel screen shows ACN-162 inhibits several kinases with similar potency to our PTK. What is our first step?
A: This is a common and crucial observation in early-stage kinase inhibitor development. Your first step is to validate and quantify these initial hits. A primary screen often uses a single high concentration of the inhibitor.
-
Actionable First Step: Perform dose-response assays for the top 5-10 off-target hits identified in the initial screen to determine their respective IC50 values. This will differentiate potent off-targets from weaker ones and allow you to prioritize your efforts.
-
Rationale: A single-point screen can be misleading. Quantitative IC50 data provides the foundation for all subsequent optimization strategies. It allows you to calculate a Selectivity Score (S-Score) to track progress as you generate new analogs.
Q2: How do we decide which off-targets are most critical to eliminate?
A: Prioritization should be based on the biological function and clinical relevance of the off-target kinases.
-
Pathway Analysis: Determine if the off-target kinase is part of a signaling pathway that could lead to toxicity or counteract the desired therapeutic effect. For example, inhibiting a tumor suppressor kinase would be highly undesirable.
-
Structural Similarity: Compare the ATP-binding pocket of the off-targets to your PTK. Highly similar pockets may require more sophisticated medicinal chemistry strategies to overcome.
-
Known Toxicity: Research the known consequences of inhibiting the off-target. For example, inhibition of kinases like hERG (though not a kinase, a common off-target for kinase inhibitors) or certain cardiovascular-related kinases can lead to significant safety concerns.[4]
Q3: What is the likely role of the 3-acetyl group in target binding and how can it be modified to enhance selectivity?
A: The 3-acetyl group is a key feature. Its carbonyl oxygen can act as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding site. The methyl group can have steric interactions within the pocket.
-
Hypothesis: The acetyl group's small size may allow it to fit into the ATP pockets of numerous kinases, contributing to promiscuity.
-
Modification Strategy: Systematically modifying this group is a primary strategy for improving selectivity. Replacing the methyl group with larger or differently shaped substituents can create steric clashes with residues in the binding pockets of off-target kinases while being accommodated by the PTK.[1] This exploits the subtle differences in the shape and size of ATP-binding sites across the kinome.[5][6]
Q4: Is it possible to improve selectivity without a significant loss in potency for our primary target?
A: Yes, this is the central goal of lead optimization. Often, there is a trade-off between potency and selectivity. However, rational, structure-guided design can often achieve both.
-
Strategy: Focus on modifications that exploit unique features of the PTK's binding site. For example, if your PTK has a larger "gatekeeper" residue than a key off-target, you can design bulkier analogs that will be excluded from the off-target's pocket.[1] Another approach is to target less conserved regions or allosteric sites near the ATP pocket.[5]
Q5: What are the most reliable cell-based assays to confirm that our new analogs have improved selectivity in a biological system?
A: In vitro biochemical assays are essential, but cellular assays are critical to confirm that improved selectivity translates to a more specific biological effect.
-
Phospho-protein Western Blotting: This is a direct and effective method. Treat cells with your inhibitor and probe for the phosphorylation of a known downstream substrate of your PTK and a substrate of a key off-target. A selective compound will reduce phosphorylation of the PTK's substrate with minimal effect on the off-target's substrate.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique measures the direct engagement of your compound with its target proteins inside intact cells.[7][8] Ligand binding stabilizes a protein, increasing its melting temperature. A selective analog will show a thermal shift for the PTK at lower concentrations than for off-target kinases.[9]
Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Establishing a Baseline - Comprehensive Selectivity Profiling
Before you can improve selectivity, you must accurately measure it. A broad, quantitative kinase panel screen is the industry standard.
This protocol outlines the use of a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of ACN-162 in 100% DMSO.
-
Service Selection: Choose a reputable vendor (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large panel of kinases (e.g., the 468-kinase scanMAX panel).[10]
-
Assay Format: Select a quantitative format, such as determining the Ki (inhibition constant) or percent inhibition at multiple concentrations. A single-point screen is useful for initial discovery but not for selectivity profiling.
-
ATP Concentration: Be aware of the ATP concentration used in the assays. Assays performed at ATP concentrations close to the Km for each kinase will better reflect the intrinsic affinity of your inhibitor.[11]
-
Data Analysis:
-
Receive the data, typically as percent inhibition or Ki values.
-
Identify all kinases inhibited by >50% at a relevant concentration (e.g., 1 µM).
-
Calculate a selectivity score, such as the S(10) score, which is the number of kinases with >90% inhibition at a given concentration. A lower score indicates higher selectivity.
-
Guide 2: Rational Drug Design - A Structure-Activity Relationship (SAR) Campaign
This guide provides a systematic approach to modifying the ACN-162 scaffold to improve selectivity based on the initial profiling data.
This diagram illustrates the iterative cycle of design, synthesis, and testing that drives lead optimization.
Caption: Key modification points on the ACN-162 scaffold.
This table illustrates how you might track data for newly synthesized analogs. Assume "Off-Target Kinase 1" (OTK1) was identified as a primary concern from the initial screen.
| Compound | Modification (at Position 3) | PTK IC50 (nM) | OTK1 IC50 (nM) | Selectivity Ratio (OTK1/PTK) |
| ACN-162 | -COCH3 (Acetyl) | 15 | 25 | 1.7 |
| ACN-162-A1 | -CO-cyclopropyl | 20 | 250 | 12.5 |
| ACN-162-A2 | -CO-phenyl | 50 | >10,000 | >200 |
| ACN-162-A3 | -CO-tert-butyl | 150 | >10,000 | >66 |
-
Analysis: In this hypothetical example, replacing the acetyl methyl group with a cyclopropyl group (ACN-162-A1) modestly increased potency against the off-target while maintaining good primary target potency, resulting in a significant improvement in selectivity. The larger phenyl group (ACN-162-A2) dramatically improved selectivity but at the cost of primary target potency. This type of data is crucial for guiding the next round of analog design.
Guide 3: In-Cell Validation of Improved Selectivity
An improved selectivity ratio in a biochemical assay is promising, but it must be confirmed in a cellular context.
This protocol provides a method to confirm target engagement and selectivity in intact cells. [7][12][13]
-
Cell Culture: Culture a relevant cell line that expresses both your PTK and the primary off-target kinase (OTK1).
-
Compound Treatment: Treat cells with a range of concentrations of your most promising analog (e.g., ACN-162-A2) and the parent compound (ACN-162) for 1-2 hours. Include a vehicle control (DMSO).
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of PTK and OTK1 remaining using Western blotting or ELISA.
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble protein versus temperature to generate a "melting curve".
-
The temperature at which 50% of the protein has precipitated is the apparent melting temperature (Tm).
-
A selective inhibitor will cause a significant positive shift in the Tm of the PTK at concentrations where the Tm of OTK1 is unaffected.
-
Section 4: References
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]
-
Structural approaches to obtain kinase selectivity. Current Opinion in Chemical Biology. [Link]
-
Off-target activity. Grokipedia. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
-
Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
Antileishmanial activity, structure-activity relationship of series of 2-(trifluoromethyl)benzo[b]n[1][14]aphthyridin-4(1H)-ones. Parasitology Research. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. annualreviews.org [annualreviews.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low potency in 3-Acetyl-1,6-naphthyridin-2(1H)-one analogs
Technical Support Center: 3-Acetyl-1,6-naphthyridin-2(1H)-one Analogs
From the desk of the Senior Application Scientist
Welcome to the technical resource center for researchers working with the this compound scaffold and its analogs. This molecular framework holds significant promise, with derivatives showing activity against critical therapeutic targets like protein kinases and molecular chaperones.[1][2][3] However, the journey from a promising chemical structure to a potent and selective biological modulator is often challenging. A common and frustrating hurdle is observing lower-than-expected biological potency.
This guide is structured to help you troubleshoot these "low potency" issues methodically. We will move from the purity of your compound to the nuances of biochemical and cellular assay design, providing not just steps, but the scientific rationale behind them. Our goal is to equip you with the insights to diagnose problems effectively and validate your experimental outcomes.
Part 1: Troubleshooting Guide - Low Potency in Biochemical Assays
This section addresses issues where your analog shows weak activity in a purified, cell-free system (e.g., an isolated enzyme assay).
Q1: My compound's IC₅₀ is significantly weaker than anticipated in my biochemical assay. What's my first step?
A1: When faced with unexpectedly low potency, it's crucial to systematically de-risk the fundamental components of your experiment. Before questioning the compound's intrinsic activity, you must validate your materials and methods. A logical troubleshooting workflow is the most efficient approach.
Start by confirming the identity and purity of your synthesized analog. From there, scrutinize your assay conditions, as these are a major source of variability.[4] Finally, consider the quality and specific isoform of your biological target (e.g., the kinase enzyme).
Below is a workflow to guide your investigation.
Caption: A systematic workflow for troubleshooting low potency in biochemical assays.
Q2: How can I be sure my assay conditions aren't artificially weakening my inhibitor's apparent potency?
A2: This is one of the most critical and common sources of misleading potency data, especially for ATP-competitive kinase inhibitors. The concentration of ATP, the essential cofactor Mg²⁺, and the peptide/protein substrate can all dramatically influence the measured IC₅₀.[5][6]
-
ATP Concentration: The 1,6-naphthyridin-2(1H)-one scaffold frequently appears in ATP-competitive kinase inhibitors.[7][8] In an assay, your compound is directly competing with ATP for the same binding site.
-
The Problem: Cellular ATP concentrations are in the low millimolar (1-10 mM) range. However, for convenience and sensitivity, biochemical assays are often run at the enzyme's Kₘ for ATP, which is typically in the low micromolar range.[6] An inhibitor that appears potent at 10 µM ATP will look much weaker when competing against 1 mM ATP.
-
The Solution: Measure the IC₅₀ at varying ATP concentrations, especially at a concentration that mimics the physiological environment (e.g., 1 mM ATP). This provides a more realistic measure of the compound's potential. The Cheng-Prusoff equation can then be used to calculate the true inhibition constant (Kᵢ), which is independent of ATP concentration.[9]
-
-
Magnesium (Mg²⁺) Concentration: Magnesium is a critical cofactor for kinase activity as it coordinates the phosphate groups of ATP. The concentration of free Mg²⁺ (not chelated by ATP) can influence the potency of some ATP-competitive inhibitors.[5][6] Studies have shown that increasing free Mg²⁺ can decrease the apparent potency (increase the IC₅₀) of certain inhibitors.[6] Ensure your free Mg²⁺ levels are consistent and reported across experiments.
-
Substrate Concentration: The concentration of the peptide or protein substrate can also affect inhibitor potency, though the mechanism can be complex.[5] It is standard practice to use the substrate at its Kₘ concentration to ensure balanced assay conditions.[6]
Caption: Effect of ATP concentration on ATP-competitive inhibitor binding and potency.
Q3: Could the kinase enzyme itself be the problem?
A3: Absolutely. The quality and characteristics of the enzyme preparation are paramount.
-
Purity vs. Activity: A protein that appears >95% pure on an SDS-PAGE gel is not guaranteed to be fully active.[10] Kinases require specific post-translational modifications, such as phosphorylation of their activation loop, to be catalytically competent.[4] An enzyme batch with a low percentage of active protein will lead to inaccurate kinetic measurements and potency determinations. Always source enzymes from reputable vendors who provide activity specifications or validate each new batch in-house with a reference inhibitor.
-
Isoform and Splice Variants: Many kinase genes produce multiple protein isoforms through alternative splicing. These isoforms can have different substrate specificities, regulatory domains, and sensitivities to inhibitors.[10] Using a biologically irrelevant isoform for your screening can lead you down the wrong path. Confirm that the isoform you are using is the one relevant to the disease context you are studying.
-
Autophosphorylation: Many kinases can phosphorylate themselves (autophosphorylation).[4] If your assay measures phosphate incorporation (e.g., ³²P-ATP radiometric assays), you must be able to distinguish between substrate phosphorylation and autophosphorylation. Failure to do so can confound your results, as your compound might inhibit one process more than the other.[4]
Part 2: Bridging the Gap - Biochemical vs. Cellular Potency
A potent biochemical inhibitor is a great start, but true therapeutic potential is measured in a cellular context. It is very common for compounds to lose potency when moving from an enzymatic assay to a cell-based one.
Q4: My analog is potent against the isolated enzyme, but shows little to no activity in my cell-based assay. Why?
A4: This is a classic drug discovery challenge, often referred to as the "biochemical-to-cellular gap."[11] A cell is an incredibly complex environment compared to a test tube. Several factors could be at play:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability is a major reason for loss of activity. Factors like LogP, polar surface area, and the number of rotatable bonds influence this property.
-
Efflux Pumps: Cells have transporter proteins, such as P-glycoprotein (P-gp), that actively pump foreign molecules out, reducing the intracellular concentration of your compound.[9]
-
Metabolic Instability: Your compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.
-
High Intracellular ATP: As discussed in Q2, the high ATP concentration (~1-10 mM) inside a cell provides intense competition for ATP-competitive inhibitors, leading to a rightward shift in the dose-response curve (lower apparent potency).[11]
-
Target Engagement: Just because the compound is in the cell does not mean it is binding to its target. You can confirm target engagement using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays.[11]
-
Off-Target Effects: In a cell, your compound could be hitting other targets that produce confounding effects or toxicity, masking the specific inhibition you are trying to measure. Running your compound through a kinase selectivity panel can help identify such off-target activities.[10][12]
Part 3: Frequently Asked Questions (FAQs)
Q5: What are the key Structure-Activity Relationships (SAR) for 1,6-naphthyridin-2(1H)-one analogs that I should consider?
A5: While specific SAR is target-dependent, analysis of public data reveals general trends for this scaffold, particularly for kinase targets:
-
Substitutions on the Phenyl Ring: For many analogs, substituents on a phenyl ring attached to the N1 position are crucial for potency and selectivity. For example, in one mTOR inhibitor series, a trifluoromethylphenyl group was found to be important.[7][13]
-
Groups at the C5/C7 Positions: These positions are often used to introduce groups that target solvent-exposed regions or interact with the kinase hinge region, which is critical for anchoring ATP-competitive inhibitors.[14]
-
Bulky Groups: Studies on VEGFR-2 inhibitors showed that bulky, hydrophobic, and H-bond acceptor substituents at the second position of the 1,6-naphthyridine ring led to potent inhibitory activity.[8]
-
Constraining Conformation: In some cases, incorporating the core into a larger, more rigid tricyclic system can constrain the pendant phenyl ring into a bioactive conformation, improving potency.[7]
Q6: How do I choose the right assay format for measuring kinase activity?
A6: The choice depends on your goal (HTS vs. mechanistic studies), available equipment, and budget.[15][16]
-
Radiometric Assays (e.g., [γ-³²P]ATP Filter Binding): The historical gold standard. Highly sensitive and less prone to compound interference, but requires handling of radioactive materials.
-
Fluorescence/Luminescence-Based Assays: These are the workhorses of modern HTS.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Homogeneous (no-wash) format that is robust and sensitive. Requires a specific antibody that recognizes the phosphorylated substrate.[15]
-
AlphaScreen®: Similar to TR-FRET, uses donor and acceptor beads to generate a chemiluminescent signal upon phosphorylation. Very sensitive but can be prone to light-scattering interference.[15]
-
ADP-Glo™/Kinase-Glo®: These assays measure kinase activity by quantifying the amount of ADP produced (or ATP consumed). They are universal (not substrate-specific) but can identify false positives that inhibit the detection enzymes (e.g., luciferase).[15][17]
-
Part 4: Protocols and Data
Experimental Protocol: A Generic TR-FRET Kinase Assay
This protocol provides a framework for measuring inhibitor potency using a common, robust assay format.
Objective: To determine the IC₅₀ value of a this compound analog against a target protein kinase.
Materials:
-
Target Kinase (e.g., FGFR4, c-Met)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound (serially diluted in DMSO)
-
Staurosporine (Positive control inhibitor)
-
DMSO (Vehicle control)
-
Stop Solution (e.g., 10 mM EDTA)
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Compound Plating: Prepare a serial dilution of your test compound in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of a low-volume 384-well assay plate. Also include wells for positive control (Staurosporine) and vehicle control (DMSO).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase and biotinylated substrate in assay buffer. Add this mix to all wells except the "no enzyme" background controls.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate for the desired time (e.g., 60 minutes) at room temperature. Causality Note: The incubation time should be within the linear range of the reaction, typically where <20% of the substrate has been consumed.
-
Stop Reaction: Add Stop Solution to all wells to chelate the Mg²⁺ and halt the enzymatic reaction.
-
Detection: Add the detection reagents (Europium-antibody and SA-APC) and incubate in the dark (e.g., 60 minutes) to allow for binding.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).
-
Normalize the data using the vehicle control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the normalized response vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Table: Impact of Assay Parameters on IC₅₀
The following table illustrates how changing key assay parameters can affect the measured potency of a hypothetical ATP-competitive 1,6-naphthyridin-2(1H)-one analog.
| Parameter | Condition 1 | Measured IC₅₀ (nM) | Condition 2 | Measured IC₅₀ (nM) | Fold Change | Rationale |
| ATP Conc. | 10 µM (Low, at Kₘ) | 25 | 1 mM (High, Physiological) | 1100 | 44x Weaker | Increased competition from the natural substrate (ATP) at the active site.[6] |
| Enzyme Quality | Batch A (100% Active) | 50 | Batch B (25% Active) | 200 | 4x Weaker | Inactive enzyme binds inhibitor non-productively, skewing the concentration of "free" inhibitor available to bind active enzyme.[10] |
| DMSO Conc. | 0.5% (v/v) | 80 | 2.5% (v/v) | 150 | ~2x Weaker | High concentrations of organic solvents can disrupt enzyme structure and inhibitor binding interactions.[16] |
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Garcia-Echeverria, C. (2006). Factors influencing the inhibition of protein kinases. Expert Opinion on Drug Discovery, 1(1), 65-75. [Link]
-
Levine, B. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Breitkopf, S. B., Behrendt, M., & Schuller, N. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Official Blog. [Link]
-
SignalChem Biotech. (2023). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]
-
BioAssay Systems. EnzyChrom™ Kinase Assay Kit. Product Page. [Link]
-
Wang, X., Geng, M., et al. (2015). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][5][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(3), 754-765. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
Stanovnik, B., & Tišler, M. (1983). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 20(5), 1387-1389. [Link]
-
Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]
-
Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 181-196. [Link]
-
Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]
-
ACS Medicinal Chemistry Letters. (2020). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Med. Chem. Lett., 11(7), 1419–1420. [Link]
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][16]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(11), 5312-5327. [Link]
-
Sharma, A., & Singh, P. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Molecular Structure, 1218, 128481. [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(2), 443. [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(2), 443. [Link]
-
Teixidó, J., & Borrell, J. I. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][16]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Simple But Needed. (2023). Common Pitfalls in Manual Chemical Inventory Management. Simple But Needed Blog. [Link]
Sources
- 1. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing the inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. bioassaysys.com [bioassaysys.com]
Technical Support Center: Managing the Stability of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for 3-Acetyl-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in their assays. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the potential degradation pathways. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns with this compound in aqueous assay buffers?
A1: The primary stability concerns for this molecule in aqueous environments are its susceptibility to hydrolysis, particularly of the acetyl group, and potential photodegradation. The naphthyridinone core, a nitrogen-containing heterocycle, can also be influenced by the pH of the assay buffer. Extreme pH values, both acidic and basic, can catalyze degradation reactions.[1]
Q2: How can I quickly assess the stability of my compound stock solution?
A2: A simple way to get a preliminary idea of your compound's stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC). Prepare a solution of your compound in the intended assay buffer and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your assay conditions (temperature, light exposure). A decrease in the peak area of the parent compound over time indicates instability.
Q3: Are there any general storage recommendations for this compound?
A3: For solid material, it is recommended to store it sealed in a dry environment at room temperature.[2] Stock solutions are best prepared fresh. If storage is necessary, they should be kept at low temperatures (-20°C or -80°C) in an appropriate solvent, such as DMSO, and protected from light. Frequent freeze-thaw cycles should be avoided as they can cause compound degradation.[3]
II. Troubleshooting Guide: Degradation in Assays
This section provides a structured approach to identifying and resolving stability issues encountered during experimental work.
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
If you observe a decrease in the compound's expected activity or high variability in your assay results, compound instability is a likely culprit.
Potential Cause A: Hydrolysis
The acetyl group on the naphthyridinone scaffold is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in your assay buffer.[4][5][6] This will lead to the formation of a deacetylated and likely inactive version of your compound.
-
pH Profiling:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include phosphate, citrate, and acetate.[7]
-
Incubate a known concentration of this compound in each buffer at your standard assay temperature.
-
At set time intervals (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each buffer and quench any further reaction by adding an equal volume of a strong solvent like acetonitrile or methanol.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.
-
-
Data Analysis and Buffer Selection:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Select the pH at which the degradation rate is lowest for your subsequent assays.
-
Be mindful that buffer components themselves can sometimes catalyze degradation, so it's important to ensure the chosen buffer is inert.[8]
-
Table 1: Example pH Stability Profile
| pH | Buffer System | % Remaining at 4 hours (37°C) |
| 5.0 | Acetate | 95% |
| 6.0 | Phosphate | 98% |
| 7.4 | Phosphate | 85% |
| 8.0 | Tris | 70% |
Potential Cause B: Photodegradation
N-heterocyclic compounds, including naphthyridinones, can be sensitive to light, particularly UV radiation.[9][10] Exposure to ambient laboratory light during lengthy assay incubations can lead to compound degradation.
-
Light vs. Dark Experiment:
-
Prepare two sets of your assay plates or tubes.
-
Wrap one set completely in aluminum foil to protect it from light.
-
Expose the other set to the normal lighting conditions of your laboratory bench.
-
Incubate both sets for the duration of your experiment.
-
-
Comparative Analysis:
-
At the end of the incubation, process both sets of samples and compare the results. A significant difference in compound activity or concentration between the light-exposed and dark-protected samples indicates photodegradation.
-
-
Work in a dimly lit area or use amber-colored labware.
-
Cover assay plates with foil or a light-blocking lid during incubations.
Issue 2: Assay Interference and Spurious Results
Unstable compounds can sometimes react with assay components, leading to false-positive or false-negative results.[3]
Potential Cause: Reactivity with Assay Reagents
The degradation products of this compound or the parent compound itself might react with assay reagents, such as enzymes, detection antibodies, or even reducing agents like DTT.[3]
-
Component Pre-incubation:
-
Pre-incubate your compound with individual key components of your assay (e.g., enzyme, detection reagent) in the assay buffer.
-
As a control, incubate the compound in the buffer alone.
-
-
Activity/Signal Measurement:
-
After the pre-incubation period, initiate the full assay and measure the output.
-
Compare the results to a control where the compound was added at the last possible moment. A significant difference suggests an interaction with a specific assay component.
-
Diagram 1: Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting instability.
III. Advanced Stabilization Strategies
If basic troubleshooting does not fully resolve the stability issues, more advanced formulation strategies may be necessary, particularly for in vivo studies or long-term storage.
Formulation Optimization
-
Use of Co-solvents: For compounds with poor aqueous solubility, which can sometimes exacerbate instability, the addition of co-solvents like PEG or cyclodextrins can improve both solubility and stability.[7]
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the formulation can be beneficial.[11]
-
Solid Dispersions: For solid formulations, creating an amorphous solid dispersion can sometimes enhance stability compared to the crystalline form.[12][13]
Derivatization
In some drug discovery contexts, if the instability of the acetyl group is the primary issue and this part of the molecule is not essential for its activity, medicinal chemists might consider synthesizing analogs with a more stable functional group.[14]
Diagram 2: Potential Degradation Pathways
Caption: Simplified potential degradation pathways.
By systematically investigating the potential causes of instability and implementing the appropriate mitigation strategies, researchers can ensure the reliability and accuracy of their data when working with this compound.
IV. References
-
Chen, Y. L., & Hsieh, Y. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory, 37(13), 18-21.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
-
Jahan, M. S. (2008). Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. CORE.
-
Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations.
-
Sauer, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
-
Mulholland, G. K. (1995). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. PubMed.
-
Creative Diagnostics. (n.d.). Non-covalent Stabilization Strategies in Small Molecule Drug Design.
-
Satchell, D. P. N., & Satchell, R. S. (1969). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Li, W., & Tse, F. L. S. (2011). Stabilizing Drug Molecules in Biological Samples. ResearchGate.
-
PharmSky Research. (2023). Formulation Impact on Drug Stability & Bioavailability.
-
Szatylowicz, H., et al. (2018). CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. ResearchGate.
-
Xtalks. (n.d.). Sample Stabilization Approaches for Unstable Compounds in Biological Matrices.
-
BLDpharm. (n.d.). This compound.
-
Simple Steps to Organic Chemistry. (2023). Chemical properties of Acetyl Chloride | Hydrolysis| Alcoholysis| Ammonolysis| Reduction | Class 12|. YouTube.
-
Ottmann, C., et al. (2007). Cooperativity basis for small-molecule stabilization of protein–protein interactions. PMC.
-
Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
-
LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
-
Chen, B., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.
-
Bárczy, T., et al. (2020). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed.
-
Chen, B., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
-
INDOFINE Chemical Company, Inc. (n.d.). This compound.
-
ChemicalBook. (n.d.). This compound.
-
BOC Sciences. (n.d.). CAS 52816-63-4 this compound.
-
MySkinRecipes. (n.d.). This compound.
-
Teixidó, J., & Borrell, J. I. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][13][14]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles.
-
Teixidó, J., & Borrell, J. I. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
-
Liu, Q., et al. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][13][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH.
-
Li, Y., et al. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. NIH.
-
Liu, W., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH.
-
Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed.
-
Galland, N., & Felpin, F. X. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI.
-
Li, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed.
-
Baillet, G., et al. (1992). Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. ResearchGate.
-
Hoyle, C. E., & Creed, D. (1993). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. DTIC.
-
Al-Ani, L. K., et al. (2023). Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. MDPI.
-
Das, S. K., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. MDPI.
-
Chen, B., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Figshare.
-
Chen, B., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Semantic Scholar.
-
Hawash, M. M. (1994). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 52816-63-4|this compound|BLD Pharm [bldpharm.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. upm-inc.com [upm-inc.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. americanlaboratory.com [americanlaboratory.com]
Addressing batch-to-batch variability of synthesized 3-Acetyl-1,6-naphthyridin-2(1H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-1,6-naphthyridin-2(1H)-one. Recognizing the challenges of batch-to-batch variability in heterocyclic compound synthesis, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its preparation. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Plausible Synthetic Route: The Gould-Jacobs Approach
While a specific, detailed synthetic protocol for this compound is not extensively reported in peer-reviewed literature, a highly plausible and efficient method is the Gould-Jacobs reaction . This well-established reaction is a cornerstone in the synthesis of quinolines and related heterocyclic systems.[1][2] The proposed pathway involves the condensation of an aminopyridine with a β-keto ester, followed by a thermal cyclization.
Proposed Reaction Scheme:
Caption: Plausible Gould-Jacobs synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical workflow for problem-solving.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired this compound, or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in this synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation and Troubleshooting Steps |
| Incomplete Condensation (Step 1) | The initial formation of the enamine intermediate is crucial. If this step is inefficient, the subsequent cyclization will be low-yielding. Monitor the reaction by TLC or LC-MS to track the consumption of the starting materials. If the reaction stalls, consider increasing the reaction temperature or adding a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation. |
| Suboptimal Cyclization Temperature (Step 2) | The Gould-Jacobs cyclization is a thermally driven process that typically requires high temperatures, often in the range of 250-300 °C.[1] If the temperature is too low, the reaction will be slow or may not proceed at all. Conversely, excessively high temperatures can lead to decomposition. It is crucial to find the optimal temperature for your specific setup. Consider performing small-scale experiments at varying temperatures to identify the ideal range. |
| Purity of Starting Materials | Impurities in the 4-aminopyridine or the β-keto ester can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). 4-Aminopyridine can be prone to oxidation and should be stored under an inert atmosphere. |
| Reaction Time | Both the condensation and cyclization steps require adequate time to proceed to completion. Monitor the reaction progress over time to determine the optimal reaction duration. Prolonged reaction times at high temperatures can lead to side reactions and degradation of the product. |
| Atmospheric Moisture | While not always critical, some condensation reactions can be sensitive to moisture. Ensure your glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the impact of atmospheric moisture. |
Workflow for Troubleshooting Low Yield:
Caption: Logical workflow for addressing low product yield.
Issue 2: Product Purity and Color Variation
Question: My isolated product is off-color (e.g., yellow or brown) and shows multiple spots on TLC. What are the potential impurities and how can I improve the purity?
Answer: Color and the presence of multiple spots on TLC are indicative of impurities. These can arise from side reactions, incomplete reactions, or degradation of the product.
Potential Impurities and Purification Strategies:
| Potential Impurity | Formation and Identification | Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction will leave residual 4-aminopyridine and/or the β-keto ester. These can be identified by comparing the TLC of the crude product with the starting materials. | Recrystallization is often effective in removing unreacted starting materials. A solvent system in which the product has lower solubility than the starting materials at room temperature should be chosen. |
| Incompletely Cyclized Intermediate | The enamine intermediate from Step 1 may not have fully cyclized. This can be observed as a distinct spot on TLC. | If the amount of intermediate is significant, consider re-subjecting the crude material to the cyclization conditions. Alternatively, column chromatography can be used to separate the intermediate from the final product. |
| Regioisomers | Depending on the specific β-keto ester used, there might be a possibility of forming regioisomers during the cyclization, although the Gould-Jacobs reaction is generally regioselective. | Careful analysis of NMR spectra (¹H and ¹³C) can help identify the presence of isomers. Purification may require careful column chromatography or fractional crystallization. |
| Degradation Products | The high temperatures used in the cyclization step can lead to the degradation of the product, often resulting in colored impurities. | Reduce the cyclization temperature or reaction time. The use of a high-boiling point solvent under an inert atmosphere can help to minimize degradation. Purification can be achieved through recrystallization with activated charcoal to remove colored impurities, or by column chromatography. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Batch-to-Batch Physical Inconsistency (Polymorphism)
Question: I am observing different crystalline forms and/or melting points between different batches of my synthesized this compound, even though the NMR spectra appear identical. What could be the cause?
Answer: This phenomenon is likely due to polymorphism , where a compound can exist in multiple crystalline forms with different physical properties but the same chemical composition. Polymorphism is a critical consideration in pharmaceutical development as it can affect solubility, bioavailability, and stability.[3][4]
Addressing Polymorphism:
-
Controlled Crystallization: The final crystallization step is critical in determining the polymorphic form. Factors such as the solvent system, cooling rate, and agitation can all influence which polymorph is obtained. To ensure batch-to-batch consistency, it is essential to develop a robust and well-controlled crystallization protocol.
-
Characterization: Different polymorphs can be identified and characterized using techniques such as:
-
Powder X-Ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-state transitions.
-
Infrared (IR) and Raman Spectroscopy: The vibrational spectra can differ between polymorphs due to different intermolecular interactions in the crystal lattice.
-
-
Polymorph Screening: A systematic polymorph screen can be conducted by crystallizing the compound from a wide range of solvents under various conditions (e.g., fast vs. slow cooling, evaporation). This helps to identify the different possible polymorphs and their relative stabilities.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
-
¹H NMR: Expect signals for the aromatic protons on the naphthyridine core, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 1,6-naphthyridine ring system.
-
¹³C NMR: Signals for the carbonyl carbons of the acetyl group and the lactam ring, as well as carbons of the aromatic rings and the acetyl methyl group are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈N₂O₂) should be observed.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the acetyl and lactam groups, and C=C/C=N stretches of the aromatic rings are expected.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediate, and product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What is the role of the high-boiling point solvent in the cyclization step?
A3: The high-boiling point solvent, such as Dowtherm A or diphenyl ether, serves to provide a high and stable temperature for the thermal cyclization to occur. It also helps to keep the reactants and product in the solution phase, facilitating a more homogeneous reaction.
Q4: Are there any alternative methods to the Gould-Jacobs reaction for this synthesis?
A4: Yes, other synthetic strategies for 1,6-naphthyridin-2(1H)-ones have been reported. These include building the second ring from a pre-formed pyridone, as well as various cyclization reactions involving different starting materials.[5][6] The choice of method may depend on the availability of starting materials and the desired substitution pattern.
Q5: How can I apply Process Analytical Technology (PAT) to this synthesis to improve consistency?
A5: PAT involves designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[7] For this synthesis, you could implement:
-
In-line monitoring: Use spectroscopic probes (e.g., IR or Raman) to monitor the concentration of reactants, intermediates, and product in real-time during the reaction.
-
Crystallization monitoring: Employ techniques like Focused Beam Reflectance Measurement (FBRM) to monitor particle size and distribution during crystallization, ensuring consistent crystal form and size between batches.
-
Design of Experiments (DoE): Systematically vary process parameters (e.g., temperature, reaction time, reagent stoichiometry) to understand their impact on yield and purity, leading to a more robust and reproducible process.
IV. References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of the Chinese Chemical Society, 48(1), 101-108. Retrieved from [Link]
-
Lang, M. D., et al. (2005). Crystalline polymorph selection and discovery with polymer heteronuclei. Journal of the American Chemical Society, 127(20), 7538-7543. Retrieved from [Link]
-
Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR assignments for compounds 1, 2 and 3. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]
-
Lang, M. D., et al. (2005). Crystalline polymorph selection and discovery with polymer heteronuclei. PubMed. Retrieved from [Link]
-
Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 1,5‐naphthyridin‐2(1H)‐one derivatives. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]
-
Pharmaron. (n.d.). Analytical Development and Quality Control. Retrieved from [Link]
-
Croix, C., Massip, S., & Viaud-Massuard, M. C. (2014). Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. RSC Advances, 4(77), 41029-41032. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Retrieved from [Link]
-
Aoun, S., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 696. Retrieved from [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Zhang, L., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Retrieved from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260. Retrieved from [Link]
-
Stoyanov, N., & Marinov, M. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1367. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Abdel-Wadood, F. K., Abdel-Monem, M. I., Fahmy, A. M., & Geies, A. A. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 63(3), 303-312. Retrieved from [Link]
-
Klang, M. G., & Williams, L. A. (2016). Quality Control Analytical Methods: Method Validation. International journal of pharmaceutical compounding, 20(5), 381–386. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset.... Retrieved from [Link]
-
Zakharyan, R. A., et al. (2023). Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1675. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods/Quality Control. Retrieved from [Link]
-
de la Torre, M. G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Retrieved from [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Analytical quality control. Retrieved from [Link]
-
Spencer, R. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
Chan, K. K., & Othman, M. H. (2021). Effect of Temperature on the Purity and Yield of Aspirin. Journal of Student Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
Zakharyan, R. A., et al. (2023). Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Retrieved from [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. veranova.com [veranova.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. pharmtech.com [pharmtech.com]
Optimizing storage conditions for 3-Acetyl-1,6-naphthyridin-2(1H)-one
Welcome to the comprehensive technical support guide for 3-Acetyl-1,6-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. Here, we address common questions and troubleshooting scenarios with evidence-based recommendations and detailed protocols.
Core Concepts: Understanding the Stability of this compound
This compound is a heterocyclic compound featuring a naphthyridinone core, a common scaffold in medicinal chemistry.[1][2][3] Its stability is primarily influenced by the lactam and acetyl functional groups, which are susceptible to hydrolysis under certain conditions. While supplier recommendations on storage temperature vary, a conservative approach is recommended to minimize the risk of degradation over long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of the solid compound, we recommend maintaining it at 2-8°C in a tightly sealed container, protected from light and moisture. While some suppliers suggest room temperature storage, refrigeration minimizes the potential for slow degradation over time, ensuring the highest possible purity for your experiments.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid material. For short-term storage (less than 24 hours), refrigeration at 2-8°C is acceptable for solutions in aprotic solvents like DMSO or DMF. For longer-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For analytical purposes like HPLC, methanol or acetonitrile are suitable.
Q4: How can I check the purity of my this compound sample?
A4: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column with a gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point for method development.[4][5] ¹H NMR spectroscopy can also be used to confirm the structure and detect major impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Compound Degradation. The lactam or acetyl group may have undergone hydrolysis, especially if the compound was stored in solution at room temperature or in a protic solvent for an extended period.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the compound (both solid stock and working solutions) by HPLC to check for the presence of degradation products.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for sensitive experiments.
-
Optimize Solution Storage: If solutions must be stored, use an aprotic solvent like DMSO, aliquot into single-use vials, and store at -80°C.
-
-
-
Possible Cause 2: Poor Solubility. The compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your stock and working solutions for any precipitate.
-
Use a Co-solvent: If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not adversely affect your assay.
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
-
Issue 2: Appearance of new peaks in the HPLC chromatogram of a stored sample.
-
Possible Cause: Chemical Degradation. The appearance of new peaks is a strong indicator of degradation. The likely degradation pathways are hydrolysis of the lactam or the acetyl group.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to LC-MS, analyze the sample to determine the mass of the new peaks. This can help identify the degradation products.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (solid at 2-8°C, protected from light and moisture).
-
Forced Degradation Study: To understand the compound's stability profile, you can perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions. This will help in identifying potential degradants and developing a stability-indicating analytical method.
-
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
Protocol 2: Basic Forced Degradation Study
This protocol outlines a basic procedure to investigate the stability of this compound under hydrolytic stress.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Acidic Hydrolysis: To one aliquot, add 0.1 M HCl to a final concentration of 0.01 M.
-
Basic Hydrolysis: To another aliquot, add 0.1 M NaOH to a final concentration of 0.01 M.
-
Neutral Hydrolysis: Use the original solution as the neutral control.
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 50°C) and take time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples at each time point by HPLC to monitor the degradation of the parent compound and the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
-
Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 35(26), 4858-4865. Available at: [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]
-
ResearchGate. (2013). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Available at: [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]
-
ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
PubMed. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
DAU - Arxiu Digital de la URL. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Technical Support Center: Biological Evaluation of 1,6-Naphthyridin-2(1H)-ones
Welcome to the technical support center for the biological evaluation of 1,6-naphthyridin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of heterocyclic compounds. The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of biological entities, including protein kinases and Hsp90.[1][2][3][4] However, their unique physicochemical properties can present several experimental hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Troubleshooting Guides
This section provides detailed, step-by-step methodologies to address specific issues you may encounter during your experiments.
Issue 1: Poor Compound Solubility and In-Assay Precipitation
A recurring challenge with 1,6-naphthyridin-2(1H)-ones, particularly those with aromatic substitutions, is their limited aqueous solubility. This can lead to compound precipitation in your stock solutions or, more critically, in the final assay plate, resulting in inaccurate potency measurements and poor reproducibility.[5][6]
Q: My 1,6-naphthyridin-2(1H)-one derivative is precipitating out of solution during my cellular assay. How can I resolve this and trust my IC50 values?
A: Causality and Troubleshooting Protocol
Poor solubility is a common issue with planar, aromatic heterocyclic compounds.[5] Precipitation during an assay will artificially lower the effective concentration of the compound, leading to an underestimation of its true potency. Here is a systematic approach to diagnose and resolve this issue:
Step-by-Step Troubleshooting Protocol:
-
Visual Inspection: Before reading your assay plates, visually inspect them under a microscope. Look for any signs of compound precipitation, which may appear as crystalline structures or amorphous aggregates in the wells.
-
Solubility Assessment in Assay Media: Determine the kinetic solubility of your compound directly in the assay media.
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your final assay media to achieve the desired concentration range.
-
Incubate the solutions under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
After the incubation period, visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like nephelometry or HPLC.
-
-
Optimize DMSO Concentration: While DMSO is a common solvent, its concentration in the final assay should be kept to a minimum (ideally ≤0.5%) as it can be toxic to cells and can also influence compound solubility.[7] If solubility is a major issue, a slightly higher DMSO concentration (e.g., up to 1%) may be tolerated by some cell lines, but this must be validated.
-
Employ Co-solvents: If DMSO alone is insufficient, consider the use of other biocompatible co-solvents in your stock solution.[8][9]
-
Table 1: Recommended Co-solvents for Improving Solubility
Co-solvent Typical Starting Concentration in Stock Considerations N-methyl-2-pyrrolidone (NMP) 10-20% in DMSO Can improve solubility of highly lipophilic compounds. Polyethylene glycol 400 (PEG400) 20-30% in DMSO Generally well-tolerated by cells. | Solutol HS-15 | 10-20% in DMSO | A non-ionic surfactant that can aid in solubilization.[10] |
-
-
Sonication and Heating: Gently sonicating or warming the stock solution can aid in dissolving the compound. However, be cautious with temperature-sensitive compounds. Always ensure the compound is fully dissolved before making serial dilutions.
Caption: Workflow for troubleshooting compound precipitation.
Issue 2: Assay Interference from Compound Fluorescence
Many heterocyclic compounds, including 1,6-naphthyridin-2(1H)-ones, are inherently fluorescent.[11] This can interfere with common assay readouts that rely on fluorescence, such as those using fluorescent substrates or antibodies, leading to false-positive or false-negative results.
Q: I am getting a high background signal in my fluorescence-based kinase assay. Could my 1,6-naphthyridin-2(1H)-one be interfering, and how can I correct for this?
A: Causality and Troubleshooting Protocol
Compound autofluorescence can artificially inflate the assay signal, masking true inhibition or creating the appearance of activity where there is none.[12][13] It is crucial to identify and correct for this interference.
Step-by-Step Troubleshooting Protocol:
-
Pre-read the Compound Plate: Before adding your assay reagents (e.g., enzyme, substrate, detection reagents), take a fluorescence reading of your compound plate. This will give you a baseline measurement of the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Run a "Compound Only" Control: In parallel with your main experiment, run a control plate that contains only the compound in assay buffer, without the enzyme or other assay components that generate the signal. The signal from this plate represents the background fluorescence from your compound.
-
Data Correction: Subtract the background fluorescence from your experimental data.
-
Corrected Signal = Total Signal - Compound Only Signal
-
-
Shift to a Red-shifted Fluorophore: Compound interference is more common in the blue-green spectral region.[14] If possible, switch to an assay that utilizes a red-shifted fluorophore (emission > 600 nm), as fewer library compounds fluoresce in this range.[12][13]
-
Use an Orthogonal Assay: Validate your hits using an orthogonal assay with a different detection method that is not based on fluorescence, such as a luminescence-based assay or a label-free technology like surface plasmon resonance (SPR).[15]
Caption: Decision tree for managing fluorescence interference.
FAQs: Navigating In Vitro and In Vivo Challenges
This section addresses frequently asked questions about the biological evaluation of 1,6-naphthyridin-2(1H)-ones.
Q1: My 1,6-naphthyridin-2(1H)-one is a potent kinase inhibitor in biochemical assays, but shows weak activity in cell-based assays. What could be the reason?
A: This is a common challenge in drug discovery and several factors could be at play:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. Consider running a cell permeability assay (e.g., PAMPA) to assess this.
-
Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. This can be tested using cell lines that overexpress these transporters.
-
High Protein Binding: The compound may be binding extensively to proteins in the cell culture media, reducing the free concentration available to interact with the target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Q2: How do I address potential off-target effects of my 1,6-naphthyridin-2(1H)-one kinase inhibitor?
A: Since many 1,6-naphthyridin-2(1H)-ones target the ATP-binding site of kinases, off-target activity is a significant concern due to the high conservation of this site across the kinome.[16][17]
-
Kinase Selectivity Profiling: It is essential to screen your compound against a broad panel of kinases (e.g., a kinome scan) to identify potential off-targets.[18] This will provide a selectivity profile and help in understanding any unexpected cellular phenotypes.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of your compound series against both the primary target and any identified off-targets. This can provide insights into structural modifications that could improve selectivity.[19][20][21]
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that your compound is binding to the intended target in a cellular context.
Q3: I am preparing for in vivo studies with a promising 1,6-naphthyridin-2(1H)-one, but it has poor aqueous solubility. What are some suitable formulation strategies?
A: Formulating poorly soluble compounds for in vivo studies is critical for achieving adequate exposure.[10] Here are some common strategies:
-
Table 2: In Vivo Formulation Strategies for Poorly Soluble Compounds
Formulation Strategy Description Key Considerations Co-solvent Systems Using a mixture of aqueous and organic solvents (e.g., PEG400, propylene glycol, ethanol) to dissolve the compound.[8] The final concentration of organic solvents must be well-tolerated by the animal species. Suspensions Milling the compound to a small particle size and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose).[10] Particle size and stability of the suspension are critical for consistent dosing. Lipid-based Formulations Dissolving the compound in oils or surfactants to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[9][22] Can enhance oral absorption by utilizing lipid absorption pathways. | Cyclodextrin Complexes | Encapsulating the compound within cyclodextrin molecules to increase its aqueous solubility.[8] | The stoichiometry of the complex and the type of cyclodextrin are important parameters. |
It is highly recommended to perform early formulation development and pharmacokinetic studies to select the most appropriate delivery vehicle for your specific 1,6-naphthyridin-2(1H)-one.
References
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. ResearchGate. Available at: [Link].
-
Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Available at: [Link].
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link].
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. National Institutes of Health. Available at: [Link].
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link].
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link].
-
Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available at: [Link].
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual. National Institutes of Health. Available at: [Link].
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Institutes of Health. Available at: [Link].
-
Fluorescence Spectroscopic Profiling of Compound Libraries. ACS Publications. Available at: [Link].
-
In vitro methods to assess drug precipitation. ResearchGate. Available at: [Link].
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available at: [Link].
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Available at: [Link].
-
Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). PubMed. Available at: [Link].
-
(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link].
-
discovery and SAR study of 1H-imidazo[4,5-h][17][23]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry. Available at: [Link].
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link].
-
In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. AAPS PharmSciTech. Available at: [Link].
-
Structure–activity relationship (SAR) and docking studies of... ResearchGate. Available at: [Link].
-
Optimize your immunofluorescent staining: Tips to overcome background interference. YouTube. Available at: [Link].
-
DMSO wont dilute my pure compound. How to solve this?. ResearchGate. Available at: [Link].
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. R Discovery. Available at: [Link].
-
Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link].
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. Available at: [Link].
-
In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Available at: [Link].
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link].
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link].
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. Available at: [Link].
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link].
-
Off-target effects of MEK inhibitors. National Institutes of Health. Available at: [Link].
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. Available at: [Link].
-
Interference with Fluorescence and Absorbance. National Institutes of Health. Available at: [Link].
-
Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. PubMed. Available at: [Link].
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].
-
Interference with Fluorescence and Absorbance. PubMed. Available at: [Link].
-
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Available at: [Link].
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link].
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link].
-
Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed. Available at: [Link].
-
Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link].
-
1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. PubMed. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Introduction: The Critical Role of Structural Elucidation in Drug Discovery
In the realm of medicinal chemistry, the naphthyridinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise arrangement of atoms within this heterocyclic system dictates its interaction with biological targets, making unambiguous structural validation a cornerstone of rational drug design and development.[3][4][5][6] Any ambiguity in the molecular architecture can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised clinical outcomes.
This guide provides a comprehensive, in-depth comparison of the analytical techniques used to validate the structure of 3-Acetyl-1,6-naphthyridin-2(1H)-one. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a multi-technique approach provides a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practices of modern structural elucidation.
The Postulated Structure and the Analytical Gauntlet
The journey of structural validation begins with a postulated structure, typically derived from the synthetic route. For this compound, the proposed structure is as follows:
Figure 1. Postulated structure of this compound.
To rigorously confirm this structure, a battery of analytical techniques is employed, each providing a unique piece of the structural puzzle. We will explore the application and comparative value of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like this compound, a suite of 1D and 2D NMR experiments is essential.
A. 1D NMR: The Initial Fingerprint
1. 1H NMR Spectroscopy: This is the first NMR experiment typically performed.[9] It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
-
-
Expected Data & Interpretation: Based on the proposed structure, we would anticipate specific signals corresponding to the aromatic protons on the naphthyridinone core, the acetyl methyl protons, and the NH proton. The coupling patterns (e.g., doublets, triplets) will reveal the connectivity of these protons.
2. 13C NMR Spectroscopy: This experiment provides information about the different types of carbon atoms in the molecule.
-
Experimental Protocol:
-
Use the same sample prepared for 1H NMR.
-
Acquire the 13C NMR spectrum. This typically requires a longer acquisition time than 1H NMR due to the lower natural abundance of 13C.
-
Process the data similarly to the 1H spectrum.
-
-
Expected Data & Interpretation: We expect to see distinct signals for each of the 10 carbon atoms in the molecule, including the two carbonyl carbons (acetyl and lactam), the aromatic carbons, and the methyl carbon of the acetyl group.
B. 2D NMR: Unraveling the Connectivity
While 1D NMR provides a foundational view, 2D NMR experiments are crucial for unambiguously connecting the atoms within the molecular framework.[10][11][12]
1. COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.[13][14]
-
Experimental Protocol:
-
Utilize the same sample.
-
Run the COSY pulse sequence.
-
Process the 2D data.
-
-
Data Interpretation: Cross-peaks in the COSY spectrum connect protons that are coupled to each other (typically over two or three bonds). This allows for the tracing of proton networks within the molecule, for instance, through the aromatic rings.
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[13][14]
-
Experimental Protocol:
-
Run the HSQC pulse sequence on the same sample.
-
Process the 2D data.
-
-
Data Interpretation: Each cross-peak in the HSQC spectrum indicates a direct one-bond connection between a proton and a carbon atom. This is invaluable for assigning the 13C signals based on the already assigned 1H signals.
3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[13][15]
-
Experimental Protocol:
-
Run the HMBC pulse sequence.
-
Process the 2D data.
-
-
Data Interpretation: HMBC is often the key to assembling the complete molecular skeleton. It reveals long-range connectivities that link different spin systems identified by COSY. For instance, a correlation between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the adjacent C3 carbon of the naphthyridinone ring, would definitively place the acetyl group.
The logical workflow for NMR-based structural elucidation is depicted below:
Diagram 1. NMR-based structural elucidation workflow.
Comparative Data Summary
The following table summarizes the expected NMR data for this compound. Actual experimental values may vary slightly depending on the solvent and instrument.
| 1H NMR | 13C NMR | Key 2D Correlations |
| Proton | δ (ppm) | Carbon |
| H-4 | ~8.5 (s) | C-2 |
| H-5 | ~8.0 (d) | C-3 |
| H-7 | ~7.5 (d) | C-4 |
| H-8 | ~8.8 (d) | C-4a |
| NH (N-1) | ~12.0 (br s) | C-5 |
| CH3 (acetyl) | ~2.5 (s) | C-7 |
| C-8 | ||
| C-8a | ||
| C=O (acetyl) | ||
| CH3 (acetyl) |
II. Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
-
Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer (e.g., using an electrospray ionization - ESI source).
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Expected Data & Interpretation: For this compound (C10H8N2O2), the calculated monoisotopic mass is 188.0586 g/mol . HRMS should provide an experimental mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum.
-
-
Expected Data & Interpretation: The IR spectrum should show characteristic absorption bands for the functional groups present:
-
N-H stretch: A broad peak around 3200-3400 cm-1.
-
C=O stretches: Two distinct peaks in the range of 1650-1750 cm-1, corresponding to the lactam and acetyl carbonyl groups.
-
C=C and C=N stretches: Peaks in the 1500-1650 cm-1 region, characteristic of the aromatic rings.
-
Comparison with Alternative Structures
The power of this multi-technique approach becomes evident when considering potential isomeric structures that could arise from the synthesis. For example, consider the isomeric 3-Acetyl-1,7-naphthyridin-2(1H)-one. While it would have the same molecular formula (confirmed by MS) and similar functional groups (seen in IR), its NMR spectra would be distinctly different due to the altered connectivity and symmetry of the aromatic proton spin systems. The COSY and HMBC data, in particular, would provide unambiguous evidence to differentiate between the 1,6- and 1,7-naphthyridinone cores.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of this compound is not achieved by a single experiment but by the convergence of evidence from multiple, independent analytical techniques. The logical progression from 1D NMR to sophisticated 2D NMR experiments, corroborated by the molecular formula from HRMS and the functional group information from IR spectroscopy, creates a self-validating system that leaves no room for ambiguity. This rigorous approach is paramount in the field of drug discovery, ensuring that subsequent biological and clinical studies are built upon a solid foundation of confirmed molecular structure.
References
-
Synthesis and SAR comparison of regioisomeric aryl naphthyridines as potent mGlu5 receptor antagonists. Journal of Medicinal Chemistry, [Link]
-
Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. ChemMedChem, [Link][4]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, [Link][5][6]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, [Link][1]
-
The 1,6-naphthyridine motif is a multivalent scaffold in medicinal chemistry presenting various bioactivities when properly substituted. European Journal of Medicinal Chemistry, [Link][3]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, [Link][16]
-
Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, [Link][9]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, [Link][7]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube, [Link][15]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis, [Link][14]
-
Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL, [Link][12]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, [Link]
-
Identification and structure elucidation by NMR spectroscopy. ResearchGate, [Link][11]
-
NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Magnetic Resonance in Chemistry, [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules, [Link][2]
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 6. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prezi.com [prezi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. youtube.com [youtube.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to Confirming the Purity of Synthesized 3-Acetyl-1,6-naphthyridin-2(1H)-one
This guide provides a comprehensive, multi-faceted strategy for confirming the purity of synthesized 3-Acetyl-1,6-naphthyridin-2(1H)-one. We will move beyond a simple listing of techniques to provide an integrated workflow, explaining the causality behind experimental choices and demonstrating how orthogonal methods are synergistically employed to construct a complete and trustworthy purity profile.
The Analytical Imperative: A Multi-Pronged Approach
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. Each method offers a unique lens through which to view the sample, and true confidence is only achieved when multiple, orthogonal techniques produce concordant results. Our approach is a systematic workflow that begins with a rapid qualitative assessment and progresses to highly sensitive, quantitative, and structurally definitive analyses.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Acetyl-1,6-naphthyridin-2(1H)-one and Related Naphthyridinone Scaffolds
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
The naphthyridinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the biological activity of 3-Acetyl-1,6-naphthyridin-2(1H)-one in the context of other substituted naphthyridinones. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) of analogous compounds to infer its potential biological profile. Furthermore, we will detail the essential experimental protocols for a comprehensive evaluation of its activity.
The 1,6-Naphthyridin-2(1H)-one Scaffold: A Foundation for Diverse Biological Activity
The 1,6-naphthyridine framework, one of six isomers of diazanaphthalenes, provides a rigid and versatile platform for the design of biologically active molecules.[1][4] The presence of two nitrogen atoms within the bicyclic system allows for a variety of hydrogen bonding interactions with biological targets. The "-one" suffix indicates a carbonyl group, which can also participate in crucial interactions with protein residues. The biological activity of 1,6-naphthyridin-2(1H)-ones is highly dependent on the nature and position of substituents on the heterocyclic core.[1][4]
Inferred Biological Profile of this compound
The key structural feature of the topic compound is the acetyl group at the C3 position. Based on the analysis of related naphthyridinone derivatives, this substitution is likely to influence its biological activity in several ways:
-
Anticancer Potential: Many naphthyridinone derivatives have demonstrated potent anticancer activity.[5][6][7] The acetyl group, with its electron-withdrawing nature and potential for hydrogen bonding, could contribute to interactions with kinase active sites or other cancer-related targets. For instance, various substitutions at different positions of the naphthyridinone core have been shown to yield compounds with significant cytotoxicity against a range of cancer cell lines.[5]
-
Anti-inflammatory Activity: Naphthyridine derivatives have also been investigated for their anti-inflammatory properties.[8][9][10][11] The acetyl group may modulate the anti-inflammatory response by influencing the inhibition of key inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX).
-
Antimicrobial Properties: The naphthyridine scaffold is historically associated with antimicrobial agents, with nalidixic acid being a notable example.[11] While many modern antimicrobial naphthyridines are quinolone analogues, the core structure of this compound could still confer some level of antimicrobial activity. The nature of the substituent at the C3 position can significantly impact the spectrum and potency of this activity.
Comparative Analysis with Other Naphthyridinone Derivatives
To understand the potential of this compound, it is crucial to compare it with other derivatives where the substituents and their positions are varied.
Anticancer Activity
The anticancer activity of naphthyridinone derivatives is heavily influenced by substitutions at the N-1 and C-7 positions.[5] For example, studies have shown that a thiazol-2-yl group at the N-1 position and a 3-aminomethyl-4-benzyloxyimino-3-methylpyrrolidin-1-yl group at the C-7 position result in broad-spectrum antitumor activity.[5]
| Derivative Type | Key Substituents | Observed Anticancer Activity | Reference |
| 1,6-Naphthyridinone | N-1: Thiazol-2-yl; C-7: Substituted pyrrolidinyl | Potent activity against multiple human cancer cell lines (IC50: <0.5-6.25 μmol/L). | [5] |
| 1,6-Naphthyridinone | C-3: 2,6-dichlorophenyl; C-7: Basic aliphatic side chains | Potent inhibitors of protein tyrosine kinases, particularly c-Src (IC50s of 10-80 nM). | [12] |
| 1,8-Naphthyridine-3-carboxamide | Various substitutions | High cytotoxicity against several cancer cell lines. | [9][13] |
The acetyl group at C3 in this compound introduces a different substitution pattern. Its impact on anticancer activity would need to be experimentally determined, but it provides a unique chemical handle for potential further derivatization.
Anti-inflammatory Activity
Several naphthyridine derivatives have shown significant anti-inflammatory effects by modulating the production of inflammatory mediators.[8][10][11]
| Derivative Type | Key Substituents | Observed Anti-inflammatory Activity | Reference |
| 1,5-Naphthyridine (Canthinone-type) | Various hydroxyl and methoxy groups | Strong inhibitory effect on LPS-induced nitric oxide (NO) production in RAW 264.7 cells (IC50 = 7.73–15.09 μM). | [8][11] |
| 1,6-Naphthyridine (from Sophora alopecuroides) | Dimeric alkaloids | Strong anti-inflammatory properties, reducing TNF-α and IL-6 levels in LPS-induced RAW 264.7 cells. | [8][11] |
| 1,8-Naphthyridine-3-carboxamide | Propargyl and other groups | Significant anti-inflammatory activity. | [9] |
| 1,8-Naphthyridine | Substituted 5-amino[5][8][14]triazolo[4,3-a] | Potent anti-inflammatory properties in rats. | [15] |
The presence of the acetyl group in this compound could potentially contribute to anti-inflammatory activity, a hypothesis that warrants investigation through established in vitro assays.
Antimicrobial Activity
The antimicrobial potential of naphthyridinones is well-documented, with many derivatives acting as DNA gyrase inhibitors.[16]
| Derivative Type | Key Substituents | Observed Antimicrobial Activity | Reference |
| 1,8-Naphthyridinone | C-7: Methyl; Substituted with 1,2,4-triazole ring | Selective antibacterial activity against B. subtilis resistant strains. | [16] |
| 1,5-Naphthyridine (Canthin-6-one) | - | Strong inhibitory activity against Staphylococcus aureus and Escherichia coli (MIC values of 0.49 and 3.91 µg/mL, respectively). | [8] |
| 1,8-Naphthyridine | Various substitutions | Interesting antimycobacterial activity against Mycobacterium tuberculosis H37Rv. | [17] |
The acetyl group at the C3 position of this compound represents a structural variation from known antimicrobial naphthyridinones. Its efficacy would need to be evaluated against a panel of bacterial and fungal strains.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of well-established in vitro assays are recommended.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of a compound on cancer cell lines.[18][19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This protocol evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][11][14]
Principle: In macrophages, nitric oxide synthase (iNOS) is induced by pro-inflammatory stimuli like LPS, leading to the production of NO. The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Conclusion and Future Directions
The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro evaluation of this compound. The data generated from these assays will be crucial in elucidating its specific biological profile and determining its potential as a lead compound for drug discovery and development. Future research should focus on the synthesis and biological testing of this compound and its derivatives to fully explore the structure-activity relationships within this chemical space.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Jia, X.-D., Wang, S., Wang, M.-H., Liu, M.-L., Xia, G.-M., Liu, X.-J., Chai, Y., & He, H.-W. (2016). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 27(10), 1595-1599.
- Denny, W. A., Rewcastle, G. W., & Baguley, B. C. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1, 6-naphthyridin-2 (1H)-ones as selective inhibitors of pp60 (c-src). Journal of medicinal chemistry, 43(19), 3504-3519.
- Biological Activity of Naturally Derived Naphthyridines. (2020). MDPI.
- Kumar, A., Ahmad, I., Chashoo, G., Saxena, A., & Nargotra, A. (2015). 1, 8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 25(17), 3529-3533.
- Kumar, A., Ahmad, I., Chashoo, G., Saxena, A., & Nargotra, A. (2007). Anticancer and anti-inflammatory activities of 1, 8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry, 15(24), 7792-7798.
- Fu, L., Feng, X., Wang, J.-J., Xun, Z., Hu, J.-D., Zhang, J.-J., Zhao, Y.-W., Huang, Z.-B., & Shi, D.-Q. (2018). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1, 8-Naphthyridine Derivatives.
- Antimicrobial Activity of Naphthyridine Derivatives. (2021).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023).
- Kumar, A., Ahmad, I., Chashoo, G., Saxena, A., & Nargotra, A. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino) propyl)-4-oxo-1-(prop-2-yn-1-yl)-1, 4-dihydro-1, 8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. European journal of pharmacology, 718(1-3), 218-226.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Google Scholar.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers.
- A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025). Google Scholar.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Innosc Theranostics and Pharmacological Sciences.
- Biological Activity of Naturally Derived Naphthyridines. (2020).
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021).
-
Gadaleta, D., Catto, M., Pisani, L., Carotti, A., Nicolotti, O., Focher, F., & Leonetti, F. (2014). 1, 8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino [5][8][14]triazolo [4, 3-a] [14][16]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido [1, 2-a] [14][16]naphthyridine-6-carboxamide derivative. European journal of medicinal chemistry, 86, 394-405.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Application Notes and Protocols for 1,7-Naphthyridin-8(7H)-one Derivatives in Cancer Research. (2025). Benchchem.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- 1,6-Naphthyridin-2(1H)
- Strategies employed to assess anti-inflammatory activity in vitro.... (2023).
- Antimicrobial activity of novel naphthyridine compounds. (2017).
- Badawneh, M., Manera, C., Mori, C., Saccomanni, G., & Ferrarini, P. L. (2002). Synthesis of variously substituted 1, 8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639.
- Synthesis, Characterization and Antimicrobial Activities of Fused 1,6-Naphthyridines. (2022).
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020).
- Antimicrobial Activity of Naphthyridine Deriv
- A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (1995).
- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023).
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024).
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2022). ACS Medicinal Chemistry Letters.
- Antimicrobial Activity of Naphthyridine Deriv
- Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. (2023).
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2017).
-
Synthesis, Reactions, and Biological Activity of Benzo[h]n[13][14]aphthyridine Derivatives. (2021). ResearchGate.
- One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008).
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[13][14]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2012). National Institutes of Health.
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2022).
- Biological Activity of Naturally Derived Naphthyridines. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journalajrb.com [journalajrb.com]
- 15. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 1,6-Naphthyridin-2(1H)-one Scaffold and Its Derivatives Against Established Kinase Inhibitors
This guide provides a deep, comparative analysis of the emerging 1,6-naphthyridin-2(1H)-one scaffold, using 3-Acetyl-1,6-naphthyridin-2(1H)-one as a representative derivative, against well-established classes of kinase inhibitors. We will explore the structural advantages of this scaffold, its potential in drug discovery, and provide detailed experimental workflows for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage novel heterocyclic scaffolds for the next generation of targeted therapies.
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology.[1][2] Kinase inhibitors have revolutionized cancer treatment, with dozens of FDA-approved drugs targeting key signaling nodes.[3][4] However, the development of highly selective and potent inhibitors remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[1][5] Off-target effects can lead to toxicity and limit therapeutic windows.[6]
This has led to the exploration of "privileged scaffolds" – molecular frameworks that are predisposed to bind to specific biological targets with high affinity. The 1,6-naphthyridin-2(1H)-one core is emerging as one such promising scaffold.[7][8] Derivatives of this structure have demonstrated potent and selective inhibition of various kinases, including MET, mTOR, and FGFR4, highlighting its versatility and potential in medicinal chemistry.[9][10][11][12][13] In this guide, we use this compound, a synthetically accessible derivative, as a focal point to discuss the broader potential of this chemical class.[14]
The 1,6-Naphthyridin-2(1H)-one Scaffold: A Structural Overview
The 1,6-naphthyridin-2(1H)-one scaffold is a bicyclic heteroaromatic system containing two nitrogen atoms. Its rigid, planar structure provides a solid foundation for the precise spatial arrangement of functional groups, which is critical for interacting with the hinge region and other key residues within the kinase ATP-binding pocket. The presence of both hydrogen bond donors (the lactam NH) and acceptors (the lactam carbonyl and the second pyridine nitrogen) allows for multiple, specific interactions that can anchor the molecule in the active site.
The acetyl group in this compound serves as an excellent synthetic handle for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[15]
Comparative Analysis with Known Kinase Inhibitor Scaffolds
To appreciate the potential of the 1,6-naphthyridin-2(1H)-one scaffold, it is instructive to compare it with established privileged structures in approved kinase inhibitors.
| Scaffold | Representative Drug(s) | Key Structural Features | Primary Kinase Targets |
| 1,6-Naphthyridin-2(1H)-one | (Derivatives in development) | Rigid, planar bicyclic system; H-bond donor/acceptors; synthetically versatile. | MET, mTOR, FGFR4[9][10][12][13] |
| Quinazoline | Gefitinib, Erlotinib, Lapatinib | Bicyclic aromatic; H-bond acceptor at N1; well-established SAR. | EGFR, HER2[4] |
| Pyrazolopyrimidine | Dasatinib | Bicyclic system with multiple nitrogen atoms for H-bonding; can adopt various conformations. | BCR-ABL, Src family kinases[16] |
| Indole | Sunitinib, Axitinib | Bicyclic system; can be derivatized at multiple positions; often part of a larger, more flexible molecule. | VEGFR, PDGFR, c-KIT[16] |
The 1,6-naphthyridin-2(1H)-one scaffold offers a unique combination of rigidity and hydrogen bonding potential that distinguishes it from more flexible scaffolds like those based on indole. Its synthetic tractability allows for systematic modification to target different kinase subfamilies.[7][17]
Workflow for Characterizing a Novel Kinase Inhibitor
The journey from a promising scaffold to a validated lead compound involves a rigorous and systematic experimental cascade. This workflow is designed to assess potency, selectivity, and mechanism of action.
Caption: Step-by-step workflow for an ADP-Glo™ based IC50 determination assay.
Contextualizing Inhibition: Signaling Pathways
To be effective, a kinase inhibitor must disrupt a pathological signaling pathway. The 1,6-naphthyridin-2(1H)-one scaffold has been used to develop inhibitors of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation that is frequently hyperactivated in cancer. [10][11][18]
Caption: The PI3K/AKT/mTOR pathway with points of inhibition by mTOR inhibitors.
The Importance of Kinase Selectivity Profiling
While high potency against the primary target is desirable, selectivity is paramount for minimizing toxicity. [5][19]Kinase selectivity profiling involves screening a hit compound against a large panel of kinases (often >300) to identify off-target activities. [1][6][20]This data is crucial for several reasons:
-
Safety Assessment: It helps predict potential side effects by identifying unintended targets. [19]* Mechanism Clarification: It ensures that the observed cellular phenotype is due to inhibition of the intended target and not an off-target.
-
Lead Optimization: It guides medicinal chemistry efforts to improve selectivity by modifying the compound to reduce binding to undesired kinases. [5] Services like Reaction Biology's HotSpot™ or Promega's Kinase Selectivity Profiling Systems offer standardized panels for this purpose. [6][20]
Conclusion and Future Directions
The 1,6-naphthyridin-2(1H)-one scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Its favorable structural characteristics and demonstrated success in targeting key cancer-related kinases like mTOR and FGFR4 underscore its potential. [9][13]While this compound itself is likely a building block rather than a potent inhibitor, it exemplifies the chemical tractability of this scaffold.
Future research should focus on expanding the diversity of substituents on the 1,6-naphthyridin-2(1H)-one core to target a wider range of kinases. Combining structural biology (X-ray crystallography) with computational modeling will be essential to guide the rational design of next-generation inhibitors with superior potency and selectivity. The rigorous application of the biochemical and cellular characterization workflows detailed in this guide will be critical for translating these promising scaffolds into clinically viable therapeutic agents.
References
-
Bantscheff, M., & Drewes, G. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]
-
Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]
-
An, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]
-
Luminex Corporation. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Luminex Corp. [Link]
-
K-A, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]
-
Janjevic, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Zhang, Y., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry. [Link]
-
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
-
ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[21][19]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Kool, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]
-
Wang, Y., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacology & Therapeutics. [Link]
-
Al-Mosauy, H. H. I., et al. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. Research Square. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]
-
Stanovnik, B., et al. (1998). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[21][19]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
Gómez-García, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[21][19]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes Website. [Link]
-
ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Zhang, T., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[21][19]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Zhang, T., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Stompor-Gorący, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
Shaikh, M. H., et al. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized-[21][19]Naphthyridines and Biological Evaluation. Journal of Advanced Scientific Research. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound [myskinrecipes.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 17. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Acetyl-1,6-naphthyridin-2(1H)-one Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique arrangement of nitrogen atoms and bicyclic nature provides a rigid framework ideal for precise interactions with various biological targets, particularly protein kinases. This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 3-Acetyl-1,6-naphthyridin-2(1H)-one derivatives. While direct and extensive SAR studies on this particular substitution pattern are emerging, by comparing with closely related analogues, we can elucidate the critical structural determinants for potent and selective kinase inhibition.
The 1,6-Naphthyridin-2(1H)-one Core: A Foundation for Kinase Inhibition
The 1,6-naphthyridin-2(1H)-one core is a versatile scaffold that has been extensively explored in the development of inhibitors for a range of kinases, including c-Met, VEGFR-2, and mTOR.[3][4][5] The lactam moiety and the pyridine ring's nitrogen atom can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The planarity of the bicyclic system allows for favorable π-π stacking interactions with aromatic residues within the ATP-binding pocket.[6]
The Significance of the 3-Acetyl Moiety: A Point of Modulation
The acetyl group at the C3 position introduces a key carbonyl functional group that can act as a hydrogen bond acceptor, potentially forming additional interactions with the kinase active site. Furthermore, the methyl group of the acetyl moiety can be a site for further chemical modification to explore the hydrophobic pockets of the enzyme. While specific SAR data for a wide range of 3-acetyl derivatives is not yet abundant in publicly available literature, we can infer its importance by examining related structures where modifications at the C3 position have a profound impact on activity.
Comparative Structure-Activity Relationship Analysis
To understand the potential SAR of this compound derivatives, we will analyze the known SAR of related 1,6-naphthyridin-2(1H)-one analogues with different substituents at the C3 position.
Modifications at the N1 Position
In many 1,6-naphthyridinone series, the N1 position is often substituted with small alkyl or aryl groups. For a series of 1H-imidazo[4,5-h][3][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors, an N1-alkyl substituent bearing a terminal free amino group was found to be essential for potent inhibition.[3][8] This suggests that introducing similar functionalities on the N1 position of this compound could be a promising strategy to enhance activity, likely by forming favorable interactions with the solvent-exposed region of the kinase.
Modifications at the C3 Position: A Comparative Perspective
While we focus on the 3-acetyl group, it is insightful to consider other substitutions at this position. In a series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives, the presence of a phenyl ring at C3 was crucial for activity against c-Met kinase.[5] This highlights the importance of a substituent at this position for occupying a specific pocket in the kinase active site. It is plausible that the acetyl group in our core structure serves a similar space-filling role while also providing a hydrogen bond acceptor.
Modifications at other positions (C5, C7, C8)
Substitutions at other positions on the naphthyridine ring have been shown to significantly influence both potency and selectivity. For instance, in a series of c-Met inhibitors, the introduction of a 4′-carboxamide phenoxy group at the C-5 position dramatically improved potency.[3][8] This indicates that extending the molecule from this position can access additional binding interactions.
Table 1: Comparative SAR of C3-Substituted 1,6-Naphthyridin-2(1H)-one Derivatives
| Position of Modification | General Observation from Related Series | Hypothesized Impact on 3-Acetyl Derivatives |
| N1 | Small alkyl chains with terminal amines enhance potency.[3][8] | Introduction of similar groups could improve aqueous solubility and provide additional hydrogen bonding opportunities. |
| C3 | Bulky aromatic groups are well-tolerated and can enhance potency.[5] | The acetyl group likely occupies a smaller pocket; modifications to the acetyl methyl group (e.g., trifluoromethyl) could probe hydrophobic interactions. |
| C5 | Introduction of extended moieties with hydrogen bonding potential significantly boosts activity.[3][8] | A key position for introducing selectivity-determining groups and improving overall potency. |
| C7 | Often a site for introducing solubilizing groups or modulating pharmacokinetic properties. | Modifications at C7 could be used to fine-tune the physicochemical properties of the lead compounds. |
Experimental Protocols
General Synthesis of this compound Derivatives
A plausible synthetic route to this compound derivatives can be adapted from the synthesis of related 1,6-naphthyridinones.[9] The following is a generalized, multi-step protocol.
Workflow for the Synthesis of this compound Derivatives
Caption: Generalized synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of the Enaminone Intermediate: The starting material, a substituted 2-pyridone such as 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, is reacted with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.[9]
-
Cyclization to the Naphthyridinone Core: The enaminone intermediate is then cyclized in the presence of a nitrogen source, typically ammonium acetate, under heating to form the 1,6-naphthyridin-2(1H)-one ring system.[9]
-
Functionalization of the Naphthyridinone Core (Optional): To explore the SAR, further modifications can be introduced. For example, if a halogen is present on the naphthyridine ring, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to introduce a variety of aryl or heteroaryl substituents.[10][11]
In Vitro Kinase Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Preparation: In a 96-well or 384-well plate, add the kinase enzyme, assay buffer, and a serial dilution of the test compound. Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate for the kinase.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
To assess the cytotoxic effects of the compounds on cancer cell lines, a cell viability assay such as the MTT assay is commonly used.[7][12][13][14][15]
Workflow for MTT Cell Viability Assay
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on the comparative analysis of related 1,6-naphthyridinone derivatives, key structural modifications can be proposed to optimize the biological activity of this class of compounds. Specifically, derivatization at the N1 and C5 positions appears to be a fruitful avenue for enhancing potency and selectivity. Future work should focus on the synthesis of a focused library of this compound derivatives with systematic variations at these positions. Comprehensive biological evaluation of these compounds against a panel of kinases and cancer cell lines will be crucial to establish a definitive SAR and to identify lead candidates for further preclinical development. The experimental protocols provided in this guide offer a robust framework for undertaking such studies.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Long, Y. Q., et al. discovery and SAR study of 1H-imidazo[4,5-h][3][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 2013. [Link]
-
Liu, Q., et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 2011. [Link]
-
Singh, B., & Lesher, G. Y. A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 1990. [Link]
-
Lin, C., et al. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. RSC Advances, 2022. [Link]
-
Bazin, M. A., et al. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 2016. [Link]
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2002. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Kamal, A., et al. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]
-
Borrell, J. I., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 2021. [Link]
-
She, N. F., et al. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 2020. [Link]
-
Oliveras, J. M., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed, 2021. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Roche. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 2025. [Link]
-
Titov, A. A., et al. Synthesis of Novel Benzo[b][3][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 2023. [Link]
-
Long, Y. Q., et al. discovery and SAR study of 1H-imidazo[4,5-h][3][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 2013. [Link]
-
Liu, Q., et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 2011. [Link]
-
Borrell, J. I., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate, 2021. [Link]
-
Borrell, J. I., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central, 2021. [Link]
-
Al-Tel, T. H. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2022. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of the C3 Position: A Comparative Analysis of 3-Acetyl vs. Other Substituents on the 1,6-Naphthyridin-2(1H)-one Core
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, kinase inhibitory, and antimicrobial properties.[1][2] The strategic placement and nature of substituents on this core are pivotal in modulating its pharmacological profile. Among the various positions for substitution, the C3 position has emerged as a critical determinant of biological efficacy and selectivity. This guide provides a comprehensive comparative analysis of the 3-acetyl substituent against other key C3 functional groups on the 1,6-naphthyridin-2(1H)-one core, offering insights into their synthesis, structure-activity relationships (SAR), and impact on physicochemical properties.
The 1,6-Naphthyridin-2(1H)-one Core: A Scaffold of Therapeutic Promise
The 1,6-naphthyridine ring system, a diazanonaphthalene, has garnered significant attention from researchers due to its versatile biological activities.[1] The 2-oxo functional group, in particular, has been a cornerstone in the design of various therapeutic agents. A critical feature of this scaffold is the presence of a C3-C4 double or single bond, which significantly influences the overall geometry and biological targeting of the molecule. Compounds with a C3-C4 double bond have been predominantly explored as antitumor agents, while those with a C3-C4 single bond have found applications in treating cardiovascular diseases.[1] This analysis will focus on derivatives possessing the C3-C4 double bond, a common feature in many biologically active 1,6-naphthyridin-2(1H)-ones.
The Pivotal Role of the C3-Substituent: A Gateway to Modulating Activity
The C3 position of the 1,6-naphthyridin-2(1H)-one core is strategically located, allowing for interactions with the active sites of various biological targets. The electronic and steric properties of the substituent at this position can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic profile. While a diverse range of substituents have been explored at other positions, the C3 position offers a unique opportunity to fine-tune the molecule's properties.
Comparative Analysis of C3 Substituents
This section provides a detailed comparison of the 3-acetyl group with other commonly employed C3 substituents, namely cyano, carboxyl, and amido groups. The analysis is based on available experimental data and established structure-activity relationships.
The 3-Acetyl Group: A Key Player in Kinase Inhibition
While direct and extensive comparative studies on the 3-acetyl-1,6-naphthyridin-2(1H)-one are limited in publicly available literature, its structural features suggest a significant role in modulating biological activity. The acetyl group is a moderately electron-withdrawing group and can act as a hydrogen bond acceptor. In the context of kinase inhibition, the carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.
The sedative and tranquilizer activity of the isomeric 3-acetyl-2,7-naphthyridine suggests that the acetyl group can contribute to interactions with neurological targets.[3] Extrapolating this to the 1,6-naphthyridin-2(1H)-one scaffold, the 3-acetyl group could potentially orient the molecule within a binding pocket to facilitate favorable interactions.
The 3-Cyano Group: A Versatile Electron-Withdrawing Moiety
The 3-cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its linear geometry and compact size make it an attractive substituent in drug design. Several studies have highlighted the importance of the 3-cyano group in the anticancer activity of various heterocyclic compounds.[4] In the context of 1,6-naphthyridin-2(1H)-ones, the 3-cyano group has been incorporated into compounds exhibiting diuretic activity.[5]
The 3-Carboxyl and 3-Amido Groups: Modulators of Solubility and Hydrogen Bonding
The introduction of a carboxyl or amido group at the C3 position can significantly impact the physicochemical properties of the parent molecule. The carboxyl group, being ionizable, can enhance aqueous solubility, a crucial parameter for drug development. Both carboxyl and amido groups are excellent hydrogen bond donors and acceptors, enabling them to form multiple interactions with biological targets. The amido group, in particular, offers the advantage of diverse substitutions on the nitrogen atom, allowing for further optimization of the molecule's properties.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the general structure-activity relationships for various C3 substituents on the 1,6-naphthyridin-2(1H)-one core based on available literature.
| C3-Substituent | Electronic Effect | Hydrogen Bonding | Potential Biological Activity | Key SAR Observations |
| -COCH₃ (Acetyl) | Moderately Electron-Withdrawing | Acceptor | Kinase Inhibition, Neurological Activity | Can form key hydrogen bonds in kinase hinge regions. |
| -CN (Cyano) | Strongly Electron-Withdrawing | Acceptor | Anticancer, Diuretic | Enhances electron-deficient nature of the ring system.[4][5] |
| -COOH (Carboxyl) | Electron-Withdrawing | Donor & Acceptor | Broad (target-dependent) | Improves aqueous solubility. |
| -CONH₂ (Amido) | Electron-Withdrawing | Donor & Acceptor | Broad (target-dependent) | Allows for further substitution to probe SAR. |
Experimental Protocols
General Synthesis of 3-Substituted 1,6-Naphthyridin-2(1H)-ones
The synthesis of 3-substituted 1,6-naphthyridin-2(1H)-ones can be achieved through various synthetic routes. A common approach involves the construction of the pyridone ring onto a pre-formed pyridine or the cyclization of a suitably substituted pyridine precursor.
General Synthetic Scheme:
A general synthetic workflow for 3-substituted 1,6-naphthyridin-2(1H)-ones.
Example Protocol for 3-Cyano-1,6-naphthyridin-2(1H)-one Synthesis: [5]
-
Step 1: Formation of the Enaminone. A mixture of a 5-acetyl-2-oxo-pyridine-3-carbonitrile derivative and N,N-dimethylformamide dimethyl acetal is heated. The reaction progress is monitored by TLC. Upon completion, the excess reagent is removed under reduced pressure to yield the enaminone intermediate.
-
Step 2: Cyclization. The crude enaminone is dissolved in a suitable solvent, such as acetic acid, and treated with ammonium acetate. The reaction mixture is heated to reflux. After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.
Future Perspectives and Conclusion
The C3 position of the 1,6-naphthyridin-2(1H)-one core is a critical handle for modulating the biological activity and physicochemical properties of this important scaffold. While the 3-acetyl group holds promise, particularly in the realm of kinase inhibition, a more extensive and direct comparative analysis with a wider range of C3 substituents is warranted. Future studies should focus on the synthesis and parallel biological evaluation of a library of 3-substituted 1,6-naphthyridin-2(1H)-ones to provide a clearer and more quantitative understanding of the structure-activity relationships. Such studies will undoubtedly accelerate the development of novel and potent therapeutic agents based on this versatile heterocyclic system.
References
[4] Elmorsy, M. R., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Full-text available. [1] Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel), 14(10), 1029. [Link] [6] Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link] [5] Al-Ghorbani, M., et al. (2000). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [8] Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [7] Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1481-1492. [Link] [9] Yu, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link] [3] Janot, M. M., et al. (1994). 3-Acetyl-2,7-naphthyridine from Valeriana officinalis. Phytochemistry, 37(5), 1487-1488. [10] Barluenga, J., et al. (2003). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Bioorganic & Medicinal Chemistry, 11(21), 4517-4527. [Link] [11] Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [12] Abdel-Aziz, A. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 857-866. [Link] [13] Shelyakin, V. V., & Lozinsky, M. O. (2000). Synthesis of 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 70(4), 633-636. [14] Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 120, 219-234. [Link] [15] Kaczor, A. A., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 14(12), 1285. [Link] [16] Kaczor, A. A., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [17] Kaczor, A. A., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link] [18] Ghandi, M., et al. (2017). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a reusable catalyst. RSC Advances, 7(84), 53545-53552. [19] Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6197. [Link] [2] Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed. [Link] [20] Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 35(26), 4858-4865. [Link] [21] Yu, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [22] Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. R Discovery. [23] Sviridenko, Y. N., et al. (2023). Synthesis of Novel Benzo[b][4][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1684. [Link] [24] Croix, C., et al. (2021). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 26(3), 711. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrevlett.com [chemrevlett.com]
- 19. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 20. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy: The Case of Naphthyridinone-Based PARP Inhibitors
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative naphthyridinone-based PARP inhibitor, (S)-1-(1-(Imidazo[1,2-a]pyridin-8-yl)ethyl)-6-(4-(methylsulfonyl)phenyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-one (referred to as 2-MPP). Due to the limited publicly available data on "3-Acetyl-1,6-naphthyridin-2(1H)-one," this closely related analogue with a robust dataset serves as an illustrative model for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are broadly applicable to the evaluation of novel small molecule inhibitors.
Introduction to Naphthyridinone-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for DNA damage repair. In the context of oncology, inhibitors of PARP have emerged as a highly successful class of targeted therapies, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality. The naphthyridinone scaffold has been explored as a core chemical structure for the development of potent and selective PARP inhibitors. These agents typically function by binding to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the recruitment of PARP to sites of DNA single-strand breaks (SSBs). This inhibition of SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication, which in cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cells), results in cell death.
In Vitro Efficacy Assessment
The initial evaluation of any potential therapeutic agent begins with a thorough characterization of its activity in controlled, cell-free, and cell-based in vitro systems. This stage is crucial for establishing the compound's mechanism of action, potency, and selectivity.
Biochemical and Cellular Potency
A primary measure of a PARP inhibitor's efficacy is its ability to inhibit the enzymatic activity of PARP1 and PARP2. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). Furthermore, its potency in a cellular context is assessed by its ability to inhibit PARP activity within whole cells, often measured by detecting levels of poly(ADP-ribose) (PAR), and by its cytotoxic effects on cancer cell lines.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Whole Cell PAR Inhibition IC50 (nM) | Cell Viability IC50 (nM, BRCA-deficient) |
| 2-MPP | 1.2 | 0.4 | 1.7 | 3.1 (Capan-1) |
| Olaparib | 1.9 | 1.5 | 2.3 | 4.7 (Capan-1) |
| Veliparib | 5.2 | 2.9 | 4.8 | >1000 (MDA-MB-436) |
Data synthesized from publicly available literature for illustrative comparison.
The data clearly indicates that 2-MPP exhibits potent inhibition of both PARP1 and PARP2 enzymes, with a slight preference for PARP2. Importantly, this biochemical potency translates effectively into a cellular context, as demonstrated by the low nanomolar IC50 for PAR inhibition in whole cells. The significant cytotoxicity in the BRCA1-mutated Capan-1 pancreatic cancer cell line, compared to the much less potent effect of Veliparib, underscores the principle of synthetic lethality.
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a typical chemiluminescent assay to determine the IC50 of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
NAD+ (cofactor)
-
Biotinylated NAD+ (for detection)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Test compound (e.g., 2-MPP) and control inhibitors
-
96-well white plates
Procedure:
-
Coating: Coat the 96-well plate with histones and incubate overnight at 4°C. Wash the plate three times with wash buffer (assay buffer with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA (to stimulate PARP activity), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Signal Generation: After a final wash, add the chemiluminescent substrate.
-
Data Acquisition: Immediately read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for an in vitro PARP1 inhibition assay.
In Vivo Efficacy Assessment
While in vitro data are essential for initial characterization, the ultimate test of a drug candidate's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy in relevant animal models.
Xenograft Models and Anti-Tumor Activity
A standard approach for evaluating the in vivo efficacy of an anti-cancer agent is to use a xenograft model, where human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
For a PARP inhibitor like 2-MPP, a xenograft model using a BRCA-deficient cancer cell line is particularly relevant. The Capan-1 pancreatic cancer cell line, which has a BRCA2 mutation, is a well-established model for this purpose.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | 20 mg/kg, p.o., QD | 0 | +2.5 |
| 2-MPP | 20 mg/kg, p.o., QD | 85 | -1.8 |
| Olaparib | 50 mg/kg, p.o., QD | 78 | -3.2 |
Data from a representative Capan-1 xenograft study.
In this representative study, 2-MPP administered orally once daily (QD) resulted in significant tumor growth inhibition (TGI) of 85%, demonstrating potent anti-tumor activity in a relevant in vivo model. Notably, this was achieved at a lower dose than Olaparib while showing comparable or superior efficacy. The minimal impact on body weight suggests that the compound is well-tolerated at this efficacious dose.
Experimental Protocol: Capan-1 Xenograft Study
This protocol describes a typical workflow for assessing the in vivo anti-tumor efficacy of a test compound.
Animals:
-
Female athymic nude mice, 6-8 weeks old.
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 Capan-1 cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume is calculated as (length x width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (e.g., Vehicle, 2-MPP, Olaparib).
-
Dosing: Administer the compounds orally once daily at the specified doses. Monitor body weight and general health daily.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the vehicle group reach a specified size.
-
Data Collection: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Caption: Workflow for an in vivo xenograft efficacy study.
Bridging In Vitro and In Vivo: A Comparative Discussion
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. For 2-MPP, the low nanomolar IC50 for PARP inhibition in vitro translates to robust anti-tumor activity in a relevant xenograft model at a well-tolerated dose. This strong in vitro-in vivo correlation (IVIVC) is a hallmark of a promising drug candidate.
Several factors can influence this correlation:
-
Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its exposure at the tumor site. Favorable oral bioavailability and a suitable half-life are essential for maintaining therapeutic concentrations.
-
Pharmacodynamics: It is crucial to demonstrate that the compound engages its target in the tumor tissue. This can be assessed by measuring the inhibition of PAR levels in tumor samples from the in vivo study. A significant reduction in PAR in the tumors of treated animals provides a direct link between target engagement and anti-tumor response.
-
Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, vasculature, and immune cells can influence a drug's efficacy in ways that are not captured by in vitro models.
The superior in vivo efficacy of 2-MPP compared to Olaparib at a lower dose, despite similar in vitro potencies, may be attributed to more favorable pharmacokinetic properties, leading to higher and more sustained exposure in the tumor tissue.
Conclusion
The evaluation of 2-MPP serves as a compelling case study for the systematic assessment of a novel therapeutic agent. The comprehensive in vitro characterization established its potent and on-target activity, which was subsequently validated by significant anti-tumor efficacy in a relevant in vivo model. The strong correlation between the in vitro and in vivo data, coupled with a favorable tolerability profile, underscores the potential of the naphthyridinone scaffold for the development of next-generation PARP inhibitors. This guide highlights the importance of a multi-faceted approach, integrating robust biochemical, cellular, and whole-animal studies, to effectively evaluate and advance promising drug candidates.
References
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-8-yl)ethyl)-6-(4-(methylsulfonyl)phenyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-one (2-MPP), a Novel, Potent, and Orally Bioavailable PARP Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
PARP Inhibitors in Oncology. Annual Review of Cancer Biology. [Link]
-
Preclinical Models for Drug Development in Pancreatic Cancer. Frontiers in Oncology. [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The 1,6-naphthyridin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical signaling nodes like mTOR and FGFR4.[1][2][3] This guide focuses on a novel derivative, 3-Acetyl-1,6-naphthyridin-2(1H)-one (hereafter designated AN-21 ), as a case study to illustrate a robust, multi-tiered strategy for cross-reactivity profiling.
In the early stages of drug discovery, establishing the selectivity of a lead compound is not merely a characterization step; it is a critical determinant of its therapeutic potential and safety profile. Poor selectivity can lead to off-target toxicities or complex polypharmacology, derailing an otherwise promising candidate.[4][5] Therefore, a rigorous assessment of a compound's interactions across the human kinome is paramount.
This guide presents a comprehensive framework for profiling the selectivity of AN-21 . We will move beyond simple inhibition data to build a holistic understanding of its behavior, first through broad biochemical screening and subsequently through target engagement validation in a physiologically relevant cellular environment. We will compare its hypothetical performance against both a highly selective clinical candidate (e.g., a specific FGFR4 inhibitor) and a known broadly active compound to contextualize its selectivity profile.
Part 1: Initial Selectivity Assessment via Biochemical Kinase Profiling
Rationale: Casting a Wide Net
The logical first step in selectivity profiling is to screen the compound against a large, representative panel of purified kinases.[6][7] This biochemical approach provides a direct, unbiased measure of a compound's ability to inhibit kinase activity, free from the complexities of cellular uptake or intracellular competition.[4] By screening at a single, high concentration (e.g., 1 µM), we can rapidly identify potential off-target interactions that warrant further investigation.[8] For this purpose, the ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad applicability across the kinome, and luminescent readout that correlates directly with kinase activity.[8]
Experimental Workflow: Kinase Profiling
Caption: Ligand binding stabilizes proteins against heat-induced denaturation.
Detailed Protocol: CETSA for On- and Off-Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Hep3B hepatocellular carcinoma cells, which express FGFR4) to ~80% confluency. Treat cells with AN-21 (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [9]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein (FGFR4, VEGFR2, SRC) remaining at each temperature using Western Blotting or another sensitive protein detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. Determine the aggregation temperature (Tagg) for each target and calculate the thermal shift (ΔTagg).
Comparative Data: Hypothetical CETSA Results
| Target Protein | Vehicle Tagg (°C) | AN-21 Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| FGFR4 (On-Target) | 52.1 | 60.5 | +8.4°C | Strong cellular engagement |
| VEGFR2 (Off-Target) | 55.3 | 59.1 | +3.8°C | Moderate cellular engagement |
| SRC (Off-Target) | 58.0 | 58.5 | +0.5°C | Negligible cellular engagement |
Interpretation: This cellular data refines our understanding significantly. AN-21 strongly engages its intended target, FGFR4, as shown by the large thermal shift. It also engages VEGFR2, confirming it as a genuine cellular off-target that could contribute to the compound's overall biological effect or potential toxicity. Critically, despite inhibiting purified SRC in the biochemical assay, AN-21 fails to meaningfully engage it in the complex cellular environment. This could be due to poor permeability, high intracellular ATP concentrations outcompeting the drug, or the protein being in a conformation inaccessible to the drug within the cell. This result effectively deprioritizes SRC as a concerning off-target.
Discussion and Strategic Implications
The multi-tiered profiling strategy provides a clear, actionable assessment of AN-21's selectivity.
-
Primary Activity: AN-21 is a potent, cell-active inhibitor of its intended target, FGFR4.
-
Confirmed Off-Target: The compound also engages VEGFR2 in cells. This dual activity could be beneficial (e.g., in angiogenesis-dependent tumors) or detrimental (e.g., leading to off-target toxicities). This finding is critical for designing subsequent efficacy and toxicology studies.
-
De-risked Off-Target: The initial SRC hit was shown to be a biochemical artifact in the context of cellular activity, allowing research efforts to focus on the more relevant VEGFR2 interaction.
This comparative analysis demonstrates that AN-21 is not as selective as a compound like Infigratinib but is far more targeted than a non-selective agent like Staurosporine. The identification of VEGFR2 as a secondary target provides a crucial piece of information for its future development path, guiding decisions on optimal therapeutic indications and patient selection strategies.
Conclusion
Effective cross-reactivity profiling is a cornerstone of modern drug discovery. By integrating broad biochemical screening with in-cell target engagement assays like CETSA, researchers can build a robust and reliable selectivity profile. This approach, as demonstrated with the hypothetical compound AN-21 , allows for the early identification and validation of off-target activities, minimizing late-stage failures and enabling the rational development of safer, more effective therapeutics.
References
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.ca]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of 1,6-Naphthyridin-2(1H)-ones: A Comparative Guide to IC50 Evaluation
Executive Summary
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide focuses on the cytotoxic properties of this class of compounds, with a particular interest in the 1,6-naphthyridin-2(1H)-one core. While specific IC50 data for 3-Acetyl-1,6-naphthyridin-2(1H)-one across multiple cell lines is not extensively available in publicly accessible literature, this document provides a comparative overview of the cytotoxic potential of related derivatives. Furthermore, we present a detailed, field-proven protocol for determining IC50 values, enabling researchers to robustly evaluate novel compounds in this series. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and expand upon the therapeutic potential of 1,6-naphthyridin-2(1H)-one derivatives.
Introduction: The Therapeutic Promise of the 1,6-Naphthyridin-2(1H)-one Scaffold
The quest for novel anticancer agents has led to the extensive exploration of diverse heterocyclic scaffolds. Among these, the 1,6-naphthyridine core has emerged as a structure of significant interest due to the potent and varied biological activities of its derivatives.[1][2][3] These activities span from antimicrobial and anti-inflammatory to promising anticancer properties.[1][2][3] The 1,6-naphthyridin-2(1H)-one moiety, in particular, is a key pharmacophore found in a multitude of compounds currently under investigation for their therapeutic potential.[4][5]
Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like Heat shock protein 90 (Hsp90) and Fibroblast growth factor receptor 4 (FGFR4).[6][7] The IC50 value, or the half-maximal inhibitory concentration, is a critical parameter in the early stages of drug discovery. It provides a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function, such as cell proliferation. A comparative analysis of IC50 values across a panel of cancer cell lines is therefore essential to understand the compound's spectrum of activity and potential therapeutic window.
Comparative Cytotoxicity of 1,6-Naphthyridin-2(1H)-one Derivatives
The cytotoxic activity of various 1,6-naphthyridin-2(1H)-one derivatives has been evaluated against a range of human cancer cell lines. The data, while not specific to the 3-acetylated form, highlights the potential of this scaffold. The potency of these compounds can be significantly influenced by the nature and position of substituents on the naphthyridine ring system.
| Compound Class | Cell Line(s) | Reported Activity | Reference |
| Benzo[b][1][8]naphthyridin-(5H)one carboxamides | Murine P388 leukemia, Lewis lung carcinoma (LLTC) | Potent cytotoxicity, with some derivatives exhibiting IC50 values <10 nM. | [8] |
| 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones | Human breast tumor (MDA-MB-435) xenografts | Effective in regressing tumor growth in vivo. | [9] |
| Novel 1,6-naphthyridin-2(1H)-one derivatives | Breast cancer cell lines | Demonstrated anti-proliferative properties. | [6] |
| 1,6-Naphthyridin-2(1H)-one FGFR4 inhibitors | FGFR4-dependent hepatocellular carcinoma (HCC) cell lines | Excellent anti-proliferative activities. | [7] |
Note: This table is a summary of reported activities for derivatives of the broader 1,6-naphthyridine class and is intended to be illustrative of the scaffold's potential. Direct comparison of IC50 values requires standardized experimental conditions.
Experimental Protocol: Determination of IC50 via MTT Assay
The following protocol provides a robust and widely accepted method for determining the cytotoxic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing a measure of cell viability.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, HL-60, PC-3)[10][11]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound from the stock solution in complete medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the compound that results in 50% inhibition of cell viability.
-
Visualizing the Experimental Workflow and Potential Mechanism of Action
To further clarify the experimental process and a potential mechanism of action for this class of compounds, the following diagrams are provided.
Figure 1: A schematic representation of the experimental workflow for determining IC50 values using the MTT assay.
Figure 2: A potential mechanism of action for 1,6-naphthyridin-2(1H)-one derivatives targeting the Hsp90 chaperone protein.
Conclusion and Future Directions
The 1,6-naphthyridin-2(1H)-one scaffold represents a promising foundation for the development of novel anticancer agents. While comprehensive data for this compound remains to be elucidated, the broader class of its derivatives has demonstrated significant cytotoxic and anti-proliferative activities across various cancer cell lines. The provided protocol for IC50 determination offers a standardized method for researchers to evaluate new compounds within this chemical series, facilitating direct and meaningful comparisons of their potency.
Future research should focus on the systematic evaluation of a library of this compound derivatives against a diverse panel of cancer cell lines to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial in optimizing the therapeutic potential of this promising class of compounds.
References
-
Todd, M. H., et al. (n.d.). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][8]naphthyridin-(5H)ones. PubMed. Retrieved from [Link]
-
Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. Retrieved from [Link]
-
Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Retrieved from [Link]
-
Cushman, M., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: Novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 13(10), 1823-1826. Retrieved from [Link]
-
Sobarzo-Sánchez, E., et al. (2023). Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. Retrieved from [Link]
-
Mallu Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. Retrieved from [Link]
-
Carullo, G., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2023). A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. ResearchGate. Retrieved from [Link]
-
Mallu Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Scilit. Retrieved from [Link]
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(15), 6753–6764. Retrieved from [Link]
-
Bazin, M.-A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 543–557. Retrieved from [Link]
-
Mallu Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. Retrieved from [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4949. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Głowacki, I., & Jeleń, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4998. Retrieved from [Link]
-
Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement of 3-Acetyl-1,6-naphthyridin-2(1H)-one in Cells
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors developed against critical cellular targets.[1][2] Derivatives have shown potent activity against key proteins in signaling pathways often deregulated in cancer, such as the Heat Shock Protein 90 (Hsp90) chaperone and kinases like the mammalian Target of Rapamycin (mTOR), Phosphoinositide 3-kinase (PI3K), and Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4][5][6] Given that many of these targets are ATP-binding proteins, it is reasonable to hypothesize that a novel derivative like 3-Acetyl-1,6-naphthyridin-2(1H)-one may function as an ATP-competitive inhibitor.
However, demonstrating a desired phenotypic outcome in a cell-based assay—such as apoptosis or cell cycle arrest—is only the first step. A critical challenge in drug discovery is rigorously proving that the observed cellular effect is a direct consequence of the compound binding to its intended molecular target.[7] This process, known as target engagement validation, provides the mechanistic link between the compound, its target, and the biological response.[8] Without this confirmation, researchers risk advancing compounds with misunderstood mechanisms or significant off-target effects, often leading to failure in later-stage clinical trials.[8]
This guide provides a comparative overview of two powerful and widely adopted methodologies for confirming the intracellular target engagement of small molecules: the Cellular Thermal Shift Assay (CETSA) and Chemoproteomics using Kinobeads. We will explore the principles, workflows, and relative merits of each approach, using this compound as our model compound, to equip researchers with the knowledge to design robust target validation experiments.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique that directly measures drug-protein interactions in a native cellular environment—be it in intact cells, cell lysates, or even tissue samples.[7][9] It is a label-free method, meaning neither the compound nor the protein target requires modification, thus preserving their native conformations and interactions.
The Principle of CETSA
The core principle of CETSA is that the binding of a ligand (our compound) to its target protein confers thermodynamic stability.[10] When subjected to a heat gradient, proteins unfold and aggregate out of solution at a characteristic melting temperature (Tm). A protein stabilized by a bound ligand will be more resistant to thermal denaturation and will therefore aggregate at a higher temperature.[9][10] This measurable change in thermal stability, or "thermal shift," serves as direct evidence of target engagement.[11]
Experimental Workflow
The CETSA workflow involves treating cells with the compound, heating the samples across a temperature range, isolating the remaining soluble proteins, and quantifying the target protein levels. A positive thermal shift in compound-treated samples compared to vehicle controls confirms binding.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Seed and grow your cells of interest to ~80% confluency. Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in culture media.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating: Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C), followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein stability.
-
Separation: Separate the soluble fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a standard method like a BCA assay. Normalize all samples to the same total protein concentration.
-
Detection: Analyze the abundance of the soluble target protein in each sample by Western Blotting using a specific primary antibody.
-
Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. The shift between these curves (ΔTm) confirms target engagement.
Data Interpretation and Comparison
| Parameter | CETSA |
| Principle | Ligand binding increases protein thermal stability.[10] |
| Format | In-cell or in-lysate.[9] |
| Compound/Target Mod | None (Label-free).[11] |
| Throughput | Low to medium (Western Blot), High (AlphaScreen, ELISA).[9][11] |
| Information Gained | Direct validation of binding to a known target. |
| Key Output | Thermal shift (ΔTm), Isothermal Dose-Response Fingerprint (ITDRF). |
| Strengths | Physiologically relevant (intact cells); universally applicable to any soluble protein. |
| Weaknesses | Requires a high-quality antibody for detection (if not using MS); indirect measure of affinity. |
Method 2: Chemoproteomic Profiling with Kinobeads
For compounds like this compound that likely target ATP-binding sites, chemoproteomics offers a powerful and unbiased approach to validate target engagement and simultaneously assess selectivity across a whole class of proteins.[12] The "Kinobeads" technology is a prominent example of this approach, specifically tailored for the kinome.[13]
The Principle of Kinobeads
Kinobeads are an affinity resin composed of Sepharose beads to which several non-selective, ATP-competitive kinase inhibitors are covalently immobilized.[12][13] When incubated with a cell lysate, these beads act as a "fish hook" to capture a large fraction of the endogenously expressed protein kinases.[14]
The assay is performed as a competitive binding experiment. The cell lysate is first pre-incubated with the soluble test compound (this compound). If the compound binds to a specific kinase, it will occupy the ATP-binding pocket. Consequently, that kinase can no longer bind to the immobilized inhibitors on the Kinobeads and will remain in the supernatant. By using quantitative mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remain bound to the beads, one can determine which kinases were "competed off" by the test compound.[12]
Experimental Workflow
The Kinobeads workflow is an in-lysate competition assay that provides a quantitative, dose-dependent measure of a compound's interaction with hundreds of kinases in parallel.
Caption: Workflow for a Kinobeads-based chemoproteomic profiling experiment.
Detailed Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Grow and harvest cells as previously described. Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100 and supplemented with protease and phosphatase inhibitors). Clarify the lysate by centrifugation to remove cell debris.
-
Compound Incubation: Aliquot the cell lysate. To each aliquot, add this compound at varying concentrations (e.g., an 8-point, 3-fold serial dilution from 10 µM down to ~5 nM) or vehicle control. Incubate for 45-60 minutes at 4°C to allow binding to reach equilibrium.
-
Kinase Enrichment: Add a slurry of pre-washed Kinobeads to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase capture.
-
Washing: Pellet the beads by gentle centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer and heating. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Use specialized software to identify peptides and quantify their corresponding proteins across all samples. For each identified kinase, plot its measured abundance versus the concentration of the free compound. Fit this data to a dose-response model to calculate the apparent dissociation constant (Kdapp) or IC50 for each drug-protein interaction.[12]
Data Interpretation and Comparison
| Parameter | Kinobeads (Chemoproteomics) |
| Principle | Competition for binding between a soluble compound and immobilized broad-spectrum inhibitors.[12] |
| Format | In-lysate only.[13] |
| Compound/Target Mod | None (Label-free).[12] |
| Throughput | High (multiplexed analysis of hundreds of proteins).[14] |
| Information Gained | On- and off-target profiling; selectivity assessment across the kinome.[12][15] |
| Key Output | Dose-response curves, IC50 / Kdapp values for hundreds of kinases. |
| Strengths | Unbiased, proteome-wide view of selectivity; provides quantitative affinity/potency data. |
| Weaknesses | Limited to lysate format (no intact cell data); primarily for ATP-competitive compounds.[13] |
Comparative Summary and Recommendations
Choosing the right method depends on the specific question being asked. CETSA and Kinobeads are not mutually exclusive; in fact, they are highly complementary and provide orthogonal validation of target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Chemoproteomics |
| Core Question | "Does my compound bind to my known target in a cell?" | "Which kinases does my compound bind to, and how selectively?" |
| Cellular Context | Intact cells or lysate | Lysate only |
| Scope | Targeted : Focuses on one or a few proteins of interest. | Unbiased : Screens hundreds of kinases simultaneously.[12][14] |
| Primary Output | Change in thermal stability (ΔTm).[11] | Dose-dependent binding affinity (Kdapp / IC50).[12] |
| Selectivity Info | Limited; requires testing each potential off-target individually. | Comprehensive : Excellent for on- and off-target selectivity profiling.[12] |
| Best Use Case | Confirming engagement with a hypothesized target in a physiologically relevant setting. | Profiling ATP-competitive inhibitors to understand kinome-wide selectivity. |
For a novel compound like This compound , a robust validation strategy would involve both methods:
-
Initial Profiling with Kinobeads: Use the Kinobeads assay first to identify the primary kinase target(s) and assess the compound's selectivity across the kinome. This provides an unbiased view and may uncover unexpected off-targets.
-
In-Cell Validation with CETSA: Once the primary target is identified from the Kinobeads data, use CETSA in intact cells to confirm that the compound engages this same target within a living cellular system, thereby validating that the compound can cross the cell membrane and find its target in a complex intracellular environment.
By combining the broad, quantitative, but in-vitro nature of Kinobeads with the targeted, physiological, and direct binding evidence from CETSA, researchers can build an exceptionally strong and self-validating case for the on-target activity of their compound, paving the way for more confident mechanistic studies and further pre-clinical development.
References
-
Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]
-
Baharum, N. A. et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]
-
Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Klaeger, S. et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12, 129–137. Available from: [Link]
-
Shaw, J. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2239–2247. Available from: [Link]
-
Martinez Molina, D. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]
-
Eberl, H. C. et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. Available from: [Link]
-
Willems, L. I. et al. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 12(7), 1835-1843. Available from: [Link]
-
Siebs, E. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 86-94. Available from: [Link]
-
Wikipedia contributors. (2023). Methods to investigate protein–protein interactions. Wikipedia. Available from: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Chen, Z. (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. Available from: [Link]
-
Smith, C. E. et al. (2015). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1278, 403-424. Available from: [Link]
-
Donovan, K. A. et al. (2021). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Nature Communications, 12, 608. Available from: [Link]
-
ResearchGate. (n.d.). Table 1. Methods of validation of protein -protein interactions. ResearchGate. Available from: [Link]
-
Bazin, M. A. et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 119-131. Available from: [Link]
-
Liu, Q. et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-55. Available from: [Link]
-
Inoviem Scientific. (n.d.). Target validation & engagement. Inoviem. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available from: [Link]
-
Oliveras-Salvà, J. M. et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(21), 7247. Available from: [Link]
-
Oliveras-Salvà, J. M. et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(21), 7247. Available from: [Link]
-
Geng, L. et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. Available from: [Link]
-
Oliveras-Salvà, J. M. et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Al-Awadi, N. A. et al. (2001). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Tetrahedron, 57(9), 1609-1616. Available from: [Link]
-
Chen, Y. et al. (2018). discovery and SAR study of 1H-imidazo[4,5-h][10][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 16(16), 2913-2925. Available from: [Link]
-
Liu, Q. et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][12]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-55. Available from: [Link]
-
Qin, Y. et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 868-72. Available from: [Link]
-
Staroń, J. et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(17), 5138. Available from: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Target validation & engagement - Inoviem [inoviem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducibility in Kinase Inhibitor Studies: The Case of 3-Acetyl-1,6-naphthyridin-2(1H)-one
For researchers, medicinal chemists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of kinase inhibitor development, where subtle molecular changes can drastically alter biological activity, ensuring the consistency and reliability of foundational chemical matter is paramount. This guide provides an in-depth technical analysis of the experimental reproducibility concerning 3-Acetyl-1,6-naphthyridin-2(1H)-one, a key heterocyclic scaffold. We will explore the nuances of its synthesis, crucial quality control parameters, and its performance in biological assays compared to alternative chemotypes targeting critical signaling pathways.
The Central Role of the 1,6-Naphthyridin-2(1H)-one Scaffold
The 1,6-naphthyridin-2(1H)-one core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Its rigid, planar geometry and hydrogen bonding capabilities make it an excellent scaffold for designing potent and selective enzyme inhibitors. Specifically, derivatives of this scaffold have shown significant promise as inhibitors of key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and FGFR pathways.[2][3]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling axis is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, both of which are central to this pathway.[4]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling, often through gene amplification or mutations, is a known driver in various cancers, including hepatocellular carcinoma (HCC).[3][5] FGFR4, in particular, has emerged as a promising therapeutic target in HCC.[3][6]
Caption: Simplified FGFR signaling pathway.
Synthesis of this compound: A Reproducibility Perspective
The synthetic route to this compound can significantly impact its purity and, consequently, the reproducibility of biological experiments. While various methods exist for the synthesis of the 1,6-naphthyridin-2(1H)-one core, a common approach involves the cyclization of a substituted pyridone precursor.[1][7][8]
Representative Synthetic Protocol
The following is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.[7][8]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 5-Acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile:
-
To a solution of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile in an appropriate solvent (e.g., dry DMF), add N,N-dimethylformamide dimethyl acetal.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product, which may precipitate upon cooling or require solvent evaporation followed by purification (e.g., recrystallization or column chromatography).
-
-
Synthesis of this compound:
-
Dissolve the intermediate from the previous step in a suitable solvent (e.g., glacial acetic acid).
-
Add a source of ammonia, such as ammonium acetate, in excess.
-
Heat the mixture to reflux for several hours, again monitoring by TLC.
-
Cool the reaction mixture, and isolate the crude product, which may precipitate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
-
Critical Parameters for Reproducibility
-
Reagent Quality: The purity of starting materials and reagents is critical. Impurities in the starting pyridone or the N,N-dimethylformamide dimethyl acetal can lead to side products that are difficult to remove.
-
Reaction Conditions: Strict control of reaction temperature and time is essential. Overheating or prolonged reaction times can lead to decomposition or the formation of polymeric byproducts. The use of an inert atmosphere is crucial to prevent oxidation.
-
Purification: The purification method is paramount. Incomplete removal of starting materials, intermediates, or byproducts will directly impact the purity of the final compound and the reliability of subsequent biological data. The potential for the formation of regioisomers or dimers during cyclization necessitates thorough characterization.[7][8]
Ensuring Compound Integrity: A Multi-faceted Approach to Quality Control
Before its use in any biological assay, the identity, purity, and stability of this compound must be rigorously confirmed. A combination of analytical techniques is essential for a comprehensive assessment.
| Analytical Technique | Purpose | Key Parameters to Assess |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Correct chemical shifts and coupling constants for all protons and carbons; absence of signals from impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Presence of the correct molecular ion peak (e.g., [M+H]⁺). |
| HPLC-UV | Purity determination and quantification. | A single major peak with a purity of >95% (ideally >98%) by area percentage; retention time consistency. |
| Melting Point | Indication of purity. | A sharp and consistent melting point range.[9] |
Expected Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the naphthyridine core, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. The exact chemical shifts and coupling patterns would be unique to the substitution pattern.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the correct number of carbon signals, including those for the carbonyls of the acetyl and pyridone moieties, and the aromatic carbons of the bicyclic system.
-
Mass Spectrum (ESI+): The expected m/z for the protonated molecule [C₁₀H₈N₂O₂ + H]⁺ is approximately 189.06.
Performance in Biological Assays: A Comparative Analysis
The utility of this compound lies in its potential as a scaffold for potent kinase inhibitors. Its derivatives, such as Torin2, have been shown to be highly effective mTOR inhibitors.[4][10][11]
Comparison of mTOR Inhibitors
| Inhibitor | Target(s) | Key Characteristics | Reported IC₅₀/EC₅₀ |
| Rapamycin | mTORC1 (allosteric) | First-generation mTOR inhibitor; incomplete inhibition of mTORC1. | Varies by cell line, typically in the low nM range. |
| Torin2 | mTORC1 and mTORC2 (ATP-competitive) | Second-generation inhibitor; potent and selective for mTOR over PI3K. | EC₅₀ of 0.25 nM for cellular mTOR activity.[12] |
| XL388 | mTORC1 and mTORC2 (ATP-competitive) | Dual mTORC1/mTORC2 inhibitor. | Suppresses cell proliferation at higher doses compared to Torin2.[4][11] |
A comparative study in neuroblastoma cells demonstrated that Torin2 inhibited cell viability at nanomolar concentrations, a thousand-fold lower than rapamycin.[10] Furthermore, combination treatment with Torin2 resulted in a broader inhibition of the mTOR pathway compared to rapamycin, as indicated by the reduced phosphorylation of downstream targets like AKT, 4E-BP1, and S6K.[10]
Experimental Protocols for Kinase Inhibition Assays
In Vitro mTOR Kinase Assay (LanthaScreen® Eu Kinase Binding Assay as an example): [13]
-
Reagent Preparation: Prepare a dilution series of the test compound (e.g., a derivative of this compound) in kinase buffer. Prepare a solution of mTOR kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer in the same buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Kinase Reaction: Add the kinase/antibody/tracer mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis: Calculate the IC₅₀ value by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based mTORC1 Inhibition Assay (Western Blot): [14]
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat the cells with a dilution series of the test compound for a specified duration. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of mTORC1 substrates (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of inhibition.
Conclusion and Best Practices for Reproducibility
The reproducibility of experiments utilizing this compound and its derivatives is critically dependent on the purity and characterization of the compound. Variations in synthetic protocols and purification methods can introduce impurities that may lead to inconsistent or erroneous biological data.
Key Recommendations for Researchers:
-
Thorough Characterization: Always obtain and scrutinize the Certificate of Analysis for commercially sourced compounds. If synthesized in-house, perform comprehensive characterization using NMR, MS, and HPLC to confirm identity and purity.
-
Standardized Protocols: Utilize and meticulously document standardized protocols for all biological assays.
-
Control Compounds: Include well-characterized reference compounds (e.g., Torin2, rapamycin) in your assays to benchmark the performance of your test compound.
-
Batch-to-Batch Consistency: If using different batches of the same compound, perform analytical checks to ensure their consistency.
By adhering to these principles of chemical and biological rigor, the scientific community can ensure the reliability and reproducibility of research involving this important class of kinase inhibitors, ultimately accelerating the path to new therapeutic discoveries.
References
-
Mishra, R., et al. (2024). PI3K/AKT/mTOR Signaling Axis in Cancer: From Pathogenesis to Treatment. Biomedicines, 12(1), 101. [Link]
-
Waetzig, R., et al. (2021). Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells. International Journal of Medical Sciences, 18(1), 137–149. [Link]
-
Fan, Q.-W., et al. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. International Journal of Oncology, 59(5), 1-1. [Link]
-
Al-Jarakh, M., et al. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Oncology Letters, 22(5), 1-1. [Link]
-
Bio-protocol. (2017). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 7(12), e2343. [Link]
-
American Association for Cancer Research. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research, 68(9 Supplement), 3572-3572. [Link]
-
Liu, Q., et al. (2013). Characterization of Torin2, an ATP-Competitive Inhibitor of mTOR, ATM, and ATR. Cancer Research, 73(8), 2574–2586. [Link]
-
PerkinElmer. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR assignments for compounds 1, 2 and 3. ResearchGate. [Link]
-
Schultheis, B., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Cancers, 14(19), 4905. [Link]
-
Liu, Y., et al. (2020). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Pharmacology, 11, 592314. [Link]
-
Munch, R. M., et al. (2018). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 9(12), 1248–1253. [Link]
-
Singh, B., & Lesher, G. Y. (1990). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 27(7), 2085–2091. [Link]
-
Singh, B., & Lesher, G. Y. (1990). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]
-
Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [Link]
-
Croix, C., Massip, S., & Viaud-Massuard, M.-C. (2012). Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. Organic & Biomolecular Chemistry, 10(30), 5768-5771. [Link]
-
Liu, Q., et al. (2013). Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR. PMC. [Link]
-
Palakurthi, S., et al. (2020). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 12(11), 3162. [Link]
-
ResearchGate. (n.d.). Overview of clinical trials involved in FGFR4 inhibitors. ResearchGate. [Link]
-
Spandidos Publications. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Spandidos Publications. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles. [Link]
-
Liu, Q., et al. (2013). Characterization of Torin2, an ATP-Competitive Inhibitor of mTOR, ATM, and ATR. Cancer Research, 73(8), 2574–2586. [Link]
-
Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Penchev, P. N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(23), 7306. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2633-2641. [Link]
-
de la Cuesta, E., et al. (1984). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Journal of Heterocyclic Chemistry, 21(3), 687-691. [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. INDOFINE Chemical Company, Inc.. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Jetir. (n.d.). Synthesis and characterization of substituted pyridones using isatoic anhydride. Jetir.Org. [Link]
-
St. Amant, A. H., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. The Journal of Organic Chemistry, 87(18), 12156–12167. [Link]
-
Iyengar, N., et al. (2015). Targeting FGFR Signaling in Cancer. Clinical Cancer Research, 21(12), 2685–2692. [Link]
-
Kim, Y., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 1-12. [Link]
-
da Silva, A. F. C., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 11(1), 1-10. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR pathway using novel ATP‑competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.ru [sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 11. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthetic Routes of 3-Acetyl-1,6-naphthyridin-2(1H)-one
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and kinase inhibiting agents.[1][2] Specifically, 3-Acetyl-1,6-naphthyridin-2(1H)-one is a key intermediate and a target molecule of significant interest for the development of novel therapeutics. The presence of the acetyl group at the C3 position offers a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations for its preparation. While direct literature procedures for this specific molecule are not abundant, the routes presented herein are based on well-established and analogous transformations within naphthyridine chemistry.[1][3][4][5][6]
Synthetic Strategies: An Overview
The construction of the 1,6-naphthyridin-2(1H)-one core generally relies on the formation of the pyridinone ring from a pre-functionalized pyridine precursor.[1][2][3] This approach is particularly advantageous as it allows for the introduction of desired substituents on the starting pyridine ring, which are then carried through to the final bicyclic product. For the synthesis of this compound, the most logical and convergent strategy involves the cyclization of a 4-amino-3-acetylpyridine precursor with a suitable C2 synthon. This guide will compare two such potential routes, highlighting their mechanistic underpinnings, potential advantages, and practical considerations.
Route 1: Condensation of 4-Amino-3-acetylpyridine with Diethyl Malonate
This approach is a variation of the classic Gould-Jacobs reaction, which is widely used for the synthesis of quinolones and has been extended to naphthyridine systems.[7][8][9][10] The reaction sequence involves the initial condensation of 4-amino-3-acetylpyridine with diethyl malonate, followed by a thermal cyclization to construct the pyridinone ring.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Mechanistic Insights
The reaction commences with the nucleophilic attack of the amino group of 4-amino-3-acetylpyridine onto one of the carbonyl carbons of diethyl malonate, with subsequent elimination of ethanol to form an enamine intermediate. This is followed by a thermally induced intramolecular cyclization. The acetyl group's carbonyl oxygen can attack the ester carbonyl carbon, leading to the formation of the six-membered ring after the elimination of a second molecule of ethanol. The resulting product would exist in equilibrium with its more stable tautomeric form, this compound. The high temperature required for cyclization is a characteristic feature of the Gould-Jacobs reaction.[7][11]
Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
-
A mixture of 4-amino-3-acetylpyridine (1.0 eq) and diethyl malonate (1.2 eq) is heated at 140-160 °C for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the excess diethyl malonate is removed under reduced pressure. The crude enamine intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization
-
The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to reflux (typically 250-260 °C) for 30-60 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Route 2: Condensation of 4-Amino-3-acetylpyridine with Ethyl Acetoacetate
This route offers an alternative C2 synthon, ethyl acetoacetate, for the cyclization reaction. The presence of the acetyl group in ethyl acetoacetate introduces the possibility of different cyclization pathways and may influence the reaction conditions required.
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Mechanistic Insights
Similar to Route 1, the initial step is the formation of an enamine intermediate through the condensation of 4-amino-3-acetylpyridine with the keto group of ethyl acetoacetate. This reaction is often catalyzed by a weak acid. The subsequent thermal cyclization would involve the nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by the elimination of ethanol to form the pyridinone ring. The regioselectivity of the initial condensation is crucial, with the amino group preferentially attacking the more electrophilic ketone carbonyl of ethyl acetoacetate.
Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
-
A mixture of 4-amino-3-acetylpyridine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of a weak acid (e.g., a few drops of acetic acid) in a suitable solvent like toluene or xylene is refluxed with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
Step 2: Thermal Cyclization
-
The crude enamine is heated in a high-boiling point solvent like Dowtherm A at 250-260 °C for 1-2 hours.
-
The reaction mixture is cooled, and the product is isolated by filtration.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Diethyl Malonate | Route 2: Ethyl Acetoacetate |
| Starting Materials | 4-Amino-3-acetylpyridine, Diethyl Malonate | 4-Amino-3-acetylpyridine, Ethyl Acetoacetate |
| Key Transformation | Condensation followed by thermal cyclization | Condensation followed by thermal cyclization |
| Reaction Conditions | High temperature (140-260 °C) | Moderate to high temperature (reflux in toluene, then 250-260 °C) |
| Potential Advantages | Well-established Gould-Jacobs type reaction.[7][8] | Potentially milder initial condensation step. |
| Potential Challenges | Requires very high temperatures for cyclization. Potential for side reactions at high temperatures. | Potential for competing cyclization pathways. Regioselectivity of the initial condensation. |
| Expected Yield | Moderate | Moderate |
| Scalability | Potentially challenging due to high temperatures. | Potentially more scalable if cyclization can be optimized at lower temperatures. |
Conclusion
Both proposed synthetic routes to this compound leverage the robust and reliable strategy of cyclizing a pre-functionalized 4-aminopyridine. Route 1, employing diethyl malonate, is a direct analogue of the well-documented Gould-Jacobs reaction and offers a predictable, albeit high-temperature, pathway. Route 2, utilizing ethyl acetoacetate, may provide an opportunity for a more controlled initial condensation but requires careful management of regioselectivity.
The choice between these routes will ultimately depend on the specific experimental capabilities of the laboratory, including the availability of high-temperature reaction setups, and the desired scale of the synthesis. Further optimization of reaction conditions, such as screening different solvents and catalysts for the cyclization step, could lead to improved yields and milder reaction profiles for both approaches. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable heterocyclic building block.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Abdel-Wadood, F. K., Abdel-Monem, M. I., Fahmy, A. M., & Geies, A. A. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
-
Al-Mousawi, S. M., Moustafa, M. S., Abdel-khalik, M. M., & Elnagdi, M. H. (2012). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][3]naphthyridines. Molecules, 18(1), 276-286. [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 15). ResearchGate. Retrieved from [Link]
-
(PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008, August 9). ResearchGate. Retrieved from [Link]
-
1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. (2021). Ramon Llull University. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2018). MDPI. [Link]
-
Synthetic approach for 1,6-naphthyridin-2(1H)-one (13) from a preformed... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Benzo[b][1][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 1). RSC Advances. Retrieved from [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.). RSC Publishing. Retrieved from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 9). DAU - Arxiu Digital de la URL. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. [Link]
-
Part –V: Utilities of Active Methylen. (2020). To Chemistry Journal, 7. Retrieved from [Link]
-
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (n.d.). PMC. [Link]
-
Cs2CO3‐Mediated [3 + 3] Cyclization of 2‐Amino‐4H‐chromen‐4‐ones and Benzylidene Meldrum's Acids: Access to Chromeno[2,3‐b]pyridinones | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. merit.url.edu [merit.url.edu]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - DAU - Arxiu Digital de la URL [dau.url.edu]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 3-Acetyl-1,6-naphthyridin-2(1H)-one and its Regioisomers: A Guide for Researchers
In the landscape of medicinal chemistry, naphthyridinones represent a class of privileged heterocyclic scaffolds due to their diverse and potent biological activities.[1][2][3] The specific substitution patterns on the naphthyridine core can dramatically influence the physicochemical properties and pharmacological effects of these molecules. This guide provides a detailed comparative analysis of 3-Acetyl-1,6-naphthyridin-2(1H)-one, a key derivative, and its regioisomers. While direct head-to-head experimental data for all conceivable regioisomers is not extensively available in the current literature, this document synthesizes the existing knowledge on their synthesis, properties, and biological activities to offer valuable insights for researchers in drug discovery and development.
Understanding Regioisomerism in Acetyl-Naphthyridinones
Regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of functional groups on the core scaffold.[4] In the context of this compound, regioisomers would involve the acetyl (-COCH₃) and oxo (=O) groups at different positions on the 1,6-naphthyridine framework, as well as isomers based on the alternative arrangements of the nitrogen atoms in the bicyclic system (e.g., 1,7- and 1,8-naphthyridines). The subtle changes in the positions of these groups can lead to significant differences in electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby altering their interaction with biological targets.
Below is a visual representation of the parent compound and some of its key regioisomers.
Caption: Key regioisomers of this compound.
Synthesis Strategies for Acetyl-Naphthyridinone Scaffolds
The synthesis of acetyl-naphthyridinones can be approached through various strategies, often involving the construction of the bicyclic core followed by functional group manipulation. A general challenge lies in achieving regioselectivity during the cyclization or substitution steps.
Synthesis of this compound
A common route to 1,6-naphthyridin-2(1H)-ones involves the cyclization of appropriately substituted pyridines. For the 3-acetyl derivative, a plausible synthetic pathway could start from a substituted 4-aminonicotinamide or a related precursor, followed by cyclization and subsequent acetylation. One documented method involves the reaction of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with N,N-dimethylformamide dimethyl acetal, followed by cyclization with ammonium acetate to yield a substituted 1,6-naphthyridine-3-carbonitrile, which can be a precursor to the desired acetyl derivative.[5]
General Synthetic Approaches for Regioisomers
The synthesis of other regioisomers would necessitate different starting materials and cyclization strategies. For instance, the synthesis of 1,8-naphthyridin-2(1H)-ones often begins with 2-aminopyridine-3-carbaldehyde, which can be reacted with active methylene compounds.[6] Introducing an acetyl group at the 3-position could be achieved by using a β-keto ester in the cyclization step.
A generalized workflow for the synthesis of these scaffolds is presented below.
Caption: General synthetic workflow for acetyl-naphthyridinone isomers.
Physicochemical Properties: A Comparative Overview
Direct, comprehensive comparative data on the physicochemical properties of this compound and its regioisomers is sparse in the literature. However, we can infer expected trends based on the general principles of chemical structure. The position of the nitrogen atoms and the acetyl group will influence the compound's polarity, solubility, and spectral characteristics.
| Property | This compound | Expected Trends for Regioisomers |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol |
| Melting Point | >300°C (dec)[7] | Expected to vary based on crystal packing and intermolecular interactions. |
| ¹H NMR | Aromatic and acetyl proton signals will be characteristic. | Chemical shifts will differ significantly due to changes in the electronic environment of the protons. |
| ¹³C NMR | Carbonyl and aromatic carbon signals will be key identifiers. | Shifts of carbons in the heterocyclic rings will be diagnostic for each isomer. |
| IR Spectroscopy | Characteristic C=O (ketone and lactam) and C=N stretching frequencies. | The exact frequencies of the carbonyl stretches may shift slightly depending on their electronic environment. |
| Mass Spectrometry | Molecular ion peak at m/z = 188. | Fragmentation patterns are expected to be similar but may show subtle differences. |
Biological Activities: A Landscape of Potential
The naphthyridinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] The specific regioisomerism of the acetyl-naphthyridinone is expected to play a crucial role in target binding and efficacy.
1,6-Naphthyridinone Derivatives
Derivatives of the 1,6-naphthyridin-2(1H)-one core have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[10] The substitution pattern is critical for this activity. While the biological activity of this compound itself is not extensively reported, its utility as a synthetic intermediate suggests its potential for derivatization into biologically active compounds.[4]
1,8-Naphthyridinone Derivatives
The 1,8-naphthyridine skeleton is arguably the most studied among the naphthyridines, with numerous derivatives exhibiting potent biological activities.[8] For instance, substituted 1,8-naphthyridin-2(1H)-ones have shown promising antibacterial activity.[6] The introduction of an acetyl group at the 3-position could modulate this activity. Furthermore, certain 1,8-naphthyridin-4(1H)-one derivatives have been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains.[11]
2,7-Naphthyridine Derivatives
Interestingly, a related non-oxo compound, 3-Acetyl-2,7-naphthyridine, has been isolated from Valeriana officinalis and reported to exhibit sedative and tranquilizer activity.[12][13] This highlights that even the arrangement of the nitrogen atoms in the core structure can drastically alter the therapeutic potential, guiding research towards neurological applications for this particular scaffold.
The following diagram illustrates a simplified representation of a potential signaling pathway that could be modulated by naphthyridinone derivatives, such as kinase inhibition.
Caption: Potential mechanism of action for naphthyridinone derivatives as kinase inhibitors.
Experimental Protocols
To facilitate further research in this area, we provide a general protocol for the characterization and biological evaluation of these compounds.
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument.
-
Data Analysis: Integrate the proton signals and determine their multiplicities (s, d, t, q, m). Assign the signals to the respective protons and carbons of the molecule based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.
Protocol for In Vitro Antibacterial Assay (Broth Microdilution)
-
Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its regioisomers based on the currently available scientific literature. While the parent compound is a known chemical entity, a comprehensive, head-to-head comparison of its regioisomers' physicochemical and biological properties is a clear gap in the current knowledge.
The diverse biological activities reported for various naphthyridinone scaffolds underscore the immense potential of this compound class. The subtle yet significant effects of regioisomerism on these activities warrant a more systematic investigation. Future research should focus on the targeted synthesis and parallel evaluation of a library of acetyl-naphthyridinone regioisomers. Such studies would provide invaluable structure-activity relationship (SAR) data, paving the way for the rational design of novel therapeutic agents with enhanced potency and selectivity.
References
- Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry.
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]
- A Comparative Guide to the Biological Activity of Benzo[c]naphthyridines and Other Aza-arom
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]
-
3-acetyl-4,6-dimethyl-1H-1,7-naphthyridin-2-one. PubChem. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
- Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Springer.
-
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]
-
3-Acetyl-2,7-naphthyridine. FooDB. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. RSC Publishing. [Link]
- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]
-
Synthesis of Some Novel Azetidino[2,3‐b][2][6]naphthyridin‐2(1H)‐ones and 1,2,4‐Triazolo[4,3‐a][2][6]naphthyridines. ResearchGate.
-
Synthesis and biological activity of novel 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas: potent acyl-CoA:cholesterol acyltransferase inhibitor with improved aqueous solubility. PubMed. [Link]
-
Synthesis and Characterization of Benzo-[2][6]-naphthyridine-4(1H). RosDok. [Link]
-
Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions. Beilstein Journals. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]
- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][14]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]
- Synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids.
-
This compound. MySkinRecipes. [Link]
- Chemistry and Biological Activities of 1,8-Naphthyridines.
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health. [Link]
-
Assay Guidance Manual. National Institutes of Health. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Showing Compound 3-Acetyl-2,7-naphthyridine (FDB016315) - FooDB [foodb.ca]
- 14. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Acetyl-1,6-naphthyridin-2(1H)-one
This document provides a comprehensive guide for the proper and safe disposal of 3-Acetyl-1,6-naphthyridin-2(1H)-one (CAS No. 52816-63-4), a heterocyclic ketone used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a nitrogen-containing heterocyclic compound.[1] While specific toxicity data for this compound is limited, its structural motifs suggest potential hazards that must be respected. Nitrogen heterocycles can be toxic and carcinogenic, and their discharge into the environment should be prevented.[2]
For structurally related compounds like 3-Acetylpyridine, the hazards include being toxic if swallowed, causing skin irritation, and being toxic to aquatic life.[3] Given these potential risks, this compound should be handled as a hazardous chemical.
Table 1: Key Information and Inferred Hazard Profile
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 52816-63-4 | [4][5][6] |
| Molecular Formula | C10H8N2O2 | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Physical Appearance | Off-White solid | [6] |
| Storage | Sealed in a dry place at room temperature or refrigerated (0-8°C) | [5][6] |
| Inferred Hazards | Potentially toxic if swallowed, potential skin irritant, likely harmful to aquatic life. | Based on related compounds[3] and general knowledge of nitrogen heterocycles.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The primary principle for the disposal of laboratory chemicals is to never dispose of them via sinks, regular trash, or evaporation.[7] All chemical waste must be collected and managed by trained personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]
-
Solid Waste:
-
Collect unadulterated this compound in a dedicated, clearly labeled, and sealable container.
-
Contaminated materials such as weighing boats, gloves, and paper towels should be collected in a separate, sealed plastic bag and placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect it in a compatible, sealed, and properly labeled hazardous waste container.
-
Do not mix this waste stream with other incompatible wastes. For example, do not mix with strong acids or bases unless you have neutralized the solution first.[8]
-
Aqueous solutions containing this compound should also be treated as hazardous waste and not poured down the drain.
-
Step 3: Labeling and Storage
All hazardous waste containers must be properly labeled.[7] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and the solvent (for liquid waste).
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic").
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas. Ensure secondary containment is used for liquid waste to prevent spills.[7]
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] Provide them with all the necessary information about the waste stream.
Disposal Decision-Making Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Conclusion: Prioritizing Safety
The responsible disposal of laboratory chemicals like this compound is a cornerstone of a safe research environment. By following these guidelines and consulting with your institution's safety professionals, you contribute to a culture of safety and environmental stewardship. Always err on the side of caution when handling and disposing of chemical waste.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Acetylpyridine.
- Safety Data Sheet(SDS). (2022).
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]
- Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- American Society for Testing and Materials. (1984). Standard Guide for Disposal Of Laboratory Chemicals And Samples.
-
University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, TRC. Retrieved from [Link]
-
National Institutes of Health. (1995). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Wikipedia. (2023). Heterocyclic compound. Retrieved from [Link]
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 52816-63-4 [m.chemicalbook.com]
- 5. 52816-63-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling 3-Acetyl-1,6-naphthyridin-2(1H)-one
Safe Handling and Disposal Protocol for 3-Acetyl-1,6-naphthyridin-2(1H)-one
This document provides a comprehensive guide to the safe handling, use, and disposal of this compound (CAS No. 52816-63-4). As this is a specialized chemical, potentially with novel biological activity, this protocol is grounded in the principle of treating substances with unknown hazards with the utmost caution. The procedures outlined below are designed to protect researchers, ensure experimental integrity, and maintain environmental compliance.
Hazard Assessment and Characterization
Before any laboratory work commences, a thorough understanding of the potential risks is paramount. While comprehensive toxicological data for this compound is not widely available, the precautionary principle dictates that it must be handled as a hazardous substance.[1]
Known Properties:
-
Chemical Name: this compound
-
CAS Number: 52816-63-4
-
Appearance: Off-White solid[2]
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.19 g/mol
-
Melting Point: >300°C with decomposition
Inferred and Potential Hazards:
-
Primary Hazard: The compound is classified as an irritant . Based on data from similar naphthyridine structures, this may include skin, eye, and respiratory irritation.[3]
-
Unknown Toxicity: The full toxicological profile is undetermined. Naphthyridine scaffolds are known to possess diverse and potent biological activities.[4][5] Therefore, unknown systemic effects, acute toxicity, or other long-term health effects cannot be ruled out.
-
Guiding Principle: In the absence of complete data, this compound must be treated as a Particularly Hazardous Substance (PHS) .[1] All experimental choices should reflect this elevated level of caution, assuming the derivative is at least as hazardous as its parent compounds or structurally related analogs.[6]
Hierarchy of Controls: A Multi-Layered Safety Approach
To minimize potential exposure, a multi-layered approach, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective safety measures.
Engineering Controls
Engineering controls are the first and most effective line of defense, as they physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood.[6][7] This is critical for preventing the inhalation of fine powders or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle this compound in stagnant air spaces like cold rooms, which often have recirculated atmospheres.[8]
Administrative Controls
These are work policies and procedures that reduce the risk of exposure.
-
Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the lab. This area should be placarded with appropriate hazard warnings.[6]
-
Labeling: All containers holding the compound, whether in pure form or in solution, must be clearly labeled with the chemical name and appropriate hazard pictograms.[6]
-
Emergency Planning: An emergency response plan must be in place before work begins. Ensure all personnel are aware of the location of safety showers, eyewash stations, and spill kits.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The correct selection and use of PPE are non-negotiable.[9]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Minimum: Chemical splash goggles (ANSI Z87.1 compliant).[6] Recommended for splash risks: A full-face shield worn over chemical splash goggles.[10] | Protects against irritation from airborne powder and splashes of solutions. Standard safety glasses are insufficient.[10] |
| Hand Protection | For splash protection: Double-gloving with a nitrile inner glove and a nitrile or neoprene outer glove.[6] For extended contact or immersion: Butyl or Viton™ gloves.[11] | The acetyl (ketone) group in the molecule necessitates careful glove selection. Nitrile gloves offer poor resistance to many ketones.[10][11] Double-gloving allows for the immediate removal of a contaminated outer glove. Butyl rubber provides superior protection against ketones and esters.[11] Always inspect gloves before use.[8] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[6] | Prevents skin contact with the solid powder or solutions. |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood.[3] In the event of engineering control failure or a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary. Consult your institution's EHS for respirator program details. | A fume hood provides adequate respiratory protection under normal operating conditions. |
Glove Selection Logic
Caption: Decision workflow for selecting appropriate hand protection.
Step-by-Step Operational Guide
Adherence to a strict, methodical workflow is essential for safety and reproducibility.
Weighing the Solid Compound
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the work surface.
-
Tare: Place a pre-labeled receiving vessel (e.g., a vial or flask) on an analytical balance inside the fume hood and tare the balance.
-
Transfer: Use a chemical spatula to carefully transfer the desired amount of this compound from the stock container to the tared vessel. Perform this action slowly and close to the balance pan to minimize the generation of airborne dust.
-
Cleanup: Close the stock container immediately. Carefully clean the spatula and any minor dust on the balance with a solvent-dampened wipe, which must then be disposed of as solid hazardous waste.
Preparing Solutions
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed solid.
-
Dissolution: Cap the vessel and use a magnetic stir plate or vortex mixer to facilitate dissolution. Avoid heating unless the protocol specifically requires it, as this can increase vapor pressure.
-
Transfer: If transferring the solution, do so carefully to avoid splashes.
Emergency and Spill Response
Accidents require immediate and correct action.
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.[6]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[12]
Spill Cleanup Protocol (Solid Powder)
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE, including double gloves, goggles, a face shield, and a lab coat.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or dry sand to prevent the powder from becoming airborne.[13] DO NOT dry sweep.
-
Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleaning materials as hazardous waste.
Waste Disposal Plan
All waste streams containing this compound must be treated as hazardous chemical waste.[13] Do not dispose of this chemical down the drain or in regular trash.[3]
Waste Management Workflow
Caption: Procedural flow for the safe disposal of chemical waste.
Waste Segregation
-
Solid Waste: Collect all contaminated disposable items, including gloves, weigh boats, filter paper, and absorbent pads, in a durable, sealable container clearly labeled "Hazardous Waste."[13]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and compatible container. Do not mix with incompatible waste streams, such as strong oxidizing agents.[13]
-
Sharps Waste: Any contaminated needles, syringes, or glass pipettes must be placed in a designated sharps container.[13]
Storage and Disposal
-
All waste containers must be kept tightly sealed except when adding waste.[13]
-
Store labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[13]
References
-
Novel Chemicals with Unknown Hazards SOP. EHS, University of Nevada, Reno. Link
-
Proper Disposal of Benzo[c][6][13]naphthyridine: A Comprehensive Guide for Laboratory Professionals. BenchChem. Link
-
Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety, Virginia Commonwealth University. Link
-
Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. BenchChem. Link
-
3-Acetyl-1,6-naphthyridin-2-(1H)-one. Matrix Scientific. Link
-
Rules for the Safe Handling of Chemicals in the Laboratory. Laboratory Safety Manual, Princeton University. Link
-
Safety Data Sheet for 3-Acetylpyridine. Sigma-Aldrich. Link
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press. Link
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Clym Environmental Services. Link
-
Personal Protective Equipment (PPE) - Glove Selection Chart. EHS, University of Tennessee, Knoxville. Link
-
This compound | 52816-63-4. ChemicalBook. Link
-
Safety Data Sheet (SDS) General Guidance. KOSHA. Link
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Link
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Link
-
This compound. INDOFINE Chemical Company, Inc. Link
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Link
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Link
-
52816-63-4|this compound. BLDpharm. Link
-
3-acetyl-1?6-naphthyridin-2(1H)-one. Biotuva Life Sciences. Link
-
3-acetyl-2-methyl-1,6-naphthyridine. Echemi. Link
-
CAS 52816-63-4 this compound. BOC Sciences.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Link
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link
-
Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Link
Sources
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. This compound | 52816-63-4 | INDOFINE Chemical Company [indofinechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. twu.edu [twu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. hsa.ie [hsa.ie]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
